molecular formula C18H34O9 B15620533 Acid-PEG5-C2-Boc

Acid-PEG5-C2-Boc

カタログ番号: B15620533
分子量: 394.5 g/mol
InChIキー: ILIIUHKWCBCCNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Acid-PEG5-C2-Boc is a useful research compound. Its molecular formula is C18H34O9 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O9/c1-18(2,3)27-17(21)5-7-23-9-11-25-13-15-26-14-12-24-10-8-22-6-4-16(19)20/h4-15H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIIUHKWCBCCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Acid-PEG5-C2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Acid-PEG5-C2-Boc, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] this compound serves as a flexible, hydrophilic linker, connecting a target protein ligand to an E3 ubiquitin ligase ligand, thereby forming the PROTAC molecule.[3][4]

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a terminal carboxylic acid and a Boc (tert-butyloxycarbonyl) protected amine.[5] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5] The terminal functional groups allow for sequential, controlled conjugation to the two ligands of the PROTAC.

Chemical Structure:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 1309460-29-4[3][6]
Molecular Formula C18H34O9[3]
Molecular Weight 394.46 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Density ~1.109 g/cm³[3][6]
Boiling Point 495.2 °C[6]
Purity Typically >95%[6]
Solubility Soluble in DMSO[7]
Storage Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[3]

Application in PROTAC Synthesis

This compound is a versatile tool for the modular synthesis of PROTACs.[3][8] The synthetic strategy typically involves a two-step process of amide bond formation and deprotection, allowing for the controlled coupling of the E3 ligase ligand and the protein of interest (POI) ligand.

Experimental Protocols

The following is a representative protocol for the synthesis of a PROTAC using this compound. This protocol is a composite based on standard procedures for amide coupling and Boc deprotection in the context of PROTAC synthesis.[9][10][11][12] Researchers should optimize the conditions for their specific ligands.

Step 1: Coupling of this compound to an Amine-Containing E3 Ligase Ligand

This step involves the formation of an amide bond between the carboxylic acid of this compound and an amine group on the E3 ligase ligand.

  • Reagents and Materials:

    • This compound

    • Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

    • Coupling agent (e.g., HATU, HBTU, or EDC with an additive like HOBt or OxymaPure)[5]

    • Organic base (e.g., Diisopropylethylamine - DIPEA)

    • Anhydrous solvent (e.g., Dimethylformamide - DMF)

    • Reaction vessel and magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add this compound (1.1 eq) to the solution.

    • Add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Step 2: Boc Deprotection

This step removes the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.

  • Reagents and Materials:

    • Boc-protected linker-E3 ligase ligand conjugate

    • Trifluoroacetic acid (TFA)[10]

    • Anhydrous solvent (e.g., Dichloromethane - DCM)[10]

    • Reaction vessel and magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected conjugate (1.0 eq) in anhydrous DCM.

    • Add TFA (e.g., 20-50% v/v in DCM) to the solution.[10]

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction for the disappearance of the starting material by LC-MS or TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

    • The resulting amine-linker-E3 ligase ligand conjugate (as a TFA salt) is often used in the next step without further purification.

Step 3: Coupling of the Deprotected Intermediate to a Carboxylic Acid-Containing POI Ligand

This final step forms the complete PROTAC molecule by creating an amide bond between the newly exposed amine and the carboxylic acid of the POI ligand.

  • Reagents and Materials:

    • Amine-linker-E3 ligase ligand conjugate (from Step 2)

    • Carboxylic acid-containing POI ligand

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Organic base (e.g., DIPEA)

    • Anhydrous solvent (e.g., DMF)

    • Reaction vessel and magnetic stirrer

    • Inert atmosphere

  • Procedure:

    • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing POI ligand (1.0 eq) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 3.0-4.0 eq to neutralize the TFA salt and drive the reaction).

    • Add the amine-linker-E3 ligase ligand conjugate (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, work up the reaction as described in Step 1.

    • Purify the final PROTAC product by preparative reverse-phase HPLC to obtain the desired compound with high purity.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizing the Workflow and Mechanism of Action

The following diagrams illustrate the modular synthesis of a PROTAC using this compound and the subsequent mechanism of action of the resulting molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow E3_Ligand E3 Ligase Ligand (with -NH2) Intermediate1 Boc-Linker-E3_Ligand E3_Ligand->Intermediate1 Amide Coupling (Step 1) Linker This compound Linker->Intermediate1 POI_Ligand POI Ligand (with -COOH) Final_PROTAC Final PROTAC (POI-Linker-E3_Ligand) POI_Ligand->Final_PROTAC Intermediate2 H2N-Linker-E3_Ligand Intermediate1->Intermediate2 Boc Deprotection (Step 2) Intermediate2->Final_PROTAC Amide Coupling (Step 3)

Caption: Modular synthesis of a PROTAC using this compound.

PROTAC_Mechanism_of_Action cluster_moa PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a fundamental building block for researchers engaged in the design and synthesis of PROTACs. Its bifunctional nature, coupled with the beneficial properties of the PEG spacer, provides a reliable and efficient means to construct these innovative therapeutic agents. The provided protocols and diagrams serve as a guide for the practical application of this compound in the rapidly advancing field of targeted protein degradation.

References

The Pivotal Role of Polyethylene Glycol (PEG) Linkers in Enhancing PROTAC Solubility and Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutics, enabling the targeted degradation of disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules consist of two ligands—one binding the target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[2][3] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cellular permeability, and the formation of a productive ternary complex.[4][5] Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a powerful tool to overcome common challenges such as poor solubility and limited bioavailability.[2][]

This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in modulating PROTAC solubility and permeability, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

Core Principles: How PEG Linkers Influence PROTAC Properties

PROTACs often possess high molecular weights and lipophilicity, characteristics that push them into the "beyond Rule of 5" (bRo5) chemical space, frequently leading to poor aqueous solubility and cell permeability.[7][8] PEG linkers, composed of repeating ethylene (B1197577) glycol units, introduce hydrophilicity and flexibility, directly addressing these challenges.[9][]

Enhancing Aqueous Solubility

A primary challenge in PROTAC development is their often-low aqueous solubility, which can complicate handling, formulation, and in vivo administration.[11] The incorporation of PEG chains is a well-established strategy to mitigate this issue.[2] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, improving interactions with the aqueous environment and thereby increasing solubility.[2][12] This enhancement is crucial for improving oral absorption and overall pharmacokinetic profiles.[13] By judiciously combining PEG and alkyl motifs, researchers can fine-tune critical properties like the topological polar surface area (TPSA) and lipophilicity.[14]

Modulating Cell Permeability: A Complex Balance

The relationship between PEG linkers and cell permeability is nuanced.[2] While increased hydrophilicity can hinder passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers offers a significant advantage.[12] This flexibility allows the PROTAC molecule to adopt various conformations.[15] A phenomenon sometimes referred to as the "chameleon effect" has been observed where flexible linkers adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding their polar surface area.[12][16] This conformational folding can make the molecule more amenable to traversing the cell membrane.[2]

However, there is a trade-off, as excessive PEGylation can lead to a decrease in cellular uptake.[2] Therefore, the optimal number of PEG units must be determined empirically for each specific PROTAC system to strike the right balance between improved solubility and sufficient cell permeability.[2]

Quantitative Data on Linker Impact

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker composition and length on PROTAC solubility and permeability.

Table 1: Impact of Linker Composition on PROTAC Solubility

PROTACLinker TypeWarheadE3 Ligase LigandKinetic Solubility (μM)Reference
dBET57 Ethylamine (Alkyl)JQ1Pomalidomide30.1[7]
ZXH-3-26 Pentyl-1-amine (Alkyl)BET-binding moiety 2Pomalidomide2.95[7]
PROTAC with PEG PEG-basedVariesVariesGenerally higher than alkyl counterparts[9][]

Data compiled from publicly available research. Note that direct quantitative comparisons across different studies can be challenging due to variations in experimental conditions.

Table 2: Impact of Linker Composition on PROTAC Permeability (Caco-2 Assay)

PROTACLinker TypeE3 Ligase LigandPapp (A→B) (10-6 cm/s)Papp (B→A) (10-6 cm/s)Efflux RatioReference
PROTAC 14 PEG-basedCereblon1.714.18.4[17]
PROTAC 20b Alkyl-basedVHL0.350.24~0.7[17]
PROTAC 20d PEG-basedVHL<0.78.6>12[17]

Papp (A→B): Apparent permeability from apical to basolateral side. Papp (B→A): Apparent permeability from basolateral to apical side. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow for assessing PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Catalyzes Polyubiquitination Ub Ubiquitin (Ub) E2 E2 Enzyme E2->E3_Ligase Loads Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Solubility & Permeability Assessment Start Synthesized PROTAC (with PEG Linker) Solubility Kinetic Solubility Assay (e.g., in PBS) Start->Solubility Decision1 Sufficiently Soluble? Solubility->Decision1 PAMPA PAMPA Assay (Passive Permeability) Decision1->PAMPA Yes Reformulate Reformulate or Re-design Linker Decision1->Reformulate No Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 Decision2 Good Permeability Profile? Caco2->Decision2 Proceed Proceed to Further In Vitro/In Vivo Studies Decision2->Proceed Yes Decision2->Reformulate No

Caption: Experimental Workflow for PROTAC Assessment.

Linker_Properties_Logic cluster_logic Linker Property Relationships Linker PEG Linker Properties Hydrophilicity Hydrophilicity (H-bond acceptors) Linker->Hydrophilicity Flexibility Flexibility (Rotatable bonds) Linker->Flexibility Solubility Increased Aqueous Solubility Hydrophilicity->Solubility Permeability Modulated Cell Permeability Hydrophilicity->Permeability Can hinder passive diffusion (trade-off) Flexibility->Permeability Allows conformational folding ('chameleon effect') Bioavailability Improved Bioavailability Solubility->Bioavailability Permeability->Bioavailability

Caption: Logical Flow of PEG Linker Effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of PROTAC solubility and permeability.

Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC in a buffer solution, often used in early drug discovery.[11][18]

Materials:

  • PROTAC compound

  • 100% Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (low-binding)

  • Plate shaker

  • Plate reader (UV-Vis) or HPLC-UV/LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.[18]

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Addition to Buffer: Add a small, fixed volume of each DMSO stock concentration to the wells of the 96-well plate containing the aqueous buffer (e.g., add 2 µL of stock to 198 µL of PBS for a final DMSO concentration of 1%).[11]

  • Incubation: Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 2 hours) to allow for equilibration.[11]

  • Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitated compound.[18]

  • Quantification: Carefully transfer the supernatant to a new plate. Analyze the concentration of the dissolved PROTAC in the supernatant using a suitable analytical method like HPLC-UV or by measuring absorbance if the compound has a sufficient chromophore.[18]

  • Calculation: The kinetic solubility is defined as the highest concentration of the compound that remains in solution under these conditions.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method to predict the passive permeability of a compound across an artificial lipid membrane.[19][20]

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate coated with a lipid solution, and a 96-well acceptor plate)

  • PROTAC compound

  • PBS, pH 7.4

  • Organic solvent (e.g., dodecane)

  • Lipid (e.g., phosphatidylcholine)

  • Plate shaker and reader

Methodology:

  • Prepare Artificial Membrane: Coat the filter of the donor plate with a solution of lipid in an organic solvent (e.g., 1-2% lecithin (B1663433) in dodecane) and allow the solvent to evaporate.

  • Prepare Donor Solution: Dissolve the PROTAC compound in PBS (pH 7.4) to a known concentration (e.g., 100 µM).

  • Prepare Acceptor Solution: Fill the wells of the acceptor plate with fresh PBS.

  • Assemble Plate Sandwich: Place the lipid-coated donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is immersed in the acceptor solution. Add the PROTAC donor solution to the donor wells.

  • Incubation: Incubate the plate sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or another sensitive analytical method.

  • Calculate Permeability Coefficient (Pe): The effective permeability is calculated using an equation that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. It assesses both passive diffusion and active transport.[17][19]

Materials:

  • Caco-2 cells

  • Transwell® plate inserts (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • PROTAC compound

  • Lucifer yellow (as a monolayer integrity marker)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days until a differentiated, polarized monolayer is formed. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A→B):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the dosing solution containing the PROTAC and Lucifer yellow to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Permeability Measurement (Basolateral to Apical - B→A for Efflux):

    • Perform the same procedure but add the dosing solution to the basolateral side and sample from the apical side.[18]

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS. Measure the amount of Lucifer yellow that has passed through to confirm monolayer integrity.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated. An efflux ratio >2 suggests the compound is a substrate for active efflux transporters.[18]

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a potent means to enhance solubility, modulate cell permeability, and optimize the geometry required for efficient protein degradation.[2] The traditional "trial and error" approach to linker design is gradually being superseded by more rational, structure-guided strategies.[2][14] Advances in computational modeling and structural biology will continue to illuminate the complex interplay between the linker, the POI, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.

References

The Architect's Blueprint: A Technical Guide to Heterobifunctional Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of drug discovery—researchers, scientists, and development professionals—this in-depth guide dissects the core of targeted protein degradation: the heterobifunctional linker. We navigate the intricate science of Proteolysis Targeting Chimeras (PROTACs), providing a comprehensive overview of their mechanism, design principles, and the critical role of the linker in mediating therapeutic efficacy.

Introduction: A Paradigm Shift in Therapeutics

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously deemed "undruggable" by conventional small-molecule inhibitors. At the heart of this approach lies the PROTAC, a heterobifunctional molecule meticulously designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1]

A PROTAC comprises three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] This tripartite architecture enables the PROTAC to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[4][5] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[6]

The Linchpin of a PROTAC: The Heterobifunctional Linker

While the warhead and the E3 ligase ligand provide target specificity and engagement of the UPS, the linker is far from a passive spacer. Its chemical composition, length, and attachment points are critical determinants of a PROTAC's overall performance, influencing:

  • Ternary Complex Formation and Stability: The linker's properties dictate the geometry and stability of the ternary complex, which is a prerequisite for efficient ubiquitination.[2]

  • Degradation Efficacy and Selectivity: Subtle changes in linker design can dramatically impact the potency (DC50) and maximum degradation (Dmax) of a PROTAC.[7]

  • Physicochemical Properties: The linker significantly affects a PROTAC's solubility, permeability, and metabolic stability, all of which are crucial for its drug-like properties and in vivo efficacy.

Quantitative Analysis of PROTAC Performance

The efficacy of PROTACs is quantified by several key parameters. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. Binding affinities (KD) of the PROTAC to the POI and the E3 ligase, as well as the cooperativity (α) of ternary complex formation, are also critical metrics. A cooperativity value greater than 1 indicates that the binding of one protein enhances the binding of the other, leading to a more stable ternary complex.[8][9]

Table 1: Degradation Potency of Representative PROTACs
PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Citation(s)
BRD4 Degraders
PROTAC 1BRD4CRBNBurkitt's Lymphoma<1>90[10]
PROTAC 8BRD4CRBNProstate Cancer<1>99[10]
ARV-825BRD4CRBNHCT116~5>95[11]
dBET1BRD4CRBNHeLa~4>95[11]
MZ1BRD4VHLHeLa~25>90[11]
BTK Degraders
NC-1BTKCRBNMino2.297[7]
IR-1BTKCRBNMino<10~90[7]
IR-2BTKCRBNMino<10~90[7]
RC-3BTKCRBNMino<10~90[7]
DD 03-171BTKCRBNMantle Cell Lymphoma5.1>90[12]
Androgen Receptor (AR) Degraders
ARV-110ARCRBNVCaP, LNCaP<1>95[3]
ARD-69ARVHLLNCaP, VCaP0.76 - 0.86>95[3]
ARD-266ARVHLLNCaP, VCaP, 22Rv10.2 - 1>95[3]
ARD-2051ARCRBNLNCaP, VCaP0.6>90[13]
Estrogen Receptor (ER) Degraders
ARV-471ERCRBNMCF71.8>90[3]
ERD-308ERVHLMCF-7, T47D0.17 - 0.43>95[3]
KRAS G12D Degrader
Compound 8oKRAS G12DVHLSNU-119.77>95 (pan-KRAS)[4]
Compound 8oKRAS G12DVHLAGS7.4995 (pan-KRAS)[4]
Table 2: Ternary Complex Formation and Cooperativity of Select PROTACs
PROTACTarget ProteinE3 LigaseKD (PROTAC to Target, nM)KD (PROTAC to E3, nM)KD (Ternary Complex, nM)Cooperativity (α)Citation(s)
MZ1Brd4BD2VHL1291.126[14]
ACBI1SMARCA2VHL1815006.826[15]
PROTAC 1SMARCA2VHL4.912001803.2[15]
Table 3: Pharmacokinetic Parameters of Clinical-Stage PROTACs
PROTACTargetIndicationClearance (mL/h/kg)Oral Bioavailability (%)SpeciesCitation(s)
ARV-110ARProstate Cancer50.29 (mL/min/kg)55.66 - 82.50Mouse[16]
ARV-471ERBreast Cancer313.317.91Mouse[17]
ARV-471ERBreast Cancer105324.12Rat[17]

Visualizing the Molecular Machinery

To comprehend the intricate processes orchestrated by heterobifunctional linkers, we present a series of diagrams illustrating the key signaling pathways and experimental workflows.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ubiquitinated_POI Polyubiquitinated POI Ubiquitination->Ubiquitinated_POI Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Amino_Acids Amino Acids Degradation->Amino_Acids Degraded into

Caption: Mechanism of Action of a PROTAC molecule.

Ubiquitin_Proteasome_System Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Target_Protein Target Protein E3->Target_Protein Recognition Polyubiquitinated_Protein Polyubiquitinated Target Protein E3->Polyubiquitinated_Protein Polyubiquitination Target_Protein->Polyubiquitinated_Protein Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation PROTAC_Discovery_Workflow cluster_discovery PROTAC Discovery and Optimization Target_Selection 1. Target & E3 Ligase Selection Ligand_Identification 2. Ligand Identification (POI & E3 Ligase) Target_Selection->Ligand_Identification Linker_Design 3. Linker Design & PROTAC Synthesis Ligand_Identification->Linker_Design In_Vitro_Screening 4. In Vitro Screening Linker_Design->In_Vitro_Screening Cellular_Assays 5. Cellular Assays In_Vitro_Screening->Cellular_Assays Promising Candidates Lead_Optimization 6. Lead Optimization Cellular_Assays->Lead_Optimization Active Compounds Lead_Optimization->Linker_Design Iterative Design In_Vivo_Studies 7. In Vivo Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate Efficacious & Safe

References

The Architect's Blueprint: A Technical Guide to PROTAC Technology and Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of disease-causing proteins, harnesses the cell's own machinery to eliminate them entirely.[1][2] This approach opens up the possibility of targeting proteins previously considered "undruggable."[3] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[6][7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[8]

The efficacy of a PROTAC is not solely dependent on the binding affinities of its ligands but is critically influenced by the linker that connects them. The linker's length, composition, and rigidity play a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[4][9] This guide provides an in-depth exploration of PROTAC technology with a primary focus on the rational design of the linker, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this dynamic field.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer but an active contributor to the PROTAC's biological activity. Its design is a critical optimization parameter that can profoundly impact potency and selectivity. The primary types of linkers used in PROTAC design are flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers that incorporate cyclic or aromatic structures.[9][10]

Flexible Linkers: Adaptability and Physicochemical Modulation

Flexible linkers are the most commonly used type in initial PROTAC design due to their synthetic accessibility and the ease with which their length and composition can be modified.[4]

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are prized for their hydrophilicity, which can enhance the solubility of the often large and hydrophobic PROTAC molecules.[10][11] This improved solubility can lead to better absorption and pharmacokinetic profiles. The ether oxygens in the PEG backbone can also act as hydrogen bond acceptors.[11]

  • Alkyl Chains: Simple alkyl chains offer a straightforward way to modulate the distance between the two ends of the PROTAC.[4] While they provide high conformational flexibility, they are more hydrophobic than PEG linkers, which can sometimes limit aqueous solubility.[10]

The flexibility of these linkers allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[4] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially decreasing the stability of the ternary complex.[4]

Rigid Linkers: Pre-organization and Improved Pharmacokinetics

Rigid linkers, which often contain cyclic structures like piperazine (B1678402) or piperidine, or aromatic rings, can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase.[9][12] This can lead to enhanced stability of the ternary complex and improved potency.[9] Additionally, the constrained conformation of rigid linkers can lead to better pharmacokinetic properties.[9] However, the lack of flexibility means that the linker length and geometry must be more precisely optimized to avoid steric clashes that would prevent ternary complex formation.[4]

Data Presentation: Quantitative Insights into Linker Performance

The following tables summarize quantitative data from various studies to illustrate the impact of linker type and length on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of Linker Type on Physicochemical Properties and Degradation Efficiency

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Observations
Alkyl SMARCA2VHL>1000<20Poor degradation efficiency, likely due to suboptimal ternary complex formation or poor solubility.[11]
PEG2 SMARCA2VHL50055Improved degradation compared to the alkyl linker, suggesting better positioning within the ternary complex.[11]
PEG4 SMARCA2VHL25070Further improvement in degradation, highlighting the importance of optimal linker length.[11]
Rigid (Piperazine-based) BRD4CRBN1.8>95High potency, potentially due to pre-organization of the molecule into a bioactive conformation.[12]
Rigid (Alkynyl-based) BRD4CRBN0.8>95Very high potency, demonstrating that rigid linkers can lead to highly efficient degradation.[12]

Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1 PEG215.890
PROTAC 2 PEG35.095
PROTAC 3 PEG42.598
PROTAC 4 PEG58.092
PROTAC 5 PEG625.185

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Mandatory Visualizations

PROTAC_Mechanism cluster_0 POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recruits Ub Ubiquitin Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->Ub Ubiquitination

PROTAC Mechanism of Action

KRAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates PROTAC_KRAS KRAS PROTAC KRAS_GTP->PROTAC_KRAS Targeted by MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates PROTAC_KRAS->KRAS_GTP Induces Degradation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

KRAS-MAPK Signaling Pathway and PROTAC Intervention

PROTAC_Workflow Design 1. PROTAC Design & Synthesis Ternary_Complex_Assay 2. Ternary Complex Formation Assay (SPR, ITC, NanoBRET) Design->Ternary_Complex_Assay Degradation_Assay 3. In Vitro Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Cell_Viability 4. Cellular Viability & Phenotypic Assays Degradation_Assay->Cell_Viability In_Vivo 5. In Vivo Efficacy & PK/PD Studies Cell_Viability->In_Vivo Optimization Optimization Loop In_Vivo->Optimization Optimization->Design

PROTAC Development and Evaluation Workflow

Experimental Protocols

General Multi-Step Synthesis of a PROTAC with a Variable Linker

This protocol outlines a general strategy for synthesizing a PROTAC, which can be adapted for different linkers. This example uses an amide bond formation for coupling.

Materials:

  • POI ligand with a free amine or carboxylic acid.

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

  • Bifunctional linker (e.g., HOOC-PEGn-NHBoc or Br-(CH2)n-COOH).

  • Coupling reagents (e.g., HATU, HOBt).

  • Base (e.g., DIPEA).

  • Deprotection reagent (e.g., TFA).

  • Anhydrous solvents (e.g., DMF, DCM).

Procedure:

  • Step 1: Synthesis of Linker-E3 Ligase Ligand Intermediate a. Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[11] b. Add coupling reagents such as HATU and DIPEA.[13] c. Stir the reaction at room temperature until completion, monitoring by LC-MS. d. Purify the product by column chromatography.

  • Step 2: Coupling of the POI Ligand a. If the linker has a protecting group (e.g., Boc), deprotect it using an appropriate reagent (e.g., TFA in DCM). b. Dissolve the deprotected linker-E3 ligase intermediate and the POI ligand (with a carboxylic acid) in DMF. c. Add coupling reagents (HATU, DIPEA) and stir at room temperature. d. Monitor the reaction by LC-MS and purify the final PROTAC by preparative HPLC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC of interest.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells at a suitable density and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour. b. Incubate with primary antibodies overnight at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Add chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol describes how to use SPR to measure the kinetics and affinity of PROTAC-induced ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., SA chip).

  • Purified, biotinylated E3 ligase.

  • Purified target protein.

  • PROTAC of interest.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilization: Immobilize the biotinylated E3 ligase onto the surface of a streptavidin-coated sensor chip.

  • Binary Interaction Analysis: a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD). b. Similarly, determine the binary interaction between the PROTAC and the target protein.

  • Ternary Complex Analysis: a. Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein. b. Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants for the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.

NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the real-time measurement of ternary complex formation in a cellular context.

Materials:

  • Cells co-transfected with NanoLuc®-fused target protein and HaloTag®-fused E3 ligase.

  • NanoBRET™ Nano-Glo® Substrate.

  • HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC of interest.

Procedure:

  • Cell Preparation: Plate the co-transfected cells in a white, 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[14]

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.[14]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[14]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates the formation of the ternary complex.[14]

Conclusion

PROTAC technology is a rapidly advancing field with the potential to transform the landscape of drug discovery. The linker, once considered a simple connector, is now recognized as a critical design element that profoundly influences the efficacy of these novel therapeutics. A deep understanding of how linker composition, length, and rigidity affect the physicochemical properties and biological activity of PROTACs is essential for their rational design. By integrating quantitative data analysis, detailed experimental validation, and a systematic development workflow, researchers can accelerate the discovery and optimization of next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential.

References

An In-Depth Technical Guide to Acid-PEG5-C2-Boc: A Key Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG5-C2-Boc, a heterobifunctional linker instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins. This document details the chemical properties of this compound, its role in the broader context of the ubiquitin-proteasome pathway, and provides a representative experimental protocol for its application in PROTAC synthesis.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker that features a carboxylic acid group at one end and a Boc-protected amine at the other. This specific arrangement allows for the sequential and controlled conjugation of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.

PropertyValueReference
CAS Number 1309460-29-4[1]
Molecular Formula C18H34O9[1]
Molecular Weight 394.46 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity >95%[1]
Storage Conditions -20°C for long-term storage[1]

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, in this case, this compound, is a critical component that dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of protein degradation.

The PEG component of the linker enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The defined length of the PEG5 chain provides optimal spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathway: The Ubiquitin-Proteasome System

The following diagram illustrates the general mechanism of the ubiquitin-proteasome pathway, which is harnessed by PROTACs to achieve targeted protein degradation.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP -> AMP+PPi E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Complex Formation Target Target Protein (POI) E3->Target Ub Transfer to POI Proteasome 26S Proteasome Target->Proteasome Recognition of Polyubiquitin Chain Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

PROTAC Mechanism of Action

The diagram below illustrates how a PROTAC molecule, synthesized using a linker like this compound, hijacks the ubiquitin-proteasome system to degrade a specific target protein.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Ternary Complex Formation PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) Target Target Protein (POI) PROTAC->Target E3 E3 Ubiquitin Ligase PROTAC->E3 TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Target->TernaryComplex E3->TernaryComplex TernaryComplex->PROTAC Recycling UbiquitinatedTarget Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Polyubiquitination Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated targeted protein degradation workflow.

Experimental Protocol: Synthesis of a PROTAC using this compound

The following is a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves the sequential amide coupling of the linker to an amine-containing E3 ligase ligand and an amine-containing ligand for the protein of interest (POI).

Note: This is a generalized protocol. The specific reaction conditions, solvents, and purification methods may need to be optimized based on the specific properties of the POI and E3 ligase ligands.

Step 1: Coupling of this compound to the E3 Ligase Ligand

This step involves the activation of the carboxylic acid on this compound followed by coupling to an amine-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or a VHL ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the E3-Linker-Boc intermediate.

Step 2: Boc Deprotection and Coupling to the POI Ligand

This step involves the removal of the Boc protecting group followed by the coupling of the deprotected amine to a carboxylic acid-functionalized POI ligand.

Materials:

  • E3-Linker-Boc intermediate from Step 1

  • TFA (Trifluoroacetic acid)

  • Anhydrous DCM (Dichloromethane)

  • Carboxylic acid-functionalized POI ligand

  • HATU or similar peptide coupling reagent

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Boc Deprotection:

    • Dissolve the E3-Linker-Boc intermediate (1.0 equivalent) in a solution of 20-50% TFA in anhydrous DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine salt is often used directly in the next step without further purification.

  • Coupling to POI Ligand:

    • In a separate flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the deprotected E3-Linker-amine intermediate (1.1 equivalents) in anhydrous DMF to the activated POI ligand solution.

    • Stir the reaction at room temperature overnight under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the final PROTAC molecule is typically purified by preparative reverse-phase HPLC.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_step1 Step 1: Coupling to E3 Ligase Ligand cluster_step2 Step 2: Coupling to POI Ligand A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine-E3 Ligase Ligand B->C D E3-Linker-Boc Intermediate C->D E Boc Deprotection (TFA, DCM) D->E F E3-Linker-NH2 E->F H Amide Coupling (HATU, DIPEA, DMF) F->H G Acid-POI Ligand G->H I Final PROTAC Molecule H->I J Purified PROTAC I->J Purification (Preparative HPLC)

Caption: A two-step workflow for the synthesis of a PROTAC.

Conclusion

This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a flexible and solubilizing PEG spacer with orthogonal reactive handles, facilitates the modular and efficient synthesis of PROTACs. The ability to systematically degrade disease-relevant proteins opens up new avenues for therapeutic intervention, and linkers such as this compound are at the forefront of this exciting technology. This guide provides the foundational knowledge and a practical framework for the successful application of this key linker in the development of novel protein degraders.

References

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Boc Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in modern organic synthesis, prized for its reliability in masking the reactivity of primary and secondary amines. Its widespread adoption in peptide synthesis, medicinal chemistry, and complex molecule construction stems from its ease of introduction, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2][3] This technical guide provides a comprehensive overview of the Boc group, detailing its reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategy and execution.

Core Principles of Boc Protection

The primary function of the Boc group is to temporarily convert a nucleophilic amine into a non-nucleophilic carbamate.[2][4] This transformation is most commonly achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), also known as Boc anhydride.[5] The resulting N-tert-butoxycarbonyl derivative is stable to many nucleophiles and bases, allowing for chemical modifications at other sites of a molecule without interference from the protected amine.[2][6]

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. For instance, it is stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and resistant to the catalytic hydrogenation conditions that remove the benzyloxycarbonyl (Cbz) group.[1][2] This orthogonality is critical for complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[1][7]

Mechanism of Boc Protection and Deprotection

Boc Protection

The introduction of the Boc group is a nucleophilic acyl substitution reaction.[8] The amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, along with tert-butanol (B103910) and carbon dioxide as byproducts.[6][9] While the reaction can proceed without a base, the use of a mild base such as triethylamine (B128534) (TEA) or sodium bicarbonate is common to neutralize the protonated amine, driving the reaction to completion.[2][8]

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(=O)O-Boc + ⁻O-C(=O)O-tBu Amine->Intermediate Nucleophilic Attack Boc_Anhydride (Boc)₂O Boc_Anhydride->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse Byproducts tBuOH + CO₂ Intermediate->Byproducts

Mechanism of N-Boc protection using Boc anhydride.
Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions.[3][10] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][11] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[4][11] The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide.[11] The tert-butyl cation can be trapped by scavengers, deprotonate to form isobutylene (B52900) gas, or polymerize.[1][11]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Protonated Intermediate cluster_fragmentation Fragmentation cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc R-NH-C(=O⁺H)O-tBu Boc_Amine->Protonated_Boc Acid H⁺ Acid->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation (CH₃)₃C⁺ Protonated_Boc->tBu_Cation Amine R-NH₃⁺ Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Acid-catalyzed Boc deprotection mechanism.

Quantitative Data Summary

The efficiency of Boc protection and deprotection can vary based on the substrate and reaction conditions. The following tables provide a summary of typical quantitative data for these transformations.

Table 1: Boc Protection of Primary Amines

SubstrateReagents & ConditionsTimeYieldReference
Various Amines(Boc)₂O (1.1 eq), H₂O/Acetone (9.5:0.5)8-12 min90-98%[12]
Primary Amine(Boc)₂O (1.1 eq), SolventVariesHigh[6]
Amino Acid(Boc)₂O, Base (e.g., NaOH, TEA)VariesHigh[2]
Polyaminest-BuOCO₂Ph, CH₂Cl₂ or DMFVariesSelective[8]

Table 2: Boc Deprotection Methods

ReagentTypical ConditionsReaction TimeAdvantagesDisadvantagesReference
Trifluoroacetic Acid (TFA)20-50% in CH₂Cl₂ (DCM), Room Temp0.5 - 4 hHighly effective, volatileCorrosive, may require scavengers[4]
Hydrochloric Acid (HCl)4M in Dioxane or Ethyl Acetate (B1210297), Room Temp1 - 12 hCost-effective, readily availableCan be less selective[4]
Zinc Bromide (ZnBr₂)Excess (2-3 eq) in CH₂Cl₂, Room TempOvernightMild, useful for acid-sensitive compoundsLonger reaction times[5]
Trimethylsilyl Iodide (TMSI)1.2-1.5 eq in CH₂Cl₂, Room TempOvernightMild, non-hydrolyticReagent sensitivity[5][13]
Oxalyl Chloride/Methanol3 eq (COCl)₂ in MeOH, Room Temp1 - 4 hVery mild, tolerant of acid-labile estersToxic and moisture-sensitive reagents[14]
Water (Thermal)Refluxing water (100 °C)12-15 minGreen, avoids strong acidsHigh temperature, limited substrate scope[15]
Montmorillonite K10 ClayClCH₂CH₂ClVariesSelective for aromatic N-BocHeterogeneous conditions[8]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)

  • Solvent (e.g., THF, DCM, acetonitrile)

  • Optional: Base (e.g., Triethylamine (TEA), 1.1 eq)

  • 1 M HCl, Saturated aqueous NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If using a base, add it to the solution.

  • Add di-tert-butyl dicarbonate to the stirred solution in one portion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine.[6]

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for N-Boc Deprotection using TFA

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine in DCM in a round-bottom flask.

  • Add TFA to the solution (typically to a final concentration of 20-50% v/v).[4]

  • Stir the mixture at room temperature for 0.5 to 4 hours, monitoring the reaction by TLC or LC-MS.[4]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To neutralize residual acid, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[3]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[3]

Protocol 3: General Procedure for N-Boc Deprotection using HCl in Dioxane

Materials:

  • N-Boc protected amine (1.0 mmol)

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Suspend or dissolve the N-Boc protected amine in a 4M solution of HCl in dioxane.[3][4]

  • Stir the mixture at room temperature for 1 to 12 hours, monitoring the reaction by TLC or LC-MS.[4]

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • The solid can be collected by filtration and washed with a solvent like diethyl ether to remove non-polar impurities.[3]

  • Alternatively, the solvent can be evaporated under vacuum to isolate the hydrochloride salt of the deprotected amine.[4]

Workflow and Decision Making

The selection of a protection or deprotection strategy is contingent on the specific substrate and the overall synthetic plan. The following diagram illustrates a general workflow for utilizing Boc protection.

Boc_Workflow cluster_deprotection_choice Deprotection Method Selection Start Start with Amine-containing Molecule Protect Boc Protection ((Boc)₂O, Base) Start->Protect Transform Perform Desired Chemical Transformations Protect->Transform Deprotect Boc Deprotection Transform->Deprotect Acid_Labile Is substrate acid-labile? Deprotect->Acid_Labile End Final Product TFA_HCl Use TFA or HCl Acid_Labile->TFA_HCl No Mild_Acid Use milder conditions (e.g., ZnBr₂, TMSI, Thermal) Acid_Labile->Mild_Acid Yes TFA_HCl->End Mild_Acid->End

Decision workflow for employing Boc protection.

References

Basic principles of E3 ligase recruitment by PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Core Principles of E3 Ligase Recruitment by PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based pharmacology to an event-driven mechanism that results in the elimination of disease-causing proteins. At the forefront of this innovation are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's endogenous protein disposal machinery—the Ubiquitin-Proteasome System (UPS).

The UPS is a highly regulated pathway responsible for maintaining protein homeostasis. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that tags substrate proteins with a polyubiquitin (B1169507) chain. This chain acts as a molecular signal for recognition and degradation by the 26S proteasome.[1] PROTACs exploit this system by acting as a molecular bridge, bringing a specific E3 ligase into close proximity with a protein of interest (POI), inducing its ubiquitination and subsequent destruction.[2] This guide provides a technical overview of the fundamental principles governing E3 ligase recruitment by PROTACs, from molecular mechanism to the experimental validation of their activity.

The PROTAC Mechanism of Action: Orchestrating Degradation

A PROTAC molecule is comprised of three distinct chemical components: a ligand that binds the POI (the "warhead"), a ligand that recruits a specific E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently joins the two.[1][3] The mechanism is catalytic, with a single PROTAC molecule capable of mediating the degradation of multiple POI molecules.[2]

The critical event in PROTAC-mediated degradation is the formation of a ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[4][5] This induced proximity positions the E3 ligase to efficiently transfer ubiquitin from a charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to engage in another degradation cycle.[1]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC Action E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Conjugation AMP AMP+PPi E1->AMP E3 E3 Ubiquitin Ligase E2->E3 Binding Ternary POI-PROTAC-E3 Ternary Complex E2->Ternary E3->Ternary Ub Ubiquitin Ub->E1 Activation Ub->E2 ATP ATP ATP->E1 POI Protein of Interest (POI) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->E3 Proteasome->PROTAC Release & Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.
Ternary Complex: The Heart of the Matter

The stability and conformation of the ternary complex are paramount to a PROTAC's efficacy. The interactions within this complex are not limited to the binary binding of the PROTAC to the POI and the E3 ligase. Favorable protein-protein interactions between the POI and the E3 ligase can significantly stabilize the complex, a phenomenon known as positive cooperativity .[6]

Cooperativity (α) is a quantitative measure of this effect, defined as the ratio of the PROTAC's binary binding affinity to its ternary binding affinity.

  • α > 1: Positive cooperativity. The POI and E3 ligase have a favorable interaction, stabilizing the ternary complex. This is often a hallmark of efficient degraders.[6]

  • α = 1: No cooperativity. The formation of the ternary complex is solely dependent on the binary affinities.

  • α < 1: Negative cooperativity. Steric clashes or repulsive forces between the POI and E3 ligase destabilize the ternary complex, which can hinder degradation.[6]

The "Hook Effect"

A characteristic feature of PROTACs is the "hook effect," a bell-shaped dose-response curve where the degradation efficiency decreases at very high concentrations.[7] This occurs because excess PROTAC molecules lead to the formation of separate, unproductive binary complexes (POI-PROTAC and E3-PROTAC) that cannot form the productive ternary complex, thus competing with and inhibiting the degradation process.[7] High positive cooperativity can help mitigate the hook effect by favoring ternary complex formation even at higher concentrations.[6]

Key E3 Ligases in PROTAC Development

While the human genome encodes over 600 E3 ligases, the development of PROTACs has been dominated by a small number for which potent, small-molecule ligands have been developed.

  • Cereblon (CRBN): A substrate receptor for the CUL4A E3 ligase complex. Ligands for CRBN are derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[6] CRBN is widely expressed and has been successfully used to degrade a broad range of targets.

  • Von Hippel-Lindau (VHL): A substrate receptor for the CUL2 E3 ligase complex. VHL ligands are peptidomimetic and based on a hydroxyproline (B1673980) core that mimics the binding of its natural substrate, HIF-1α.[8][9] VHL-based PROTACs are among the most potent and well-characterized degraders.

  • Other Ligases: Research is actively expanding the repertoire of usable E3 ligases to overcome limitations in tissue expression, target scope, and potential resistance mechanisms. Emerging ligases include MDM2, IAPs, RNF4, and DCAF16.[8][10]

Quantitative Analysis of PROTAC Activity

The evaluation of a PROTAC's performance relies on several key quantitative metrics. These parameters are essential for establishing structure-activity relationships (SAR) and optimizing degrader design.

Table 1: Key Parameters for PROTAC Characterization

ParameterDefinitionTypical AssaySignificance
Kd (binary) Equilibrium dissociation constant for PROTAC binding to either the POI or the E3 ligase alone.SPR, ITC, FPMeasures the affinity of each "end" of the PROTAC. Necessary but not sufficient for degradation.
Kd (ternary) Equilibrium dissociation constant for the formation of the POI-PROTAC-E3 ligase complex.SPR, ITCMeasures the overall stability of the key complex required for ubiquitination.
α (Cooperativity) Ratio of binary Kd to ternary Kd.Calculated from SPR/ITCA value >1 indicates favorable protein-protein interactions, which strongly correlates with degradation efficiency.[11]
DC50 The concentration of PROTAC required to degrade 50% of the target protein.Western Blot, ELISAA primary measure of a PROTAC's cellular potency.
Dmax The maximum percentage of protein degradation achieved at optimal concentration.Western Blot, ELISAIndicates the efficacy of the PROTAC; a high Dmax is crucial for therapeutic effect.

Table 2: Example Quantitative Data for VHL-based BRD4 Degrader MZ1

ParameterTarget/ComplexValueMethodReference(s)
Kd (binary) MZ1 : VCB Complex66 nMITC[4]
Kd (binary) MZ1 : BRD4BD215 nMITC[4]
Kd (ternary) BRD4BD2 : MZ1 : VCB3.7 nMITC[4]
α (Cooperativity) BRD4BD2 : MZ1 : VCB~15-26ITC / SPR[6][12]
DC50 BRD4 Degradation (HeLa cells)< 100 nMWestern Blot[13]
DC50 BRD4 Degradation (H661 cells)8 nMWestern Blot
Dmax BRD4 Degradation>90%Western Blot[4]

VCB: VHL-ElonginC-ElonginB complex; BD2: Second Bromodomain.

Key Experimental Methodologies

A robust suite of biophysical, biochemical, and cell-based assays is required to fully characterize a PROTAC and guide its development.

Experimental_Workflow cluster_design Design & Synthesis cluster_biophysical Biophysical & Biochemical Assays cluster_cellular Cell-Based Assays cluster_vivo In Vivo Studies Design PROTAC Design (POI & E3 Ligands, Linker) Binding 1. Binary & Ternary Complex Formation (Kd, α) (SPR, ITC, AlphaLISA) Design->Binding Ubiquitination 2. In Vitro Ubiquitination (Western Blot for Poly-Ub) Binding->Ubiquitination Degradation 3. Target Degradation (DC50, Dmax) (Western Blot, ELISA) Binding->Degradation Ubiquitination->Degradation Downstream 4. Downstream Effects (Phenotypic Assays) Degradation->Downstream InVivo PK/PD & Efficacy (Animal Models) Downstream->InVivo

General experimental workflow for PROTAC development.
Ternary Complex Formation Assays

Surface Plasmon Resonance (SPR) SPR is a powerful label-free technique for measuring the kinetics (kon, koff) and affinity (Kd) of molecular interactions in real-time.[5][]

  • Objective: To determine binary and ternary binding affinities and calculate cooperativity.

  • General Protocol: [2][5][12]

    • Immobilization: Covalently couple or capture one binding partner (typically the E3 ligase, e.g., VHL) onto a sensor chip surface.

    • Binary Binding: Flow a solution containing the PROTAC at various concentrations over the chip to measure the PROTAC-E3 ligase interaction (Kd1).

    • Ternary Binding: Prepare solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Flow these pre-incubated solutions over the E3-ligase-functionalized chip. The resulting binding signal represents the formation of the ternary complex.

    • Data Analysis: Fit the sensorgram data to appropriate binding models to determine kinetic and affinity constants. Cooperativity (α) can be calculated from the binary and ternary affinities.

Isothermal Titration Calorimetry (ITC) ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[15][16]

  • Objective: To determine binary and ternary binding affinities, stoichiometry, and thermodynamic parameters to calculate cooperativity.

  • General Protocol: [17][18]

    • Preparation: Prepare solutions of the protein (e.g., E3 ligase) in the sample cell and the ligand (PROTAC) in the injection syringe. Both must be in identical, precisely matched buffers to minimize heats of dilution.

    • Binary Titration: Titrate the PROTAC into the E3 ligase solution and measure the heat changes with each injection until saturation is reached.

    • Ternary Titration: To measure ternary affinity, pre-saturate the E3 ligase with the PROTAC and titrate this binary complex with the POI.

    • Data Analysis: Integrate the heat peaks and fit the resulting isotherm to a binding model to extract thermodynamic parameters.

Proximity-Based Assays (AlphaLISA, TR-FRET) These are homogeneous (no-wash) assays that rely on energy transfer between a donor and an acceptor molecule when brought into close proximity. They are well-suited for high-throughput screening.[3][]

  • Objective: To detect and quantify the formation of the ternary complex.

  • General Protocol (AlphaLISA): [19][20]

    • Reagents: Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., FLAG-tagged).

    • Assay Setup: In a microplate, incubate the tagged POI, tagged E3 ligase, and the PROTAC compound.

    • Detection: Add AlphaLISA acceptor beads coated with an antibody against one tag (e.g., anti-GST) and donor beads coated with an antibody against the other tag (e.g., anti-FLAG).

    • Signal Generation: If a ternary complex forms, the donor and acceptor beads are brought close enough for a chemiluminescent signal to be generated upon excitation. The signal intensity is proportional to the amount of ternary complex formed.

In Vitro Ubiquitination Assay

This biochemical assay directly assesses the PROTAC's ability to induce POI ubiquitination in a reconstituted, cell-free system.

  • Objective: To confirm that the ternary complex is functional and leads to the polyubiquitination of the POI.

  • General Protocol: [8]

    • Reaction Setup: In a microcentrifuge tube on ice, combine the following components in a reaction buffer: ATP, E1 activating enzyme, a specific E2 conjugating enzyme, ubiquitin, the recombinant POI, and the recombinant E3 ligase complex.

    • Initiation: Add the PROTAC (dissolved in DMSO) to the reaction mix. Include a DMSO-only vehicle control. Set up additional controls, such as reactions lacking E1 or E3, to confirm dependency.

    • Incubation: Incubate the reaction at 37°C for 1-2 hours.

    • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

    • Detection: Analyze the reaction products by Western blot using an antibody against the POI. A successful reaction will show a "ladder" of higher molecular weight bands above the unmodified POI, corresponding to the addition of multiple ubiquitin molecules.

Cellular Protein Degradation Assay (Western Blot)

Western blotting is the gold-standard method for quantifying the reduction in cellular POI levels following PROTAC treatment, allowing for the determination of DC50 and Dmax.[10]

  • Objective: To measure the potency (DC50) and efficacy (Dmax) of a PROTAC in a cellular context.

  • General Protocol: [1][10][21]

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations (typically a serial dilution from low nM to high µM) for a defined period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only (e.g., DMSO) control.

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to the POI. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for loading differences.

    • Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the PROTAC concentration to determine DC50 and Dmax values.

Conclusion and Future Perspectives

The recruitment of E3 ligases by PROTACs represents a powerful and versatile strategy for targeting disease-causing proteins, including those previously considered "undruggable." A deep understanding of the underlying principles—ternary complex formation, cooperativity, and the specific E3 ligase biology—is critical for the rational design of effective degraders. The comprehensive suite of biophysical, biochemical, and cellular assays described herein provides the necessary toolkit for researchers to dissect the mechanism of action, optimize lead compounds, and ultimately unlock the full therapeutic potential of this transformative technology. Future efforts will focus on expanding the toolbox of available E3 ligases, improving the drug-like properties of PROTACs, and developing novel strategies to achieve tissue- and cell-specific protein degradation.

References

An In-depth Technical Guide to PEGylation Strategies for Improving Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a protein, peptide, or small molecule drug. This bioconjugation technique has become a cornerstone in drug development, significantly enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] The hydrophilic and flexible nature of the PEG polymer creates a protective layer around the drug, leading to a multitude of benefits.[3]

The primary advantages of PEGylation include:

  • Prolonged Plasma Half-Life: By increasing the hydrodynamic size of the molecule, PEGylation reduces renal clearance, thereby extending the drug's circulation time in the bloodstream.[2][4]

  • Reduced Immunogenicity: The PEG shield masks antigenic epitopes on the drug's surface, diminishing its recognition by the immune system and reducing the formation of anti-drug antibodies.[5][6]

  • Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation.[2]

  • Improved Pharmacokinetics: The altered size and properties of PEGylated drugs lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[]

This guide provides a comprehensive overview of various PEGylation strategies, from foundational first-generation techniques to advanced, site-specific methodologies. It includes detailed experimental protocols, comparative data on the impact of different strategies, and visualizations of key processes and pathways to aid researchers in the strategic design and implementation of PEGylation for optimal drug delivery.

Generations of PEGylation Strategies

PEGylation techniques have evolved from random, non-specific conjugations to highly controlled, site-specific modifications, broadly categorized into first and second generations.

First-Generation PEGylation: Random Conjugation

First-generation PEGylation typically involves the random attachment of linear PEG chains to multiple reactive sites on a protein, most commonly the primary amines of lysine (B10760008) residues.[8] This approach, while effective in increasing molecular weight and extending half-life, often results in a heterogeneous mixture of PEGylated isomers with varying degrees of modification and positional attachment. This heterogeneity can lead to a loss of biological activity if PEGylation occurs at or near the active site of the protein.

Advanced PEGylation Strategies

To overcome the limitations of early PEGylation methods, more advanced strategies have been developed, offering greater control over the conjugation process and the properties of the final product.

Branched and Multi-Arm PEGylation

Branched and multi-arm PEGs are structures where multiple PEG chains are attached to a single core molecule. This architecture provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the "stealth" effect and prolong circulation time.[9] While direct comparisons of immunogenicity are complex and depend on multiple factors, the increased shielding provided by branched structures may contribute to reduced immunogenicity in some cases.

Releasable PEGylation

Releasable or cleavable PEGylation involves attaching the PEG chain to the drug via a linker that is designed to break under specific physiological conditions, such as a change in pH or the presence of certain enzymes found in target tissues. This "prodrug" approach allows the drug to remain protected and inactive while in circulation, with the active form being released at the site of action, thereby minimizing off-target effects.

Data Presentation: Comparative Analysis of PEGylation Strategies

The following tables summarize quantitative data comparing the effects of different PEGylation strategies on key drug delivery parameters.

Table 1: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated Drugs
DrugPEGylation StrategyHalf-Life (t½)Clearance (CL)Reference
Interferon alfa-2b Non-PEGylated~2 hours231 mL/h/kg[10]
12 kDa Linear PEG27.2 - 39.3 hours22 mL/h/kg[10][11]
Interferon alfa-2a Non-PEGylated--
40 kDa Branched PEG61 - 110 hoursReduced by >100-fold[10][11]
G-CSF (Filgrastim) Non-PEGylated3.5 hours-[12]
20 kDa Linear PEG (Pegfilgrastim)49 hoursSignificantly Reduced[4][13]
rhTIMP-1 Non-PEGylated1.1 hours-[14][15]
20 kDa Linear PEG28 hours-[14][15]
Tripegfilgrastim Multi-arm PEG> 40 hours-[2][16]
Table 2: Immunogenicity of PEGylated Drugs

The incidence of anti-PEG antibodies can be influenced by factors such as the PEG structure (linear vs. branched), molecular weight, the nature of the conjugated drug, and patient-related factors.[6][17] Pre-existing anti-PEG antibodies are found in a significant portion of the healthy population, which can impact the efficacy and safety of PEGylated therapeutics.[10][18]

PEGylated DrugPEG ArchitectureIncidence of Anti-PEG AntibodiesPatient PopulationReference
Pegloticase Linear~40% (treatment-induced)Gout patients[10]
PEG-asparaginase Linear46% (IgM), 32% (IgG)-[19]
PEG-IFN-λ -6% (persistent)Hepatitis C patients[20]
PEG-IFN-α -9% (persistent)Hepatitis C patients[20]
Healthy Donors N/A~27% - 72% (pre-existing)General Population[6][10][18]

Note: Direct quantitative comparison of immunogenicity between different PEGylation strategies from a single study is limited. The data presented is from various clinical observations.

Experimental Protocols

This section provides detailed methodologies for key PEGylation and purification experiments.

Protocol for N-terminal Protein PEGylation with mPEG-Aldehyde

This protocol describes the site-specific PEGylation of a protein at its N-terminal α-amino group using a methoxy-PEG-aldehyde derivative. The reaction's specificity is achieved by controlling the pH, taking advantage of the lower pKa of the N-terminal amine compared to the ε-amino groups of lysine residues.

Materials:

  • Protein with an accessible N-terminus

  • mPEG-Propionaldehyde

  • Reaction Buffer: 100 mM MES or acetate (B1210297) buffer, pH 5.0-6.5

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) stock solution (e.g., 1 M in water)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Propionaldehyde in the Reaction Buffer to the desired stock concentration.

  • PEGylation Reaction:

    • Add the mPEG-Propionaldehyde solution to the protein solution at a molar ratio typically ranging from 2:1 to 10:1 (PEG:protein).

    • Add the sodium cyanoborohydride stock solution to a final concentration of 20-50 mM.

    • Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours.

  • Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from the reaction mixture to remove unreacted PEG, protein, and other reagents using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).

Protocol for Cysteine-Specific PEGylation with mPEG-Maleimide

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent. The maleimide (B117702) group reacts specifically with the sulfhydryl group of cysteine at near-neutral pH.

Materials:

  • Cysteine-containing protein

  • mPEG-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA.

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer.

    • If the target cysteine is in a disulfide bond, it must first be reduced. Add TCEP to a final concentration of 10-fold molar excess over the protein and incubate for 1 hour at room temperature. Remove the TCEP using a desalting column.

  • PEG Reagent Preparation: Dissolve mPEG-Maleimide in the Reaction Buffer immediately before use.

  • PEGylation Reaction:

    • Add the mPEG-Maleimide solution to the protein solution at a molar ratio of 1.1:1 to 5:1 (PEG:protein).

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching: Add the Quenching Solution (e.g., L-cysteine) in a 10-fold molar excess relative to the mPEG-Maleimide to react with any unreacted maleimide groups. Incubate for 1 hour.

  • Purification: Purify the PEGylated conjugate using SEC or IEX chromatography to separate it from unreacted components.

Protocol for Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated proteins from their unmodified counterparts and for resolving different degrees of PEGylation (e.g., mono-, di-, poly-PEGylated species).[8][10][] The attachment of PEG chains shields the surface charges of the protein, altering its interaction with the IEX resin.

Materials:

  • PEGylation reaction mixture

  • IEX Column (e.g., SP Sepharose for cation exchange, Q Sepharose for anion exchange)

  • Binding Buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Sample Preparation: Dilute or dialyze the PEGylation reaction mixture into the Binding Buffer to reduce the salt concentration.

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove unbound material.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 column volumes). Unmodified protein, with its higher charge density, will typically bind more strongly and elute at a higher salt concentration than the PEGylated forms. Different PEGylated species (mono-, di-, etc.) may also be resolved.

  • Fraction Collection and Analysis: Collect fractions during the elution and analyze them by SDS-PAGE and/or SEC to identify the fractions containing the desired PEGylated product.

Mandatory Visualizations

Signaling Pathway of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF)

Pegfilgrastim, a PEGylated form of G-CSF, is used to stimulate the production of neutrophils. It acts by binding to the G-CSF receptor, which activates intracellular signaling cascades, primarily the JAK/STAT pathway, promoting the proliferation and differentiation of neutrophil precursors.

GCSF_Signaling cluster_membrane Cell Membrane GCSFR G-CSF Receptor JAK JAK GCSFR->JAK Activation Peg_GCSF Pegfilgrastim Peg_GCSF->GCSFR Binding STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Differentiation, Survival) Nucleus->Gene_Expression Transcription

Caption: Signaling pathway of PEGylated G-CSF (Pegfilgrastim).

Experimental Workflow for Site-Specific PEGylation using Sortase A

Sortase A is a transpeptidase that can be used for site-specific protein modification.[5][16][22][23] The enzyme recognizes a specific peptide motif (e.g., LPETG), cleaves it, and ligates it to a nucleophile containing an N-terminal glycine. This allows for the precise attachment of a PEG-glycine molecule to a protein engineered to contain the recognition motif.

Sortase_PEGylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Ligation Reaction cluster_purification 3. Purification Protein Target Protein (with LPETG motif) Reaction_Mix Incubate Protein, PEG-Gly, and Sortase A Protein->Reaction_Mix PEG_Gly PEG-Glycine (Nucleophile) PEG_Gly->Reaction_Mix Sortase Sortase A Enzyme Sortase->Reaction_Mix Purification Chromatography (e.g., SEC or IEX) Reaction_Mix->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Caption: Workflow for Sortase A-mediated protein PEGylation.

Comparison of PEGylation Generations

This diagram illustrates the fundamental difference between first-generation (random) and second-generation (site-specific) PEGylation strategies.

PEGylation_Generations cluster_first_gen First-Generation PEGylation cluster_second_gen Second-Generation PEGylation Protein1 Protein Product1 Heterogeneous Mixture of PEGylated Isomers Protein1->Product1 Random Conjugation PEG1 Linear PEG PEG1->Product1 Protein2 Protein Product2 Homogeneous Site-Specifically PEGylated Protein Protein2->Product2 Site-Specific Conjugation PEG2 Activated PEG PEG2->Product2

Caption: First vs. Second Generation PEGylation.

References

A Technical Guide to the Chemical Synthesis of Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of Acid-PEG5-C2-Boc, a heterobifunctional PEG linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the synthetic pathway, detailed experimental protocols, and characterization data to assist researchers in the successful preparation of this key molecule.

Introduction

This compound, chemically identified as tert-butyl (2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable tool in medicinal chemistry and drug discovery. Its structure incorporates a five-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and pharmacokinetic properties of the resulting PROTAC molecule. One terminus features a carboxylic acid for conjugation to a target protein ligand, while the other is protected with a tert-butoxycarbonyl (Boc) group, which can be deprotected to reveal a primary amine for linkage to an E3 ligase ligand.

Molecular Details:

PropertyValue
Chemical Name tert-butyl (2-(2-(2-(2-(2-(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
Synonyms t-Boc-N-amido-PEG5-acid, Boc-NH-PEG5-CH2COOH
CAS Number 1309460-29-4
Molecular Formula C₁₈H₃₅NO₉
Molecular Weight 409.47 g/mol

Synthetic Pathway

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol. The proposed synthetic route involves:

  • Boc Protection: The primary amine of the starting material is protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the intermediate, tert-butyl (2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate.

  • Oxidation: The terminal hydroxyl group of the Boc-protected intermediate is then oxidized to a carboxylic acid to yield the final product, this compound. An alternative to direct oxidation is the alkylation with a haloacetic acid ester followed by hydrolysis.

Below is a DOT language representation of the synthetic pathway.

G start 2-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol intermediate tert-butyl (2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate start->intermediate 1. Boc₂O, Base (e.g., TEA or DIPEA) DCM, rt product This compound intermediate->product 2. Oxidation (e.g., TEMPO, NaOCl) or Alkylation (e.g., BrCH₂COOtBu, NaH) then Hydrolysis (e.g., TFA)

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of tert-butyl (2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (Intermediate 1)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol237.305.00 g21.07
Di-tert-butyl dicarbonate (Boc₂O)218.254.84 g22.12
Triethylamine (B128534) (TEA)101.193.20 mL23.18
Dichloromethane (B109758) (DCM)-100 mL-

Procedure:

  • Dissolve 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (5.00 g, 21.07 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add triethylamine (3.20 mL, 23.18 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (4.84 g, 22.12 mmol) in dichloromethane (20 mL) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (Eluent: Ethyl acetate (B1210297)/Hexane gradient) to afford tert-butyl (2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of this compound (Final Product)

This step can be achieved via two primary methods: direct oxidation or a two-step alkylation and hydrolysis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Intermediate 1337.425.00 g14.81
TEMPO156.250.23 g1.48
Sodium hypochlorite (B82951) (NaOCl, 10-15% solution)74.44As required-
Sodium bromide (NaBr)102.890.15 g1.48
Dichloromethane (DCM)-100 mL-
Saturated aqueous NaHCO₃-50 mL-

Procedure:

  • Dissolve Intermediate 1 (5.00 g, 14.81 mmol) in dichloromethane (100 mL) in a 250 mL three-necked flask equipped with a magnetic stir bar and an addition funnel.

  • Add TEMPO (0.23 g, 1.48 mmol) and sodium bromide (0.15 g, 1.48 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of sodium hypochlorite (10-15% aqueous solution) dropwise while maintaining the pH of the aqueous layer at approximately 9-10 by co-addition of a dilute HCl solution.

  • Stir vigorously at 0 °C until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol/Acetic acid gradient) to yield this compound.

Expected Yield: 60-75%

Part 1: Alkylation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Intermediate 1337.425.00 g14.81
Sodium hydride (NaH, 60% dispersion in mineral oil)24.000.65 g16.29
tert-Butyl bromoacetate (B1195939)195.042.40 mL16.29
Anhydrous Tetrahydrofuran (THF)-100 mL-

Procedure:

  • To a solution of Intermediate 1 (5.00 g, 14.81 mmol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., Argon), add sodium hydride (0.65 g, 16.29 mmol) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add tert-butyl bromoacetate (2.40 mL, 16.29 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl ester intermediate. This is often used in the next step without further purification.

Part 2: Hydrolysis

Materials:

ReagentQuantity
Crude tert-butyl ester intermediateFrom previous step
Trifluoroacetic acid (TFA)20 mL
Dichloromethane (DCM)20 mL

Procedure:

  • Dissolve the crude tert-butyl ester intermediate in a 1:1 mixture of DCM and TFA (40 mL total).

  • Stir the solution at room temperature for 2-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (B28343) (3 x 20 mL) to remove residual TFA.

  • Purify the crude product by column chromatography on silica gel (Eluent: Dichloromethane/Methanol/Acetic acid gradient) to yield this compound.

Expected Overall Yield (Method B): 50-65%

Characterization Data

The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Table of Expected Characterization Data:

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.08 (s, 2H, -O-CH₂-COOH), 3.70-3.55 (m, 20H, PEG backbone), 3.52 (t, J=5.2 Hz, 2H, -CH₂-NH-), 3.35 (q, J=5.2 Hz, 2H, -CH₂-NH-), 1.44 (s, 9H, Boc -C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 172.5 (-COOH), 156.1 (Boc C=O), 79.2 (Boc -C(CH₃)₃), 71.3, 70.6, 70.5, 70.3, 70.0, 69.1 (PEG backbone), 40.4 (-CH₂-NH-), 28.4 (Boc -CH₃)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₈H₃₆NO₉⁺: 410.24; found: 410.24. [M+Na]⁺ calculated for C₁₈H₃₅NNaO₉⁺: 432.22; found: 432.22

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis start_material Starting Material: Amino-PEG5-Alcohol boc_protection Step 1: Boc Protection start_material->boc_protection intermediate_workup Workup & Purification (Extraction, Chromatography) boc_protection->intermediate_workup oxidation Step 2: Oxidation/Alkylation intermediate_workup->oxidation final_workup Final Workup & Purification (Extraction, Chromatography) oxidation->final_workup characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry final_workup->characterization purity_check Purity Assessment: - HPLC characterization->purity_check final_product final_product purity_check->final_product Final Product: This compound

Caption: General experimental workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, a critical component in the construction of PROTACs. By following the outlined protocols and utilizing the provided characterization data as a reference, researchers can confidently produce this versatile linker for applications in targeted protein degradation and drug discovery. Careful execution of the experimental procedures and purification steps is essential to obtain a high-purity product.

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Acid-PEG5-C2-Boc in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.

The this compound linker is a versatile building block for PROTAC synthesis. It features a polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, which enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule.[2] The linker is bifunctional, with a terminal carboxylic acid group for conjugation to an amine-functionalized ligand (either for the POI or the E3 ligase) and a tert-butyloxycarbonyl (Boc)-protected amine on the other end. This orthogonal protecting group strategy allows for a controlled, stepwise synthesis of the final PROTAC.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

The following is a representative two-step protocol for the synthesis of a PROTAC using the this compound linker. This protocol assumes the sequential amide coupling of the linker, first to an amine-containing POI ligand and then to an amine-containing E3 ligase ligand.

Step 1: Synthesis of POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and an amine-functionalized POI ligand.

Step1_Workflow POI_NH2 POI-NH2 (Amine-functionalized Protein of Interest Ligand) Coupling Amide Coupling (HATU, DIPEA, DMF) POI_NH2->Coupling Linker This compound Linker->Coupling Intermediate POI-Linker(Boc) Intermediate Coupling->Intermediate Purification Purification (e.g., HPLC) Intermediate->Purification Final_Intermediate Purified POI-Linker(Boc) Purification->Final_Intermediate

Caption: Workflow for the synthesis of the POI-Linker intermediate.

Materials:

  • Amine-functionalized POI ligand (POI-NH2)

  • This compound linker

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Preparative HPLC system

Procedure:

  • Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM and wash with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the pure POI-Linker(Boc) intermediate.

Step 2: Synthesis of the Final PROTAC

This step involves the deprotection of the Boc group from the POI-Linker intermediate, followed by amide coupling to an amine-containing E3 ligase ligand.

Materials:

  • POI-Linker(Boc) intermediate

  • TFA (Trifluoroacetic acid)

  • Anhydrous DCM

  • Amine-containing E3 ligase ligand (E3-NH2)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Boc Deprotection: Dissolve the POI-Linker(Boc) intermediate (1.0 equivalent) in a solution of 20-50% TFA in anhydrous DCM.

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporate with toluene (B28343) (2x) to ensure complete removal of residual TFA.

  • Final Coupling: Dissolve the resulting TFA salt of the deprotected intermediate and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (4.0-5.0 equivalents) to neutralize the TFA salt and to act as the base for the coupling reaction.

  • Add HATU (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up the reaction as described in Step 1.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Data Presentation

The following tables summarize representative quantitative data for a PROTAC synthesis campaign. Note: These values are illustrative and may vary depending on the specific ligands and reaction conditions used.

Table 1: Illustrative Synthesis Data for POI-Linker Intermediate

POI LigandLinkerCoupling ReagentsSolventReaction Time (h)Yield (%)Purity (%) (by HPLC)
Ligand A-NH2This compoundHATU, DIPEADMF575>98
Ligand B-NH2This compoundHATU, DIPEADMF668>97

Table 2: Illustrative Synthesis and Characterization Data for Final PROTAC

POI-Linker IntermediateE3 Ligase LigandCoupling ReagentsSolventReaction Time (h)Final Yield (%)Purity (%) (by HPLC)
A-Linker-NH2Ligand X-NH2HATU, DIPEADMF565>99
B-Linker-NH2Ligand Y-NH2HATU, DIPEADMF655>98

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs, offering a balance of hydrophilicity and synthetic tractability. The provided protocols outline a standard and reliable method for the construction of PROTACs using this linker. The orthogonal protection strategy allows for a controlled and stepwise synthesis, which is amenable to the construction of diverse PROTAC libraries for structure-activity relationship studies. As with all PROTAC development, empirical optimization of the linker length and composition is often necessary to achieve optimal degradation efficacy for a given target protein and E3 ligase pair.

References

Application Notes and Protocols: Coupling Acid-PEG5-C2-Boc with a VHL E3 Ligase Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery.[1] These heterobifunctional molecules consist of two key ligands connected by a flexible linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its widespread expression and well-characterized ligands.[3][4] The linker component plays a critical role in PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers, such as Acid-PEG5-C2-Boc, are frequently employed to enhance solubility and provide optimal spacing between the two ligands.[4]

These application notes provide a detailed protocol for the coupling of this compound, a PEG-based linker, with a VHL E3 ligase ligand, a crucial step in the synthesis of VHL-recruiting PROTACs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the VHL E3 ligase signaling pathway and the experimental workflow for the coupling reaction.

VHL_Signaling_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_crl2 CRL2-VHL Complex cluster_degradation Proteasomal Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer Rbx1 Rbx1 E2->Rbx1 E2-Ub Recruitment VHL VHL ElonginC Elongin C VHL->ElonginC ElonginB Elongin B ElonginC->ElonginB Cullin2 Cullin 2 ElonginC->Cullin2 Cullin2->Rbx1 TargetProtein Target Protein (POI) Rbx1->TargetProtein Polyubiquitination PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) TargetProtein->PROTAC Binding Ub_Target Polyubiquitinated Target Protein PROTAC->VHL Binding Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Peptides Peptides Proteasome->Peptides Releases Amino Acids

VHL E3 Ligase Ubiquitination Pathway.

experimental_workflow Start Start Reagents Dissolve this compound, VHL Ligand (amine), HATU, and DIPEA in DMF Start->Reagents Activation Activate Carboxylic Acid (Stir at RT for 30 min) Reagents->Activation Coupling Amide Bond Formation (Stir at RT for 2-4 h) Activation->Coupling Monitoring Monitor Reaction (LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Monitoring->Workup Complete Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Characterization (LC-MS, 1H NMR) Purification->Characterization FinalProduct VHL-PEG5-C2-Boc Conjugate Characterization->FinalProduct Verified

References

Step-by-Step Synthesis of a BRD4-Targeting PROTAC Using Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[1][2] This application note provides a detailed protocol for the synthesis of a BRD4-targeting PROTAC using a flexible polyethylene (B3416737) glycol (PEG) linker, specifically Acid-PEG5-C2-Boc.

Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key epigenetic reader that plays a crucial role in the regulation of oncogenes such as c-MYC. The degradation of BRD4 has shown significant therapeutic potential in various cancers. This protocol will detail the synthesis of a model PROTAC that joins a derivative of the well-characterized BRD4 inhibitor, JQ1, to the Cereblon (CRBN) E3 ligase ligand, pomalidomide, via the this compound linker.

Signaling Pathway and Mechanism of Action

The synthesized BRD4-targeting PROTAC functions by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalyze further degradation cycles.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC BRD4 PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex BRD4-PROTAC-CRBN Ternary Complex PROTAC->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition by Degradation BRD4 Degradation Proteasome->Degradation Mediates Degradation->PROTAC PROTAC Recycling

PROTAC-mediated degradation of BRD4.

Experimental Protocols

This synthesis is a multi-step process involving the sequential coupling of the linker to the E3 ligase ligand, followed by deprotection and final coupling to the BRD4 ligand.

Materials and Reagents
  • This compound

  • 4-Aminopomalidomide

  • (+)-JQ1-carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Solvents for chromatography (e.g., DCM, Methanol, Ethyl Acetate (B1210297), Hexanes)

  • Reverse-phase preparatory HPLC system

Step 1: Synthesis of Boc-Pomalidomide-PEG5-Linker

This step involves the amide coupling of the carboxylic acid group of the linker to the amine group of pomalidomide.

Protocol:

  • In a round-bottom flask, dissolve 4-Aminopomalidomide (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-Pomalidomide-PEG5-Linker.

Step 2: Boc Deprotection

The Boc protecting group is removed to expose the terminal amine for the subsequent coupling reaction.

Protocol:

  • Dissolve the Boc-Pomalidomide-PEG5-Linker (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine-TFA salt is used directly in the next step.

Step 3: Synthesis of the Final BRD4-Targeting PROTAC

This final step couples the deprotected linker-pomalidomide intermediate with the BRD4 ligand, (+)-JQ1-carboxylic acid.

Protocol:

  • Dissolve (+)-JQ1-carboxylic acid (1.0 eq) and the deprotected Amine-Pomalidomide-PEG5-Linker (1.2 eq) in anhydrous DMF.

  • Add DIPEA (4.0 eq) to neutralize the TFA salt and to act as a base for the coupling reaction. Stir for 10 minutes.

  • Add HATU (1.3 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by reverse-phase preparatory HPLC to obtain the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic Workflow Diagram

a pomalidomide 4-Aminopomalidomide intermediate1 Boc-Pomalidomide-PEG5-Linker pomalidomide->intermediate1 linker This compound linker->intermediate1 JQ1 (+)-JQ1-carboxylic acid final_protac Final BRD4 PROTAC JQ1->final_protac HATU HATU, DIPEA HATU->intermediate1 Step 1: Amide Coupling HATU->final_protac Step 3: Amide Coupling TFA TFA/DCM intermediate2 Amine-Pomalidomide-PEG5-Linker TFA->intermediate2 intermediate1->intermediate2 Step 2: Boc Deprotection intermediate2->final_protac

Synthetic workflow for the BRD4-targeting PROTAC.

Data Presentation

The efficacy of BRD4-targeting PROTACs is typically evaluated by their ability to induce degradation of the BRD4 protein in cellular assays. Key parameters include the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage). The following tables summarize representative data for BRD4-targeting PROTACs with PEG linkers.

Table 1: In Vitro Degradation of BRD4 by PROTACs with PEG Linkers

PROTAC CompoundCell LineTreatment Time (h)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1 (PEG linker)Burkitt's Lymphoma18< 1> 90
dBET1 (PEG linker)MV4;112~30> 95
MZ1 (PEG linker)HeLa24~10> 90
Representative PEG5-PROTAC22Rv1245-15> 95

Note: Data is compiled from various literature sources and is representative. Actual values may vary based on specific experimental conditions.

Table 2: Antiproliferative Activity of BRD4-Targeting PROTACs

PROTAC CompoundCell LineIC₅₀ (nM)
dBET1MV4;118
ARV-825 (PEG linker)RS4;110.8
Representative PEG5-PROTACLNCaP10-50

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of a BRD4-targeting PROTAC using the this compound linker. The described methodology offers a clear and reproducible path for researchers to generate these powerful tools for targeted protein degradation. The provided diagrams and data tables serve as a valuable resource for understanding the mechanism of action, synthetic strategy, and expected efficacy of the resulting PROTAC. This protocol can be adapted for the synthesis of other PROTACs by substituting the BRD4 and CRBN ligands with other POI and E3 ligase ligands, respectively.

References

Solid-Phase Synthesis of PROTACs Using PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Solid-Phase Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful and selective approach to drug discovery, capable of targeting proteins previously considered "undruggable."

The linker is a critical component of a PROTAC, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and provide synthetic flexibility for optimizing linker length.

Solid-phase synthesis provides a streamlined and efficient methodology for the rapid assembly of PROTAC libraries.[1] This approach involves immobilizing one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the second ligand. The key advantages of solid-phase synthesis include simplified purification at each step, the ability to use excess reagents to drive reactions to completion, and the potential for automation and parallel synthesis.[1]

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves the recruitment of the cellular protein degradation machinery to a specific target protein.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Results in Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Mediates Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols: Solid-Phase Synthesis of a Representative PROTAC

This section details a general protocol for the solid-phase synthesis of a PROTAC, exemplified by the construction of a molecule targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.

Materials and Reagents
  • Resin: Rink Amide resin or pre-loaded E3 ligase ligand resin.

  • E3 Ligase Ligand: Pomalidomide (B1683931) or Thalidomide derivative with a suitable functional group for attachment to the resin or linker.

  • PEG Linker: Fmoc-NH-PEGn-COOH (e.g., n=2, 4, 6, 8, 12).

  • POI Ligand: A ligand for the target protein with a carboxylic acid or amine functionality for coupling.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), MeOH (Methanol).

  • Deprotection Reagent: 20% Piperidine (B6355638) in DMF.

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water.

  • Purification: Preparative reverse-phase HPLC.

  • Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance).

Experimental Workflow: Solid-Phase PROTAC Synthesis

The following diagram illustrates the key steps in the solid-phase synthesis of a PROTAC.

SPPS_Workflow Start Start Resin_Prep 1. Resin Preparation (Swelling & Deprotection) Start->Resin_Prep E3_Coupling 2. E3 Ligase Ligand Coupling Resin_Prep->E3_Coupling Wash1 Wash E3_Coupling->Wash1 Linker_Coupling 3. PEG Linker Coupling Wash1->Linker_Coupling Wash2 Wash Linker_Coupling->Wash2 POI_Coupling 4. POI Ligand Coupling Wash2->POI_Coupling Wash3 Wash POI_Coupling->Wash3 Cleavage 5. Cleavage from Resin Wash3->Cleavage Purification 6. Purification (HPLC) Cleavage->Purification Characterization 7. Characterization (LC-MS, NMR) Purification->Characterization End Final PROTAC Characterization->End

Caption: General workflow for solid-phase PROTAC synthesis.

Detailed Methodologies

Step 1: Resin Preparation

  • Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DMF.

  • To deprotect the Fmoc group, add 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

Step 2: E3 Ligase Ligand Coupling

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative, 2 equivalents), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

  • Add the solution to the deprotected resin.

  • Shake the reaction mixture at room temperature for 4 hours.

  • Wash the resin as described in Step 1.4.

Step 3: PEG Linker Coupling

  • Deprotect the Fmoc group on the coupled E3 ligase ligand as described in Step 1.3.

  • Wash the resin as described in Step 1.4.

  • Dissolve the Fmoc-NH-PEGn-COOH linker (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

  • Add the solution to the resin and shake at room temperature for 4 hours.

  • Wash the resin as described in Step 1.4.

Step 4: POI Ligand Coupling

  • Deprotect the Fmoc group on the PEG linker as described in Step 1.3.

  • Wash the resin as described in Step 1.4.

  • Dissolve the carboxylic acid-functionalized POI ligand (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

  • Add the solution to the resin and shake at room temperature for 16 hours.

  • Wash the resin as described in Step 1.4 and dry under vacuum.

Step 5: Cleavage from Resin

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

Step 6: Purification

  • Precipitate the crude PROTAC by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and dry it.

  • Purify the crude product by preparative reverse-phase HPLC.

Step 7: Characterization

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR analysis.

Data Presentation: Quantitative Analysis of Synthesized PROTACs

The following tables summarize representative quantitative data for the solid-phase synthesis of PROTACs targeting Histone Deacetylase 6 (HDAC6) and Bromodomain-containing protein 4 (BRD4), recruiting the CRBN E3 ligase.

Table 1: Solid-Phase Synthesis of HDAC6-Targeting PROTACs with PEG Linkers [2][3][4][5]

PROTAC IDPOI LigandE3 Ligase LigandPEG Linker (n)Overall Yield (%)Purity (%)Molecular Weight ( g/mol )DC50 (nM)
A6 Selective HDAC6iPomalidomide227-71 (for library)>95936.083.5
B4 Selective HDAC6iPomalidomide427-71 (for library)>951024.1819.4

Table 2: Solid-Phase Synthesis of BRD4-Targeting PROTACs with PEG Linkers

PROTAC IDPOI LigandE3 Ligase LigandPEG Linker (n)Overall Yield (%)Purity (%)Molecular Weight ( g/mol )DC50 (nM)
PROTAC-1 JQ1 derivativePomalidomide3Not Reported>95925.04~10
PROTAC-2 JQ1 derivativePomalidomide4Not Reported>95969.09~5
PROTAC-3 JQ1 derivativePomalidomide5Not Reported>951013.15~1

Note: The yields and biological data are representative and can vary depending on the specific ligands, linker length, and experimental conditions.

Conclusion

Solid-phase synthesis coupled with the use of PEG linkers offers a robust and efficient platform for the discovery and development of novel PROTACs. The methodologies outlined in these application notes provide a foundation for researchers to synthesize and evaluate their own PROTAC molecules. The ability to rapidly generate libraries of PROTACs with varying linker lengths allows for the systematic optimization of their degradation efficacy and other pharmacological properties, accelerating the identification of potent and selective protein degraders for therapeutic applications.

References

Application Notes and Protocols for Click Chemistry with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of click chemistry in conjunction with polyethylene (B3416737) glycol (PEG) linkers for bioconjugation. This powerful combination has become a cornerstone in the development of advanced therapeutics and diagnostics, most notably in the field of antibody-drug conjugates (ADCs). This document outlines the key principles, provides detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction to Click Chemistry and PEGylated Linkers

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1][2] The most prominent examples used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] These reactions allow for the precise and stable covalent linkage of two molecules, such as a targeting antibody and a therapeutic payload.

PEGylated linkers are polyethylene glycol chains functionalized with reactive groups that can participate in click chemistry reactions. The incorporation of a PEG spacer offers several advantages in bioconjugation:

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG improves the solubility of hydrophobic drugs and prevents aggregation of the final conjugate.[4]

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially reducing its immunogenicity.[4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic size of the molecule, leading to reduced renal clearance and a longer circulation half-life in the bloodstream.[4][5]

  • Controlled Drug Release: The linker can be designed to be cleavable under specific physiological conditions (e.g., in the acidic environment of a tumor or by specific enzymes), allowing for targeted release of the payload.[6][7]

Applications in Drug Development

The synergy between click chemistry and PEGylated linkers has propelled advancements in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. Click chemistry with PEGylated linkers enables the precise attachment of the drug to the antibody, controlling the drug-to-antibody ratio (DAR) and enhancing the overall therapeutic index of the ADC.[6][8][9]

  • PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Click chemistry with PEG linkers is often employed to connect the target-binding and E3 ligase-binding moieties.[2]

  • Biomolecule Labeling and Imaging: Fluorophores, imaging agents, and other probes can be attached to biomolecules using these methods for in vitro and in vivo tracking and visualization.

Quantitative Data Comparison

The choice between CuAAC and SPAAC, as well as the length of the PEG linker, can significantly impact the efficiency and properties of the final bioconjugate. The following tables summarize key quantitative data from comparative studies.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Catalyst Copper (I)None (driven by ring strain)[2][10]
Biocompatibility Potentially cytotoxic due to copper catalyst, limiting in vivo applications without careful ligand selection.Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[10]
Reaction Kinetics Generally very fast and efficient, often reaching completion in a short time.Reaction rates are highly dependent on the cyclooctyne (B158145) used, but can be very rapid, with some reactions completing in minutes.[10]
Specificity & Yield Generally high specificity and quantitative yields under optimized conditions.High specificity and can achieve quantitative yields.[10]
Cost Reagents are generally less expensive.Strained cyclooctynes can be significantly more expensive.[10]

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation.

Linker ModificationDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionReference(s)
Non-PEGylated Linker~3.514.3 pmol/LStatistically insignificant at 1 mg/kg[11]
Short PEG Linker (e.g., PEG4)~48.8 pmol/L57% reduction at 1 mg/kg[11]
Long PEG Linker (e.g., PEG24)4 or 8Demonstrated maximum hydrophilicity and biophysical stabilityEnhanced tumor suppression and prolonged half-life[5][12]

Table 2: Impact of PEG Linker Length on ADC Efficacy.

Experimental Protocols

The following are generalized protocols for CuAAC and SPAAC reactions for the conjugation of a drug to an antibody using a PEGylated linker. Optimization may be required for specific antibodies, drugs, and linkers.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified antibody with an alkyne-functionalized drug-PEG linker.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3)

  • Alkyne-functionalized drug-PEG linker (Alkyne-PEG-Drug)

  • Copper (II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • Antibody Preparation: Prepare a solution of the azide-modified antibody in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Drug-Linker Preparation: Dissolve the alkyne-functionalized drug-PEG linker in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, add the antibody solution.

    • Add the drug-linker stock solution to the antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used.

    • Add the THPTA ligand solution.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Purify the resulting ADC using a suitable chromatography method (e.g., SEC) to remove excess drug-linker and other reagents.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using methods such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry (MS).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-modified antibody with a strained alkyne (e.g., DBCO)-functionalized drug-PEG linker.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3)

  • DBCO-functionalized drug-PEG linker (DBCO-PEG-Drug)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • Antibody Preparation: Prepare a solution of the azide-modified antibody in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Drug-Linker Preparation: Dissolve the DBCO-functionalized drug-PEG linker in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction tube, add the antibody solution.

    • Add the drug-linker stock solution to the antibody solution. A molar excess of the drug-linker (e.g., 3-5 fold) is typically used.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC using a suitable chromatography method (e.g., SEC) to remove the excess drug-linker.

  • Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation using methods such as HIC, SEC, and MS.

Visualizations

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab Antibody ModAb Modified Antibody (Azide or Alkyne) Ab->ModAb Modification Reaction Click Reaction (CuAAC or SPAAC) ModAb->Reaction DrugLinker Drug-PEG-Linker (Alkyne or Azide) DrugLinker->Reaction CrudeADC Crude ADC Reaction->CrudeADC Purify Chromatography (e.g., SEC) CrudeADC->Purify PureADC Purified ADC Purify->PureADC HIC HIC PureADC->HIC SEC SEC PureADC->SEC MS Mass Spectrometry PureADC->MS DAR DAR Determination HIC->DAR Purity Purity & Aggregation SEC->Purity MS->DAR HER2_Signaling cluster_cell Cancer Cell cluster_downstream Downstream Signaling HER2 HER2 Receptor Complex ADC-HER2 Complex HER2->Complex PI3K PI3K/AKT Pathway HER2->PI3K Inhibited by ADC RAS RAS/MAPK Pathway HER2->RAS Inhibited by ADC ADC HER2-ADC ADC->HER2 Binding Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug Released Drug Lysosome->Drug Linker Cleavage Apoptosis Apoptosis Drug->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation CD22_Signaling cluster_bcell B-Cell CD22 CD22 Receptor Complex ADC-CD22 Complex CD22->Complex BCR B-Cell Receptor (BCR) Signaling CD22->BCR Modulates Proliferation B-Cell Proliferation & Survival CD22->Proliferation Inhibited by ADC ADC CD22-ADC ADC->CD22 Binding Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug Released Drug (e.g., Calicheamicin) Lysosome->Drug Linker Cleavage DNA DNA Drug->DNA Causes Double- Strand Breaks Apoptosis Apoptosis DNA->Apoptosis BCR->Proliferation Trop2_Signaling cluster_tumorcell Tumor Cell Trop2 Trop-2 Receptor Complex ADC-Trop-2 Complex Trop2->Complex MAPK MAPK Pathway Trop2->MAPK Activates ADC Trop-2-ADC ADC->Trop2 Binding Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug Released Drug (e.g., SN-38) Lysosome->Drug Linker Cleavage Topoisomerase Topoisomerase I Drug->Topoisomerase Inhibits DNA DNA Replication Topoisomerase->DNA Required for Apoptosis Apoptosis DNA->Apoptosis Inhibition leads to Proliferation Tumor Growth & Proliferation MAPK->Proliferation

References

Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][2] This mechanism of action, which involves the removal of the target protein rather than just its inhibition, has made PROTACs a promising therapeutic modality.[1] A critical step in the development and characterization of PROTACs is the accurate quantification of target protein degradation.[3] Western blotting is a fundamental and widely utilized technique for this purpose, allowing for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]

These application notes provide a detailed protocol for performing Western blot analysis to assess and quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Signaling Pathway of PROTAC Action

PROTACs are comprised of two distinct ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase.[1] This dual binding facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5] The proximity induced by this complex allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the proteasome.[1][2]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ubiquitination Poly-ubiquitination Ternary->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

I. Cell Culture and PROTAC Treatment

This initial phase involves seeding cells and treating them with the PROTAC to induce degradation of the target protein.

Materials:

  • Cell line expressing the protein of interest

  • Appropriate cell culture medium

  • PROTAC compound (stock solution in DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well plates

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.[4]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. A common concentration range to test is 0, 10, 50, 100, 500 nM, and 1 µM.[4]

  • Controls: Include a vehicle-only control (e.g., 0.1% DMSO) to serve as a baseline for no degradation.[1]

  • Incubation: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or the vehicle control. Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.[1]

II. Cell Lysis and Protein Quantification

After treatment, the cells are lysed to release the proteins, and the total protein concentration is determined to ensure equal loading in the subsequent steps.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[1][6]

  • Cell scraper

  • Microcentrifuge tubes, pre-cooled

  • BCA or Bradford protein assay kit[4][7]

Procedure:

  • Cell Harvesting: After the incubation period, place the 6-well plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.[4]

  • Lysis: Add 100-200 µL of ice-cold lysis buffer to each well.[4] Use a cell scraper to detach the cells and transfer the cell lysate to a pre-cooled microcentrifuge tube.[1]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-cooled microcentrifuge tube.[1][7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[4][7] This is a critical step to ensure equal amounts of protein are loaded for each sample.[8]

III. Sample Preparation and SDS-PAGE

The protein samples are prepared for electrophoresis by denaturation and reduction, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

  • Laemmli sample buffer (e.g., 4X or 2X)[1][4]

  • SDS-PAGE gels

  • Protein molecular weight marker

  • Electrophoresis apparatus and running buffer

Procedure:

  • Normalization: Based on the protein quantification results, normalize the protein concentration of all samples with lysis buffer. A recommended loading amount is 20-30 µg of total protein per lane.[4][8]

  • Sample Preparation: Add Laemmli sample buffer to each lysate to a final concentration of 1X.[4]

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • Gel Electrophoresis: Load the equalized protein samples into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.[4] Run the gel at a constant voltage until the dye front reaches the bottom.[4]

IV. Protein Transfer and Immunoblotting

The separated proteins are transferred to a membrane, which is then probed with specific antibodies to detect the target protein and a loading control.

Materials:

  • PVDF or nitrocellulose membrane[1]

  • Transfer apparatus and transfer buffer

  • Ponceau S stain (optional)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[1]

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin, or α-tubulin)[4][9]

  • HRP-conjugated secondary antibody[4]

  • Tris-buffered saline with Tween 20 (TBST)

Procedure:

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[4] Successful transfer can be confirmed by staining the membrane with Ponceau S.[4]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[1]

  • Loading Control Incubation: Incubate the membrane with the primary antibody against a loading control protein. This is crucial to normalize the data and ensure that any observed changes in the target protein are not due to loading errors.[9][10]

  • Secondary Antibody Incubation: After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1][4]

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.[4]

V. Detection and Data Analysis

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation.

Materials:

  • Enhanced chemiluminescent (ECL) substrate[4]

  • Chemiluminescence imaging system[4]

  • Densitometry software (e.g., ImageJ)[4]

Procedure:

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[4] Capture the chemiluminescent signal using an imaging system.[1]

  • Data Analysis:

    • Quantify the band intensities for both the target protein and the loading control using densitometry software.[4]

    • Normalize the intensity of the target protein band to the corresponding loading control band for each sample.[1]

    • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.[1]

    • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for assessing PROTAC-mediated degradation.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC Analysis A 1. Cell Seeding & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. Sample Prep & SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Target & Loading Control) E->F G 7. Secondary Antibody Incubation F->G H 8. Detection & Imaging G->H I 9. Data Analysis (Quantification, DC50, Dmax) H->I

Caption: Workflow for Western blot analysis of PROTAC degradation.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the Western blot protocol.

Table 1: PROTAC Treatment Conditions

ParameterTypical RangeNotes
PROTAC Concentration10 nM - 1 µMA dose-response curve is recommended to determine DC50.[4]
Incubation Time4 - 24 hoursA time-course experiment is advised to find the optimal degradation time.[1][4]
Vehicle Control0.1% DMSOShould match the solvent and concentration used for the PROTAC stock.[1]

Table 2: Western Blot Reagents and Conditions

ParameterRecommended Amount/DilutionNotes
Protein Loading per Lane20 - 50 µgEnsure the signal is within the linear range of detection.[4][10]
Primary Antibody Dilution1:500 - 1:2000Optimize for each antibody; refer to the manufacturer's datasheet.
Secondary Antibody Dilution1:2000 - 1:10000Optimize based on the primary antibody and detection system.
Blocking Time1 hourAt room temperature.[1]
Primary Antibody IncubationOvernight at 4°COr 1-2 hours at room temperature.[1]
Secondary Antibody Incubation1 hourAt room temperature.[1]

Table 3: Common Loading Controls

Loading ControlMolecular Weight (kDa)Subcellular LocalizationNotes
β-Actin~42 kDaCytoplasm/Whole CellUbiquitously expressed but may not be suitable for skeletal muscle samples.[11]
GAPDH~37 kDaCytoplasm/Whole CellExpression may be affected by metabolic changes.[12]
α-Tubulin / β-Tubulin~55 kDaCytoplasm/Whole CellCommon housekeeping proteins.[10]
Lamin B1~66 kDaNucleusUse for nuclear protein targets; not suitable for samples without a nuclear envelope.[11]
VDAC1~31 kDaMitochondriaUse for mitochondrial protein targets.[12]

Troubleshooting Common Issues:

  • No or weak target signal: Check primary antibody dilution, ensure complete protein transfer, and verify the activity of the ECL substrate.[4]

  • Multiple bands: This may be due to non-specific antibody binding or protein isoforms. Optimize antibody concentration and blocking conditions.[4]

  • Uneven loading control bands: Indicates issues with protein quantification or loading. Re-quantify samples and load again.[9]

  • Signal saturation: If bands are too intense, reduce the amount of protein loaded or use a more dilute primary antibody to ensure quantification is within the linear range.

References

Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols and methodologies for the determination of the half-maximal degradation concentration (DC50) of a Proteolysis Targeting Chimera (PROTAC), a critical parameter for evaluating its potency.

Introduction to PROTACs and DC50

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate specific proteins from cells.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.[1][3] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful therapeutic modality.[1][4]

The efficacy of a PROTAC is quantified by two key parameters:

  • DC50 (Half-Maximal Degradation Concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein.[5] It is a primary measure of a PROTAC's potency; a lower DC50 value indicates a more potent compound.

  • Dmax (Maximum Degradation): This represents the maximum percentage of protein degradation that can be achieved with the PROTAC.[1]

Accurate determination of these values is essential for the characterization, optimization, and comparison of novel PROTAC molecules during drug discovery and development.[6][7]

PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein. The PROTAC first forms a ternary complex with the target protein and an E3 ligase, leading to ubiquitination of the target and its subsequent recognition and degradation by the 26S proteasome.[2] The PROTAC is then released to repeat the cycle.[3]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycle Ternary->E3 Release Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for DC50 Determination

The general workflow for determining the DC50 value involves treating cells with a range of PROTAC concentrations, quantifying the remaining target protein, and analyzing the dose-response relationship.

DC50_Workflow cluster_exp Experimental Phase cluster_quant Quantification Method cluster_analysis Data Analysis Phase A 1. Cell Culture Seed cells in multi-well plates B 2. PROTAC Treatment Treat with serial dilutions of PROTAC (Include Vehicle Control, e.g., DMSO) A->B C 3. Incubation Incubate for a defined time point (e.g., 18-24 hours) B->C D 4. Cell Lysis Harvest cells and prepare lysates C->D E 5. Protein Quantification (e.g., BCA Assay) Normalize total protein concentration D->E F 6. Target Protein Measurement - Western Blot - Luminescence Assay (HiBiT) - ELISA / Immunoassay E->F G 7. Data Normalization Normalize POI signal to loading control and vehicle control F->G H 8. Dose-Response Curve Plot % Degradation vs. [PROTAC] (log scale) G->H I 9. DC50 & Dmax Calculation Fit curve using non-linear regression (four-parameter model) H->I

Caption: General experimental workflow for DC50 and Dmax determination.

Experimental Protocols

The most common method for determining DC50 is Western blotting due to its accessibility and reliability.[8][9] Luminescence-based reporter assays are a powerful high-throughput alternative.[10]

Protocol 1: DC50 Determination using Western Blot

This protocol details the steps to quantify target protein levels following PROTAC treatment using traditional Western blotting.[1]

Materials:

  • Selected cell line cultured in appropriate growth medium.

  • PROTAC compound (stock solution in DMSO).

  • Vehicle control (e.g., DMSO).

  • Multi-well cell culture plates (e.g., 6-well or 12-well).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

  • Densitometry analysis software (e.g., ImageJ).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest. Incubate overnight to allow for attachment.[11]

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range might be 1 nM to 10,000 nM, but this should be optimized.

    • Include a vehicle control well treated with the same final concentration of DMSO as the highest PROTAC concentration (typically ≤0.1%).[12]

    • Remove the old medium and add the medium containing the different PROTAC concentrations or vehicle.

    • Incubate the cells for a predetermined time (e.g., 18-24 hours). Note: The optimal time should be determined via a time-course experiment.[13]

  • Cell Lysis:

    • After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Concentration Measurement:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]

    • Normalize the concentration of all samples by diluting with lysis buffer to ensure equal protein loading in the subsequent steps.

  • Sample Preparation and SDS-PAGE:

    • Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

    • Probe the membrane with the primary antibody for the loading control, following the same incubation and wash steps.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[12]

    • Capture the chemiluminescent signal using an imaging system. Ensure the signal is within the linear range of detection.[1]

    • Quantify the band intensities for the target protein and the loading control using densitometry software.[12]

Protocol 2: High-Throughput DC50 Determination using HiBiT Luminescence Assay

This protocol uses the Nano-Glo® HiBiT system, where the target protein is endogenously tagged with the small HiBiT peptide using CRISPR-Cas9. Degradation is measured kinetically in live cells by the loss of luminescence.[13][14]

Materials:

  • CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein.

  • LgBiT-expressing stable cell line or LgBiT expression plasmid.

  • White, opaque 96-well or 384-well plates.

  • PROTAC compound and vehicle control.

  • Nano-Glo® Endurazine™ Live Cell Substrate.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the HiBiT-tagged cells in white, opaque multi-well plates and incubate overnight.[14]

  • Substrate Addition:

    • Prepare a 1X solution of Endurazine™ substrate in the appropriate assay medium.

    • Replace the cell culture medium with the Endurazine™ solution.

    • Incubate for at least 2 hours at 37°C to allow the luminescence signal to equilibrate.[14]

  • PROTAC Treatment:

    • Prepare a concentrated stock plate of serially diluted PROTAC.

    • Add a small volume of the PROTAC dilutions to the assay plate.

  • Kinetic Measurement:

    • Immediately place the plate in a luminometer pre-equilibrated to 37°C.

    • Collect kinetic luminescence measurements over time (e.g., every 15-30 minutes for 24 hours).[14]

Data Analysis and Presentation

Analysis Steps:

  • Normalization (Western Blot): For each sample, normalize the densitometry value of the target protein band to its corresponding loading control band.

    • Normalized Value = (Target Protein Intensity) / (Loading Control Intensity)

  • Calculate Percent Degradation: Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control. Then, convert this to percent degradation.[11]

    • % Protein Remaining = (Normalized Value_PROTAC / Normalized Value_Vehicle) * 100

    • % Degradation = 100 - % Protein Remaining

  • Generate Dose-Response Curve: Plot the % Degradation (Y-axis) against the logarithm of the PROTAC concentration (X-axis).[12]

  • Calculate DC50 and Dmax: Use a non-linear regression model, typically a four-parameter variable slope (log(inhibitor) vs. response) equation, to fit the dose-response curve in software like GraphPad Prism.[11] The software will calculate the best-fit values for DC50 and Dmax.

Data Presentation:

Summarize the quantitative results in a clear, structured table.

PROTAC CompoundTarget Cell LineDC50 (nM)Dmax (%)Time Point (h)Method Used
Compound XCell Line A25.392.524Western Blot
Compound YCell Line A150.885.124Western Blot
Compound XCell Line B45.188.924Western Blot
Compound XCell Line A28.994.218HiBiT Assay

Important Experimental Considerations

  • Time Dependence: PROTAC-induced degradation is time-dependent. A single, fixed time point may not accurately reflect potency, as different concentrations can reach Dmax at different times.[13][15] Performing a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) for a few key concentrations is highly recommended to understand the degradation kinetics.

  • Mechanism Validation: To confirm that protein loss is due to proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC.[8] A rescue of the target protein level in the presence of the inhibitor confirms the intended mechanism.

  • Controls: Always include a vehicle-only control (e.g., DMSO).[12] For more rigorous validation, consider using a negative control PROTAC, such as one with a mutated E3 ligase ligand that cannot bind the E3 ligase, to demonstrate that the degradation is dependent on the formation of the ternary complex.[4]

  • Cellular Health: At high concentrations or long incubation times, PROTACs may cause cytotoxicity, which can affect protein levels non-specifically. It is advisable to perform a cell viability assay (e.g., CellTiter-Glo) in parallel to ensure the observed degradation is not an artifact of cell death.[14]

  • mRNA Levels: To confirm that the reduction in protein is due to degradation and not transcriptional repression, quantify the mRNA levels of the target gene using RT-qPCR. No significant change in mRNA levels is expected.[8]

References

Application Notes and Protocols for Measuring Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a ternary complex, where three distinct molecules assemble, is a cornerstone of many biological processes and a key mechanism for novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[1][2][3] These molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[2][4][5] Characterizing the formation, stability, and kinetics of these ternary complexes is therefore critical for drug discovery and optimization.[1][4][6]

This document provides detailed application notes and protocols for several key in vitro biophysical assays used to measure and quantify ternary complex formation. These techniques include Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), Time-Resolved Förster Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). Each section outlines the principles of the assay, offers a step-by-step protocol, and presents example data for context.

A crucial parameter in these studies is cooperativity (α) , which measures how the binding of the first protein influences the binding of the second. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (e.g., α = KD binary / KD ternary).[4][6] A value greater than 1 indicates positive cooperativity, meaning the proteins bind more favorably in the complex than they do individually.[4][6]

Surface Plasmon Resonance (SPR)

Application Note

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that measures real-time biomolecular interactions at a sensor surface.[7][8][9] It provides detailed kinetic and affinity data (ka, kd, and KD) for both binary and ternary interactions.[9][10] For ternary complex analysis, one protein (e.g., the E3 ligase) is immobilized on the sensor chip. A solution containing the second protein (the target) and the bridging molecule (e.g., a PROTAC) is then flowed over the surface.[9][11] By comparing the binding response to controls (e.g., target protein alone), the formation of the ternary complex can be precisely quantified. SPR is particularly adept at handling complex kinetics and can reveal phenomena like the "hook effect," where excess bridging molecule leads to the formation of binary complexes that compete with and reduce the formation of the ternary complex.[12]

Advantages:

  • Label-free, real-time kinetic data (on- and off-rates).[9]

  • High sensitivity, capable of detecting weak or transient interactions.[12]

  • Provides detailed mechanistic insights into complex formation.[7]

Limitations:

  • Requires immobilization of one binding partner, which could affect its activity.

  • Lower throughput compared to plate-based assays.[7]

  • Can be sensitive to buffer composition and mass transport effects.

Experimental Workflow Diagram

SPR_Workflow cluster_prep Preparation cluster_run SPR Run (Single Cycle Kinetics) cluster_analysis Data Analysis p1 Immobilize Ligand (e.g., E3 Ligase) on Sensor Chip p2 Prepare Analytes: 1. Buffer (Blank) 2. Target Protein 3. PROTAC + Target r1 Inject Analyte 1 (e.g., lowest conc.) p2->r1 r2 Inject Analyte 2 r1->r2 r3 ... r2->r3 r4 Inject Analyte N (highest conc.) r3->r4 r5 Dissociation Phase (Buffer Flow) r4->r5 a1 Reference Subtraction r5->a1 a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, KD and Cooperativity a2->a3

Caption: General workflow for an SPR-based ternary complex assay.

Detailed Protocol: SPR Analysis of a PROTAC-mediated Ternary Complex

This protocol describes immobilizing a His-tagged E3 ligase (e.g., VHL) on an NTA sensor chip and measuring the binding of a target protein (e.g., BRD4) in the presence of a PROTAC (e.g., MZ1).[11]

1. Reagent and Buffer Preparation:

  • Running Buffer: Prepare a suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas thoroughly.[12]

  • Ligand: Dilute the biotinylated or His-tagged E3 ligase (e.g., VCB complex) to 2.5-5 µg/mL in running buffer.[11]

  • Analytes:

    • Prepare a dilution series of the PROTAC (e.g., 1 nM to 500 nM) in running buffer containing a constant, saturating concentration of the target protein (e.g., 25 µM BRD4).[5] Ensure the final DMSO concentration is consistent across all samples (e.g., 1-2%) and included in the running buffer.[5][12]

    • Control 1 (Target alone): Prepare the highest concentration of the target protein used in the complex mixture, in buffer.

    • Control 2 (PROTAC alone): Prepare the highest concentration of the PROTAC used, in buffer.

2. Instrument Setup and Ligand Immobilization:

  • Equilibrate the SPR instrument (e.g., a Biacore system) with running buffer until a stable baseline is achieved.

  • For a His-capture chip (NTA sensor), perform activation with NiCl₂ as per the manufacturer's instructions.

  • Inject the E3 ligase solution over the desired flow cell until the target immobilization level is reached (e.g., ~35 RU for a small ligase to minimize mass transport).[12] A lower density is often better for kinetic analysis.

  • Stabilize the surface with several buffer injections.

3. Binding Analysis (Kinetics):

  • A single-cycle kinetics (SCK) approach is often preferred for high-affinity or slowly dissociating complexes.[12][13]

  • Inject the analyte solutions sequentially from the lowest to the highest concentration without regeneration steps in between. Use a contact time of 60-120 seconds and a flow rate of 30-50 µL/min.[12][13]

  • After the final injection, monitor the dissociation phase by flowing running buffer for an extended period (e.g., 720-1200 seconds) to observe the off-rate of the ternary complex.[13]

  • Inject the control samples under the same conditions to assess non-specific binding and binary interactions.

4. Data Analysis:

  • Process the raw sensorgram data using the instrument's evaluation software.

  • Perform double-referencing by subtracting the signal from a reference flow cell and the signal from a buffer-only (blank) injection.

  • Fit the processed kinetic data to an appropriate binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Calculate cooperativity (α) by dividing the KD of the binary interaction (e.g., PROTAC:E3 ligase) by the KD of the ternary interaction.[4]

Bio-layer Interferometry (BLI)

Application Note

Bio-layer Interferometry (BLI) is another label-free optical technique that measures changes in the thickness of a biological layer on a biosensor tip.[14] It is conceptually similar to SPR but uses disposable fiber optic biosensors, making it higher throughput and more amenable to crude samples.[12][14] In a typical ternary complex assay, a biotinylated protein (e.g., E3 ligase) is loaded onto streptavidin-coated biosensors.[15] The sensors are then dipped sequentially into wells containing the target protein and the bridging molecule. BLI is particularly useful for screening compounds and for rank-ordering their ability to form ternary complexes. While it can provide kinetic data, it is generally considered less sensitive than SPR, especially for small molecule interactions or fast kinetics.[12]

Advantages:

  • Higher throughput than SPR.[12]

  • Fluidics-free system is easy to operate and maintain.[14]

  • Compatible with crude samples and complex matrices.[14]

Limitations:

  • Lower sensitivity compared to SPR, may not be suitable for detecting weak binary interactions between small molecules and proteins.[12]

  • Kinetic resolution may be lower than SPR.

Experimental Workflow Diagram```dot

BLI_Workflow cluster_prep Preparation (96-well plate) cluster_run BLI Run (Sequential Steps) cluster_analysis Data Analysis p1 Hydrate Biosensors (e.g., Streptavidin) p2 Prepare Plate: - Buffer - Biotinylated Ligand - Analytes (Target ± PROTAC) r1 Baseline (Buffer) p2->r1 r2 Loading (Biotin-Ligand) r1->r2 r3 Baseline (Buffer) r2->r3 r4 Association (Analyte) r3->r4 r5 Dissociation (Buffer) r4->r5 a1 Reference Subtraction r5->a1 a2 Fit Curves to Binding Model a1->a2 a3 Determine KD & Response at Eq. a2->a3

Caption: Principle of proximity assays like TR-FRET and AlphaScreen.

Detailed Protocol: AlphaScreen Ternary Complex Assay

This protocol describes the detection of a complex between a GST-tagged target protein (e.g., BRD4) and a His-tagged E3 ligase (e.g., CRBN) mediated by a PROTAC. [16][17] 1. Reagent Preparation:

  • Assay Buffer: Select an optimized buffer. AlphaLISA Binding Assay Buffer often yields good signal-to-background ratios. [18]* Proteins: Dilute GST-tagged target protein and His-tagged E3 ligase to their optimized final concentrations (e.g., 1-5 nM) in assay buffer. [18]* PROTAC: Prepare a serial dilution of the PROTAC in assay buffer.

  • AlphaLISA Beads: Prepare a mixture of Glutathione Donor beads and Anti-His Acceptor beads in assay buffer according to the manufacturer's protocol. Protect from light.

2. Assay Procedure (384-well plate):

  • Add 5 µL of the protein mixture (containing both target and E3 ligase) to each well.

  • Add 5 µL of the PROTAC dilution (or buffer/DMSO for controls) to the wells.

  • Incubate the plate at room temperature for 60 minutes to allow the ternary complex to form.

  • Add 10 µL of the AlphaLISA bead mixture to all wells.

  • Seal the plate and incubate in the dark at room temperature for 60-180 minutes. [16] 3. Detection and Data Analysis:

  • Read the plate on an AlphaScreen-capable plate reader (e.g., an EnVision).

  • Plot the AlphaLISA signal against the log of the PROTAC concentration.

  • The resulting data typically forms a bell-shaped "hook effect" curve. [19]The peak of the curve represents the optimal concentration for ternary complex formation, and the height of the peak indicates the relative amount of complex formed. [19]* Data can be used to determine the potency (EC₅₀) of PROTACs for inducing complex formation.

Quantitative Data Summary

The following table summarizes representative binding and cooperativity data for well-characterized PROTAC systems, illustrating the type of quantitative output generated by these assays.

System ComponentInteracting PartnerAssayKD (Binary)KD (Ternary)Cooperativity (α)Reference
MZ1 VHL E3 LigaseSPR29 nM--[20]
MZ1 VHL E3 LigaseITC66 nM--[20]
MZ1 Brd4BD2SPR1 nM--[20]
MZ1 Brd4BD2ITC4 nM--[20]
VHL:MZ1 Brd4BD2SPR-1.1 nM26[12]
VHL:MZ1 Brd4BD2ITC-4.4 nM15[12]
BRD-5110 CRBN E3 LigaseSPR~3 µM-None Apparent[12][20]
BRD-5110 PPM1DSPR1-2 nM-None Apparent[12]
VCB:MZ1 BRD4BD2SPR-5.4 nMHigh[11]

Note: Cooperativity (α) is calculated as KD (Binary, VHL-MZ1) / KD (Ternary, VHL-MZ1-Brd4). The high positive cooperativity values for the MZ1 system indicate that the VHL:MZ1 complex binds to Brd4 much more strongly than MZ1 binds to VHL alone, a hallmark of a successful PROTAC. [12]The BRD-5110 system, in contrast, shows no apparent cooperativity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Efficiency with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficiency of Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The PEG linker is not just a spacer; it critically influences the PROTAC's efficacy and drug-like properties.[1] Its main roles include:

  • Facilitating Ternary Complex Formation: The linker's length and flexibility are crucial for bringing the POI and the E3 ligase into proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the ubiquitination and subsequent degradation of the target protein.[3][4]

  • Improving Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility of PROTACs, which can be a challenge due to their often large and lipophilic nature.[1][5] This improved solubility is important for handling, formulation, and can improve pharmacokinetic profiles.[1]

  • Modulating Cell Permeability: The flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation, which can shield its polar surface area and facilitate passage across the cell membrane.[1] However, the relationship between PEGylation and permeability is complex and often requires empirical optimization.[1]

Q2: How does PEG linker length affect PROTAC activity?

The length of the PEG linker is a critical parameter that directly impacts the formation and stability of the ternary complex.[1]

  • Too short: A linker that is too short can cause steric hindrance, preventing the POI and E3 ligase from coming together to form a productive ternary complex.[1][6]

  • Too long: An excessively long linker may lead to a less stable ternary complex due to increased flexibility and a higher entropic penalty upon binding.[7][8] This can result in reduced degradation efficiency.[7]

  • Optimal length: There is typically an optimal linker length range for each specific POI and E3 ligase pair that maximizes the stability of the ternary complex and, consequently, the degradation efficiency.[4][7] This optimal length must often be determined experimentally.[1]

Q3: What is the "hook effect" and how does the linker influence it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[3][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[9] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[3] A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during PROTAC optimization experiments involving PEG linkers.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or no degradation of the target protein. Inefficient Ternary Complex Formation: The PEG linker length or flexibility may not be optimal for the specific POI-E3 ligase pair.[3]- Synthesize a library of PROTACs with varying PEG linker lengths (e.g., 3 to 12 ethylene (B1197577) glycol units) and empirically test their degradation efficiency.[] - Evaluate ternary complex formation directly using biophysical assays like TR-FRET, SPR, or ITC.[9][12]
Poor Cell Permeability: The hydrophilicity of the PEG linker can sometimes hinder passive diffusion across the cell membrane.[3][13]- Synthesize PROTACs with shorter PEG chains or hybrid linkers containing more hydrophobic alkyl chains to improve cell uptake.[3][8] - Assess cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[12]
Instability of the PROTAC: The PROTAC molecule may be unstable in the cell culture medium or inside the cell.- Assess the chemical stability of your PROTAC in the experimental medium over the time course of the assay.[9]
2. High DC50 value (low potency). Suboptimal Ternary Complex Stability: Even if a ternary complex forms, it may not be stable enough for efficient ubiquitination.- Modify the linker to improve cooperativity in ternary complex formation. A more rigid linker might pre-organize the PROTAC into a more favorable conformation.[10] - Alter the attachment points of the linker on the POI or E3 ligase ligands.[14]
Inefficient Ubiquitination: The orientation of the ternary complex may not be conducive to the transfer of ubiquitin to the target protein's lysine (B10760008) residues.[15]- Varying the linker length and composition can alter the geometry of the ternary complex and potentially expose lysine residues for ubiquitination.[9] - Confirm target ubiquitination using an in-cell ubiquitination assay.[15]
3. Significant "hook effect" observed. Formation of Binary Complexes at High Concentrations: This is an inherent property of PROTACs, but its severity can be modulated.[9]- Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[9] - Design linkers that enhance the cooperativity of ternary complex formation, which can stabilize the ternary complex over the binary ones.[9][10]
4. Off-target protein degradation. Non-specific Ternary Complex Formation: The linker may facilitate the formation of ternary complexes with other proteins.- Modify the linker's length, rigidity, and chemical composition to improve selectivity.[9] - Utilize a more selective ligand for your protein of interest.[9] - Consider using a different E3 ligase.[9]

Data Presentation

Impact of PEG Linker Length on PROTAC Performance

The following tables summarize representative data illustrating the effect of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific PROTAC system.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [16]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
12~40%>10
16>95%0.1
20~80%1

Data from a study by Cyrus et al. shows that a 16-atom linker provided the most potent degradation of ERα.[16]

Table 2: Impact of Linker Length on TBK1 Degradation [8]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
<12No degradationN/A
21396
2929276

A study on TBK1 degraders found that linkers between 12 and 29 atoms were effective, with a 21-atom linker showing the highest potency.[8]

Table 3: Influence of Linker Length on PI3K/mTOR Degradation [17]

PROTAC (GP262)TargetDC50 (nM) in MDA-MB-231 cellsDmax (%)
Flexible PEG/Alkyl Linkerp110α227.471.3
p110γ42.2388.6
mTOR45.474.9

A study on a dual-targeting PROTAC for PI3K and mTOR highlighted the superior degradation efficiency of flexible PEG or alkyl chain linkers.[17]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol is a standard method for quantifying the degradation of a target protein following PROTAC treatment.[18]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[18] Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[18]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[18] Scrape the cells, collect the lysate, and incubate on ice.[18] Centrifuge to pellet cell debris and collect the supernatant.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins.[18]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel for electrophoresis.[18] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[4] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[18] Quantify the band intensities using densitometry software and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to verify the formation of the POI-PROTAC-E3 ligase ternary complex within cells.[15]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control

  • Non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors

  • Antibody against the E3 ligase or POI

  • Protein A/G agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Methodology:

  • Cell Treatment: Treat cells with the optimal concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[15]

  • Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer.[15]

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads to reduce non-specific binding.[15]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI overnight at 4°C.[15] Add Protein A/G beads to capture the antibody-protein complexes.

  • Washes: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the other components of the ternary complex (i.e., if you pulled down the E3 ligase, blot for the POI, and vice versa). An increased association in the presence of the PROTAC indicates ternary complex formation.[19]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow cluster_workflow PROTAC Linker Optimization Workflow Start Design & Synthesize PROTAC Library (Varying PEG Length) Screening Initial Screening: Western Blot for Degradation Start->Screening Analysis1 Analyze DC50 & Dmax Screening->Analysis1 Decision1 Potent Degradation? Analysis1->Decision1 Permeability Assess Cell Permeability (e.g., PAMPA) Decision1->Permeability Yes Refine Refine Linker Design (Composition, Attachment Points) Decision1->Refine No Ternary Assess Ternary Complex Formation (e.g., Co-IP, TR-FRET) Permeability->Ternary Decision2 Good Permeability & Ternary Complex Formation? Ternary->Decision2 Decision2->Refine No End Optimized PROTAC Decision2->End Yes Refine->Start

Caption: Experimental workflow for optimizing PEG linker length.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Low PROTAC Efficiency Start Low/No Degradation Check_Perm Is PROTAC Cell Permeable? Start->Check_Perm Improve_Perm Modify Linker for Better Permeability (e.g., shorter PEG, add alkyl) Check_Perm->Improve_Perm No/Unknown Check_Ternary Does Ternary Complex Form? Check_Perm->Check_Ternary Yes Improve_Perm->Start Vary_Linker Vary Linker Length and/or Rigidity Check_Ternary->Vary_Linker No/Unknown Check_Ubiq Is Target Ubiquitinated? Check_Ternary->Check_Ubiq Yes Vary_Linker->Start Change_Attachment Change Linker Attachment Points Check_Ubiq->Change_Attachment No/Unknown Check_Proteasome Is Proteasome Functional? Check_Ubiq->Check_Proteasome Yes Change_Attachment->Start Success Degradation Pathway Likely Functional Check_Proteasome->Success Yes Proteasome_Inhibitor Use Proteasome Activity Assay Check_Proteasome->Proteasome_Inhibitor No/Unknown

Caption: A decision tree for troubleshooting common PROTAC issues.

References

Troubleshooting low yield in Acid-PEG5-C2-Boc conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid-PEG5-C2-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the conjugation of this compound to amine-containing molecules, helping you to identify the root cause of low yield and other common problems.

Q1: What are the most common causes of low yield in this compound conjugation reactions?

Low yield in this compound conjugations typically stems from one or more of the following factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the efficiency of the EDC/NHS coupling chemistry.

  • Hydrolysis of the Activated Ester: The NHS-activated form of the PEG linker is susceptible to hydrolysis, which competes with the desired amine coupling reaction.[1] This is a major cause of low yield, especially at high pH.

  • Reagent Quality and Stoichiometry: Degradation of reagents, particularly the moisture-sensitive EDC and NHS, or an inappropriate molar ratio of the PEG linker to your amine-containing molecule can lead to poor outcomes.

  • Issues with the Amine-Containing Molecule: The presence of interfering substances (e.g., other primary amines like Tris buffer), low concentration, or poor solubility of your target molecule can negatively impact the conjugation efficiency.

  • Inefficient Purification: Significant loss of the conjugated product during purification steps is a frequent contributor to low final yield.[2]

  • Steric Hindrance: The Boc protecting group and the C2 alkyl spacer may introduce steric hindrance, potentially slowing down the reaction rate, especially with bulky amine-containing molecules.

Q2: My conjugation efficiency is low. How can I optimize the reaction conditions?

Optimizing reaction conditions is critical for maximizing your yield. Here are key parameters to consider:

  • pH: The activation of the carboxylic acid on this compound with EDC/NHS is most efficient at a pH of 4.5-6.0.[3] However, the subsequent reaction of the NHS-activated PEG with primary amines is favored at a pH of 7.2-8.5.[1][4] A two-step reaction with pH adjustment is often beneficial.

  • Molar Ratio: The molar excess of the PEG linker and coupling reagents over the amine-containing molecule is a crucial parameter. A higher molar ratio can drive the reaction forward, but excessive amounts can lead to modification of multiple sites or aggregation. It is recommended to perform a titration to find the optimal ratio for your specific molecule. A starting point is often a 10-20 fold molar excess of the PEG linker.[3]

  • Reaction Time and Temperature: Conjugation reactions are typically performed at room temperature for 1-4 hours or at 4°C overnight.[4] Longer incubation times at lower temperatures can sometimes improve yield and reduce the degradation of sensitive molecules.

  • Solvent: The choice of solvent is critical for ensuring that all reactants are fully solvated. For biomolecules, aqueous buffers are common. For small molecules with limited aqueous solubility, organic solvents like DMF or DMSO can be used.[5]

Q3: I am observing a significant amount of unreacted starting material. What could be the issue?

Unreacted starting material is a clear indicator of an incomplete or failed reaction. Consider the following possibilities:

  • Inactive EDC or NHS: EDC and NHS are moisture-sensitive. Ensure you are using fresh, anhydrous reagents. It is recommended to allow the reagent vials to warm to room temperature before opening to prevent condensation.[3]

  • Hydrolysis of the NHS Ester: If there is a delay between the activation of the PEG acid and the addition of the amine, the NHS ester may have hydrolyzed. Perform the conjugation step immediately after activation.[1]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG linker, drastically reducing conjugation efficiency.[4] Always use amine-free buffers like PBS, MES, or HEPES.

  • Low Reactivity of the Target Amine: The primary amine on your target molecule may be sterically hindered or have low nucleophilicity, leading to a slow reaction rate. Increasing the reaction time, temperature, or the molar excess of the activated PEG linker may help.

Q4: How can I minimize the hydrolysis of the activated this compound?

Hydrolysis of the NHS ester is a critical side reaction to control. Here are some strategies:

  • Control the pH: While the amine reaction is faster at higher pH, so is hydrolysis. A pH of 7.2-8.0 is often a good compromise.[3] The half-life of an NHS ester can be significantly shorter at higher pH values.

  • Work Quickly: Add the amine-containing molecule to the activated PEG linker as soon as possible after the activation step.

  • Use a Two-Step Protocol: Activate the this compound at a lower pH (4.5-6.0) where the NHS ester is more stable, and then add it to your amine-containing molecule at a higher pH (7.2-8.0) to facilitate the coupling.

  • Consider Alternative Coupling Agents: For particularly challenging conjugations, other coupling agents that form more stable activated esters, such as those based on pentafluorophenol (B44920) (PFP), could be considered.[6]

Q5: I am observing aggregation or precipitation of my molecule during the reaction. What can I do?

Aggregation can be a significant problem, especially when working with proteins. Here are some troubleshooting steps:

  • Optimize the Molar Ratio: A high degree of PEGylation can sometimes lead to insolubility and aggregation. Try reducing the molar excess of the this compound.

  • Control the Concentration: Working with very high concentrations of reactants can sometimes promote aggregation. Try diluting the reaction mixture.

  • Add Solubility Enhancers: For reactions in aqueous buffers, the addition of a small percentage (e.g., 5-10%) of an organic co-solvent like DMSO or DMF can sometimes improve the solubility of the reactants and prevent aggregation.[6]

  • Optimize Buffer Conditions: Ensure your molecule is in a buffer that maintains its stability and solubility throughout the reaction.

Frequently Asked Questions (FAQs)

Q: What is the purpose of the Boc protecting group on the this compound linker?

A: The tert-butyloxycarbonyl (Boc) group is a protecting group for an amine. In the context of this bifunctional linker, it allows for a sequential conjugation strategy. First, the carboxylic acid is reacted with an amine on your target molecule. Then, the Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid - TFA) to reveal a free amine, which can then be used for a subsequent conjugation reaction.

Q: How do I remove the Boc protecting group after the initial conjugation?

A: The Boc group is typically removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The reaction is usually fast and occurs at room temperature. It is important to be aware that some molecules may be sensitive to acidic conditions.

Q: What purification methods are recommended for the final conjugated product?

A: The choice of purification method depends on the properties of your final conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted linkers and byproducts.[2][]

  • Reverse-Phase HPLC (RP-HPLC): Can be used to purify the conjugate based on hydrophobicity, especially for small molecules or peptides.[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for separation of conjugated and unconjugated species.[2]

  • Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecule impurities from larger biomolecule conjugates.[2]

Q: What analytical techniques can I use to confirm successful conjugation?

A: Several techniques can be used to verify the successful conjugation of this compound:

  • Mass Spectrometry (MS): Provides a direct measurement of the molecular weight of the conjugate, confirming the addition of the PEG linker.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the conjugate and separate it from starting materials. A shift in retention time is often observed upon conjugation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For small molecule conjugations, NMR can provide detailed structural information to confirm the formation of the amide bond and the presence of the PEG chain.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a successful reaction will result in a shift in the molecular weight of the protein band on the gel.

Data Presentation

The following tables summarize key quantitative data relevant to this compound conjugation reactions. Note that specific yields can be highly dependent on the substrate and reaction conditions.

Table 1: Representative Reaction Conditions for EDC/NHS Coupling of PEG-Acids to Amines

ParameterConditionRationale
Activation pH 4.5 - 6.0Optimal for the formation of the O-acylisourea intermediate with EDC.[3]
Conjugation pH 7.2 - 8.5Favors the nucleophilic attack of the primary amine on the NHS ester.[1][4]
Molar Ratio (PEG-Acid:EDC:NHS) 1 : 1.5-2 : 1.5-2A slight excess of coupling agents ensures efficient activation.
Molar Ratio (Activated PEG:Amine) 10-20 fold excessDrives the reaction towards the desired product, but should be optimized.[3]
Temperature Room Temperature or 4°CMilder temperatures can be beneficial for sensitive molecules.
Reaction Time 1 - 4 hours (RT) or overnight (4°C)Should be monitored for completion.

Table 2: Troubleshooting Low Conjugation Yield

ObservationPotential CauseRecommended Solution
No or very little product formation Inactive EDC/NHSUse fresh, anhydrous reagents. Allow to warm to room temp before opening.
Competing nucleophiles in bufferUse amine-free buffers (e.g., PBS, MES, HEPES).
Hydrolysis of NHS esterAdd amine immediately after activation. Optimize pH.
Incomplete reaction Insufficient molar excess of PEG linkerIncrease the molar ratio of the activated PEG linker.
Low reactivity of the amineIncrease reaction time or temperature.
Product loss during purification Inappropriate purification methodSelect a purification method based on the properties of the conjugate (size, charge, hydrophobicity).

Experimental Protocols

Protocol 1: Two-Step Aqueous-Based Conjugation of this compound to a Protein

  • Protein Preparation:

    • If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Activation of this compound:

    • Prepare fresh stock solutions of EDC and NHS in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Dissolve this compound in the activation buffer.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Protein:

    • Immediately add the activated this compound solution to the prepared protein solution. A 10-20 fold molar excess of the PEG linker over the protein is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using a conjugation buffer (e.g., PBS, pH 7.4).

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugated protein from excess PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Conjugation of this compound to a Small Molecule in Organic Solvent

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) in an anhydrous organic solvent (e.g., DMF or DCM).

  • Activation and Conjugation:

    • To the solution of this compound, add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Dissolve the amine-containing small molecule (1-1.2 equivalents) in the same anhydrous solvent.

    • Add the small molecule solution to the activated PEG linker solution. If the amine is a salt (e.g., HCl salt), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1-2 equivalents).

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with a mild aqueous acid and then with a saturated aqueous sodium bicarbonate solution to remove unreacted starting materials and byproducts.

    • The organic layer is then dried and concentrated.

    • The final product is purified by column chromatography or preparative HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_peg Dissolve this compound in Activation Buffer activation Activate PEG-Acid with EDC/NHS (pH 4.5-6.0) prep_peg->activation prep_amine Prepare Amine-Molecule in Amine-Free Buffer conjugation Add Activated PEG to Amine-Molecule (pH 7.2-8.0) prep_amine->conjugation activation->conjugation Immediate Addition quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate (SEC, HPLC, etc.) quench->purify analyze Analyze Product (MS, HPLC, etc.) purify->analyze troubleshooting_workflow decision decision issue issue solution solution start Low Conjugation Yield decision1 Are reagents fresh & buffer amine-free? start->decision1 Check Reaction Components decision2 Was reaction pH optimized? decision1->decision2 Yes solution1 Use fresh EDC/NHS. Use amine-free buffer. decision1->solution1 No decision3 Was molar ratio of PEG linker sufficient? decision2->decision3 Yes solution2 Use two-step pH: Activation at 4.5-6.0, Conjugation at 7.2-8.0. decision2->solution2 No decision4 Is there evidence of aggregation? decision3->decision4 Yes solution3 Increase molar excess of activated PEG linker. decision3->solution3 No issue1 Consider Steric Hindrance or Low Amine Reactivity decision4->issue1 No solution4 Reduce reactant concentration. Add co-solvent (DMSO/DMF). decision4->solution4 Yes solution5 Increase reaction time/temperature. Consider alternative coupling agent. issue1->solution5

References

Acid-PEG5-C2-Boc deprotection methods and potential side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods and potential challenges associated with the deprotection of Acid-PEG5-C2-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting this compound?

The most common and effective methods for removing the tert-butyloxycarbonyl (Boc) protecting group from molecules like this compound involve acidolysis. The two most widely used reagents are Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent, typically dioxane.[1][2]

Q2: How do I choose between TFA and HCl for deprotection?

The choice of acid depends on the sensitivity of your molecule to the acidic conditions and the desired reaction time. TFA is a strong acid that typically allows for rapid and complete deprotection.[] However, it can be harsh and may cleave other acid-labile protecting groups or cause side reactions if not used carefully.[2] HCl in dioxane is generally considered a milder option and can offer better selectivity when other acid-sensitive functional groups are present.[4]

Q3: What are the potential side reactions during Boc deprotection?

The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated as a byproduct.[5] Electron-rich aromatic rings and sulfur-containing residues are particularly susceptible to this side reaction.[5] In the context of PEG linkers, the bulky nature of the PEG chain can sometimes lead to incomplete deprotection due to steric hindrance.[2]

Q4: How can I minimize side reactions?

To prevent unwanted alkylation by the tert-butyl cation, it is highly recommended to use scavengers in the reaction mixture.[5] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole (B89551).[5] Optimizing reaction conditions such as temperature and reaction time can also help minimize side product formation.

Q5: How can I monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the deprotection of this compound:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to observe the disappearance of the starting material (higher Rf value) and the appearance of the more polar deprotected product (lower Rf value).[2][]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing you to monitor the consumption of the starting material and the formation of the product and any byproducts.[2][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete Deprotection 1. Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to drive the reaction to completion.[2] 2. Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.[2] 3. Steric Hindrance: The PEG chain may be sterically hindering the acid's access to the Boc group.[2] 4. Poor Solubility: The this compound may not be fully dissolved in the reaction solvent.1. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[2] 2. Extend the reaction time and continue to monitor the progress. Gentle heating may be considered if the molecule is stable at elevated temperatures.[2] 3. Consider using a stronger acid system, such as neat TFA or a higher concentration of HCl in dioxane.[2] 4. Ensure the chosen solvent provides good solubility for your PEGylated compound.
Observation of Side Products 1. Alkylation by tert-butyl Cation: The tert-butyl cation generated during the reaction is alkylating nucleophilic sites on your molecule.[5] 2. Cleavage of Other Acid-Labile Groups: The acidic conditions may be too harsh, leading to the removal of other protecting groups or cleavage of sensitive functionalities like esters.[2][4]1. Add scavengers such as triisopropylsilane (TIS), water, or thioanisole to the reaction mixture to trap the tert-butyl cation.[5] 2. Use milder deprotection conditions, such as a lower concentration of acid or switching from TFA to HCl in dioxane. Running the reaction at a lower temperature (e.g., 0 °C) can also improve selectivity.[4]
Difficulty in Product Isolation 1. Residual Acid: Traces of acid, particularly TFA, can be difficult to remove and may interfere with subsequent steps. 2. Product Solubility: The deprotected product may have different solubility characteristics compared to the starting material.1. For volatile acids like TFA, remove the bulk of the acid by rotary evaporation. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces.[2] 2. If the deprotected product is an amine salt, it can often be precipitated by adding a non-polar solvent like diethyl ether.[2] Alternatively, an aqueous workup with a mild base can be performed to neutralize the acid and extract the free amine product, provided the product is not water-soluble.[2]

Experimental Protocols

Below are detailed methodologies for the deprotection of Boc-protected PEG linkers. These should be considered as starting points and may require optimization for your specific this compound construct.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)[2]
  • Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If your molecule contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 times).

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Deprotection using HCl in Dioxane[4]
  • Dissolution: Dissolve the Boc-protected this compound in a minimal amount of a suitable co-solvent if necessary, then add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Deprotection with HCl in dioxane may take longer than with TFA, potentially up to 6 hours.[4]

  • Work-up:

    • Upon completion, the solvent and excess HCl can be removed under reduced pressure.

    • The resulting hydrochloride salt of the deprotected amine can be used directly or neutralized as described in the TFA protocol.

Quantitative Data Summary

The following table summarizes common reaction conditions for Boc deprotection of PEG linkers.

ReagentConcentrationSolventScavenger (optional)Typical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Triisopropylsilane (TIS) (2.5-5%)1-2 hours0°C to Room Temp
Trifluoroacetic Acid (TFA)95% (v/v)WaterPhenol (5%)0.5-1.5 hoursRoom Temp
HCl in Dioxane4 M1,4-DioxaneNone typically required1-6 hoursRoom Temp

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Start: Boc-Protected This compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add Deprotection Reagent (e.g., TFA) & Scavenger (e.g., TIS) cool->add_reagents react Stir at 0°C to RT add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor quench Reaction Complete monitor->quench Yes evaporate Evaporate Solvent & Excess Acid quench->evaporate neutralize Neutralize (optional) evaporate->neutralize isolate Isolate Deprotected Product neutralize->isolate end end isolate->end Final Product: Deprotected this compound Deprotection_Mechanism cluster_main Boc Deprotection Mechanism cluster_side Potential Side Reaction cluster_scavenger Scavenger Action Boc_PEG R-PEG-NH-Boc Boc-protected PEG Linker Protonation R-PEG-NH-Boc(H)⁺ Protonated Intermediate Boc_PEG->Protonation + H⁺ (from Acid) Carbamic_Acid R-PEG-NH-COOH Carbamic Acid Intermediate Protonation->Carbamic_Acid Loss of tert-butyl cation tBu_cation (CH₃)₃C⁺ tert-Butyl Cation Protonation->tBu_cation Deprotected_Amine R-PEG-NH₃⁺ Deprotected Amine Salt Carbamic_Acid->Deprotected_Amine Decarboxylation (-CO₂) Alkylated_Product R-Nu-C(CH₃)₃ Alkylated Side Product tBu_cation->Alkylated_Product Trapped_tBu Trapped Species tBu_cation->Trapped_tBu Nucleophile Nu⁻ Nucleophilic Site on Molecule Nucleophile->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_tBu

References

Preventing aggregation of PROTACs during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of PROTAC aggregation during synthesis and storage.

Troubleshooting Guide: Addressing PROTAC Aggregation in Your Experiments

This guide is designed to help you identify and resolve specific issues related to PROTAC aggregation that you may encounter during your research.

Issue 1: My PROTAC precipitates out of solution during my experiment.

This is a common problem that can arise from several factors related to the PROTAC's inherent properties and the experimental conditions.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solution Strategies cluster_3 Verification Precipitation_Observed Precipitation of PROTAC in solution Check_Solubility Verify PROTAC is fully dissolved in stock solution (e.g., DMSO) Precipitation_Observed->Check_Solubility Start Here Check_Concentration Is the working concentration too high? Check_Solubility->Check_Concentration Check_Buffer Review buffer composition (pH, ionic strength) Check_Concentration->Check_Buffer Lower_Concentration Perform dose-response to find optimal concentration Check_Concentration->Lower_Concentration If concentration is high Optimize_Buffer Modify buffer: - Adjust pH - Alter salt concentration - Add solubilizing agents Check_Buffer->Optimize_Buffer If buffer is suspect Formulation_Approach Consider formulation strategies: - Amorphous Solid Dispersions (ASDs) - Lipid-Based Formulations Check_Buffer->Formulation_Approach For persistent issues Monitor_Aggregation Use analytical techniques to confirm reduction in aggregation (DLS, SEC) Optimize_Buffer->Monitor_Aggregation Lower_Concentration->Monitor_Aggregation Formulation_Approach->Monitor_Aggregation

Caption: Troubleshooting workflow for PROTAC precipitation.

Possible Causes and Solutions:

Potential Cause Recommended Solution Detailed Explanation
Poor Intrinsic Solubility Optimize the PROTAC structure, particularly the linker.The linker significantly impacts a PROTAC's physicochemical properties.[1] Increasing the polarity of the linker by incorporating saturated nitrogen heterocycles (e.g., piperidines, piperazines) can improve solubility.[1]
High Concentration Determine the optimal working concentration through a dose-response experiment.High concentrations of PROTACs can lead to aggregation and precipitation.[2] Establishing the minimum effective concentration can mitigate this issue.
Inappropriate Buffer Conditions Modify the buffer by adjusting pH, ionic strength, or adding excipients.The pH and salt concentration of the buffer can influence PROTAC stability. Adding solubilizing agents like detergents or co-solvents may be necessary.
Compound Instability Prepare fresh solutions before each experiment and store them properly.Some PROTACs can be unstable in solution over time. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[3]

Issue 2: I'm observing inconsistent results in my cell-based assays.

Inconsistent data can often be traced back to issues with PROTAC solubility and aggregation in the cell culture media.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Strategies cluster_3 Verification Inconsistent_Results Inconsistent results in cell-based assays Visual_Inspection Visually inspect media for precipitate after adding PROTAC Inconsistent_Results->Visual_Inspection Cell_Viability Assess cell viability to rule out non-specific toxicity Visual_Inspection->Cell_Viability Solubilization_Method Ensure complete solubilization in DMSO before diluting in media Visual_Inspection->Solubilization_Method If precipitate is observed Assay_Controls Review positive and negative controls Cell_Viability->Assay_Controls Reproducibility_Check Repeat experiment with optimized conditions Solubilization_Method->Reproducibility_Check Media_Compatibility Test PROTAC stability in cell culture media over time Formulation Consider using a formulation approach to improve solubility in aqueous media Media_Compatibility->Formulation If instability is found Formulation->Reproducibility_Check

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Possible Causes and Solutions:

Potential Cause Recommended Solution Detailed Explanation
Precipitation in Media Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting it into the cell culture medium.[2]Even if a PROTAC is soluble in a stock solution, it can precipitate when introduced to the aqueous environment of cell culture media.
Non-specific Toxicity Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the observed effects are due to toxicity from aggregated PROTACs.Aggregated compounds can lead to non-specific cellular stress and toxicity, confounding the interpretation of assay results.[4]
Interaction with Media Components Evaluate the stability of the PROTAC in the specific cell culture medium being used.Components of the media, such as serum proteins, can sometimes interact with PROTACs and promote aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of PROTAC aggregation?

PROTACs are prone to aggregation due to their unique structural characteristics:

  • High Molecular Weight and Structural Complexity: PROTACs are large molecules, often exceeding the "rule of five" guidelines for oral bioavailability, which can contribute to poor solubility.[5]

  • Hydrophobicity: Many PROTACs have a hydrophobic nature, which can lead to self-association and aggregation in aqueous environments.[6]

  • Flexible Linkers: While important for ternary complex formation, long and flexible linkers can sometimes contribute to conformational instability and aggregation.[7]

G cluster_0 PROTAC Properties cluster_1 Outcome High_MW High Molecular Weight Aggregation PROTAC Aggregation High_MW->Aggregation Hydrophobicity Hydrophobicity Hydrophobicity->Aggregation Linker_Flexibility Linker Flexibility Linker_Flexibility->Aggregation

Caption: Key factors contributing to PROTAC aggregation.

Q2: How can I proactively prevent PROTAC aggregation during synthesis and storage?

Preventing aggregation starts with careful consideration during the design phase and continues through proper handling and storage.

Strategies for Preventing Aggregation:

Strategy Description
Linker Optimization The design of the linker is crucial. Incorporating more polar moieties or rigid linkers can improve solubility and reduce aggregation propensity.[8][9] For example, replacing linear alkyl chains with piperazine-containing linkers has been shown to enhance solubility.[1][8]
Formulation Approaches For PROTACs with persistent solubility issues, formulation strategies can be employed. Amorphous Solid Dispersions (ASDs) involve embedding the PROTAC in a polymer matrix to prevent crystallization and improve dissolution.[6][10][11] Lipid-based formulations , such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), can enhance the solubility of lipophilic PROTACs.[12]
Proper Storage and Handling Store PROTACs as a solid, lyophilized powder at low temperatures (-20°C for short-term, -80°C for long-term) and protected from light and moisture.[3][13] When preparing solutions, allow the solid to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in a suitable organic solvent like DMSO and store them in single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]

Q3: What analytical techniques can I use to detect and quantify PROTAC aggregation?

Several biophysical techniques are available to monitor the aggregation state of your PROTAC.

Analytical Techniques for Aggregation Analysis:

Technique Principle Information Obtained
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[14]Provides information on the size distribution of particles, allowing for the detection of aggregates.[14][15]
Size-Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.[16][17]Can be used to separate and quantify monomers from dimers and larger aggregates.[18][19]
Thermal Shift Assay (TSA) Measures changes in the thermal denaturation temperature of a protein in the presence of a ligand.While primarily used for protein stability, changes in the melting temperature can indicate ligand binding and potential aggregation-induced stabilization or destabilization.[20][21]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for PROTAC Aggregation Analysis

Objective: To determine the size distribution of a PROTAC in solution and detect the presence of aggregates.

Materials:

  • PROTAC sample

  • Appropriate solvent/buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Sample Preparation:

    • Prepare the PROTAC sample in the desired filtered buffer at the desired concentration.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any large, pre-existing aggregates or dust.[22]

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

  • Instrument Setup:

    • Set the experimental temperature.

    • Enter the solvent viscosity and refractive index parameters into the software.

  • Data Acquisition:

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity and volume.

    • A monomodal peak corresponding to the expected size of the monomeric PROTAC indicates a non-aggregated sample.

    • The presence of larger species or a high polydispersity index (PDI) suggests aggregation.[14]

Protocol 2: Size-Exclusion Chromatography (SEC) for Quantifying PROTAC Aggregates

Objective: To separate and quantify monomeric PROTAC from aggregated species.

Materials:

  • PROTAC sample

  • SEC column with an appropriate molecular weight range

  • HPLC or UPLC system with a UV detector

  • Mobile phase (filtered and degassed)

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be optimized to minimize secondary interactions between the PROTAC and the stationary phase.[19]

  • Sample Preparation:

    • Dissolve the PROTAC sample in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection and Separation:

    • Inject a defined volume of the prepared sample onto the column.

    • The separation occurs based on size, with larger aggregates eluting before the monomeric PROTAC.[16]

  • Detection and Analysis:

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Integrate the peak areas corresponding to the monomer and any aggregate peaks.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

Protocol 3: Thermal Shift Assay (TSA) for Assessing PROTAC Stability

Objective: To assess the thermal stability of a target protein in the presence of a PROTAC, which can be an indirect measure of binding and potential aggregation.

Materials:

  • Purified target protein

  • PROTAC stock solution

  • Fluorescent dye (e.g., SYPRO Orange)

  • Real-time PCR instrument

  • 96-well PCR plates

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the target protein at a suitable concentration, the fluorescent dye, and the appropriate buffer.

    • Add the PROTAC at various concentrations to different wells. Include a no-PROTAC control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.[23]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • A shift in the Tm in the presence of the PROTAC compared to the control indicates a change in protein stability upon binding.[21]

Quantitative Data Summary

Table 1: Impact of Linker Composition on PROTAC Solubility

PROTACLinker TypeLogS (mol/L)Reference
dBET57Alkyl-ethylamine-4.52[24]
ZXH-3-26Pentyl-1-amine-5.53[24]
PROTAC with Alkyl-piperazine-alkyl moietyPiperazine-containing(Higher pKa, ~70% protonated at pH 7.5)[8]
PROTAC with Carbonyl-piperazine-PEG moietyPiperazine-PEG(Lower pKa, ~5% protonated at pH 7.5)[8]

Note: A higher LogS value indicates greater solubility. The protonation state of piperazine-containing linkers at physiological pH significantly influences their solubility.

Table 2: Dissolution Enhancement of PROTAC AZ1 using Amorphous Solid Dispersions (ASDs)

FormulationDrug Loading (% w/w)Preparation MethodMaximum Concentration (µg/mL)Fold Increase vs. AmorphousReference
Amorphous AZ1100Milled~501.0[10][11][25]
AZ1-HPMCAS ASD10Solvent Evaporation~100~2.0[10][11][25]
AZ1-HPMCAS ASD20Solvent Evaporation~75~1.5[10][11][25]
AZ1-HPMCAS ASD10Slurry Conversion~110~2.2[10][11][25]
AZ1-HPMCAS ASD20Slurry Conversion~100~2.0[10][11][25]

Note: ASDs with HPMCAS significantly increased the supersaturation of PROTAC AZ1 compared to the pure amorphous form. The slurry conversion method provided a greater and more sustained dissolution advantage.

References

Technical Support Center: Overcoming Steric Hindrance in PROTAC Synthesis with Flexible Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Proteolysis Targeting Chimera (PROTAC) development. This resource provides troubleshooting guides and answers to frequently asked questions regarding the challenges of steric hindrance in PROTAC synthesis and function. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, focusing on solutions involving linker design.

Question: My amide coupling reaction to synthesize the PROTAC is failing or has a very low yield. What could be the cause?

Answer: Low yields in the final coupling steps of PROTAC synthesis are often due to steric hindrance around the reactive sites of your protein of interest (POI) ligand or E3 ligase ligand.[1] The bulky nature of these molecules can physically block the approach of the amine to the activated carboxylic acid.[1]

Possible Causes & Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard reagents like EDC/HOBt may not be powerful enough for sterically hindered couplings.[1]

    • Solution: Switch to a more potent phosphonium (B103445) or uronium-based coupling reagent such as HATU, HBTU, or PyBOP, which are known to be more effective for hindered reactions.[1]

  • Steric Crowding Preventing Nucleophilic Attack: The sheer size of the binding moieties can prevent the reactive groups from getting close enough to react.

    • Solution 1: Increase the reaction temperature. Using microwave heating can be particularly effective at providing the energy needed to overcome the steric barrier while reducing reaction times.[1]

    • Solution 2: Optimize your solvent and base. Use a high-boiling point polar aprotic solvent like DMF or NMP to ensure complete solubility. Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to prevent it from interfering with the reaction.[1]

    • Solution 3: Convert the carboxylic acid to a more reactive intermediate. In-situ generation of a highly reactive acyl fluoride (B91410) using reagents like TFFH can significantly improve yields where other methods fail.[1]

Question: My PROTAC binds to the target protein and the E3 ligase in binary assays, but it doesn't induce protein degradation. Why?

Answer: This is a classic sign that your PROTAC is failing to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase). If the linker connecting your two ligands is too short or too rigid, it can cause steric clashes between the surfaces of the POI and the E3 ligase, preventing them from binding simultaneously.[2][3]

Possible Causes & Solutions:

  • Suboptimal Linker Length: A linker that is too short will physically prevent the two proteins from coming together.[2]

    • Solution: Synthesize a library of PROTACs with systematically increased linker lengths. The most common flexible linkers are based on polyethylene (B3416737) glycol (PEG) or alkyl chains.[4][5] Adding even a single ethylene (B1197577) glycol unit can sometimes be enough to alleviate the clash and restore degradation activity.[4]

  • Incorrect Linker Attachment Point (Exit Vector): The position where the linker is attached to the ligand is crucial. An improper exit vector can orient the two proteins in a non-productive way, leading to steric hindrance.[2]

    • Solution: Analyze the structure of your ligands bound to their respective proteins to identify alternative solvent-exposed positions for linker attachment.[2] Re-synthesizing the PROTAC with a different attachment point can drastically change the geometry of the ternary complex.

  • Unproductive Ternary Complex Geometry: A ternary complex may form, but it may not be in the correct orientation for the E3 ligase to transfer ubiquitin to the target protein.[6]

    • Solution: Perform an in-vitro or in-cell ubiquitination assay. If you can confirm ternary complex formation but see no ubiquitination, it strongly suggests a geometric problem.[6] In this case, modifying the linker's length, composition, and attachment point is the primary strategy to find a productive conformation.[6]

Question: My PROTAC's degradation efficiency is decreasing at higher concentrations. What is happening?

Answer: This phenomenon is known as the "hook effect."[7][8] It occurs at high PROTAC concentrations where the PROTAC molecules saturate both the target protein and the E3 ligase independently. This leads to the formation of unproductive binary complexes (POI-PROTAC and E3-PROTAC) that cannot form the necessary ternary complex, thus reducing degradation efficiency.[8][9]

Possible Causes & Solutions:

  • High PROTAC Concentration: The effect is concentration-dependent.

    • Solution: Perform a wide dose-response experiment. Test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to confirm the bell-shaped curve characteristic of the hook effect.[7]

  • Lack of Positive Cooperativity: The stability of the ternary complex is influenced by the interactions between the two proteins themselves. If the proteins have no favorable interactions or repel each other, the complex is less stable, and the hook effect is more pronounced.

    • Solution: While more complex, redesigning the linker to promote favorable protein-protein interactions can stabilize the ternary complex and reduce the hook effect.[10] Flexible linkers can help the proteins find an orientation that establishes these stabilizing contacts.[11]

Frequently Asked Questions (FAQs)

Q1: How exactly does a flexible linker overcome steric hindrance? A1: Flexible linkers, such as alkyl or PEG chains, possess high conformational freedom.[] This allows the PROTAC molecule to act as a pliable tether rather than a rigid rod. When the POI and E3 ligase approach, a flexible linker can bend, twist, and adopt various conformations to orient the two proteins in a way that avoids steric clashes between their surfaces. This adaptability is crucial for finding a productive geometry that allows the E3 ligase to successfully ubiquitinate the target protein.[11]

Q2: What are the most common flexible linkers and why? A2: The most prevalent flexible linkers are alkyl chains and polyethylene glycol (PEG) chains.[4][]

  • Alkyl Chains: These are synthetically accessible and chemically stable. However, they are hydrophobic, which can sometimes negatively impact the solubility of the final PROTAC.[5]

  • PEG Chains: These are composed of repeating ethylene glycol units, which makes them hydrophilic.[5] This property often improves the water solubility and cell permeability of the PROTAC molecule.[] Both types are popular because their lengths can be easily and systematically adjusted, allowing for straightforward optimization.[4]

Q3: Is a longer and more flexible linker always better? A3: Not necessarily. While a certain minimum length is required to bridge the two proteins and avoid steric clashes, an excessively long linker can be detrimental.[2][15] A very long and flexible linker can lead to an unstable ternary complex due to a high entropic penalty; essentially, the complex becomes too "floppy" to maintain a productive state for ubiquitination.[4][16] Many studies show that there is an optimal linker length for maximal degradation, with potency decreasing for both shorter and longer linkers.[17]

Q4: How do I choose the best attachment point for the linker on my ligand? A4: The ideal attachment point is a position on the ligand that is solvent-exposed and does not interfere with the key interactions required for binding to its target protein.[2] This is typically guided by analyzing co-crystal structures or computational docking models of the ligand-protein complex. Modifying a part of the ligand that points away from the binding pocket is a common strategy to minimize the loss of binding affinity.[3]

Data Presentation

The linker plays a critical role in determining the degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC. The table below summarizes data for a PI3K/mTOR dual-targeting PROTAC, GP262, which highlights the impact of linker composition and length.

PROTAC IDE3 Ligase LigandLinker CompositionPOI Ligand ModificationDC₅₀ (p110γ)DC₅₀ (mTOR)Dₘₐₓ (p110γ)Dₘₐₓ (mTOR)
GP262 VH032C8 Alkyl ChainPiperidine-free PKI58742.2 nM45.4 nM88.6%74.9%
GP202 VH032Piperidine-containingPiperidine-free PKI587>5 µM>5 µM--
GP211 VH032PEG-basedPiperidine-free PKI587~500 nM~1 µM~60%~50%
GP321 PomalidomideC8 Alkyl ChainPiperidine-free PKI587>5 µM>5 µM--

Data derived from a study on dual-targeting PROTACs for PI3K/mTOR in MDA-MB-231 cells.[18] The success of GP262 underscores the synergy between a flexible alkyl linker and ligand modification to achieve potent degradation.[18]

Visualizations

steric_hindrance_logic cluster_0 Scenario 1: Steric Hindrance cluster_1 Scenario 2: Overcoming Hindrance POI1 Protein of Interest (POI) PROTAC1 PROTAC (Rigid/Short Linker) POI1->PROTAC1 Binds Clash Steric Clash! POI1->Clash E3_1 E3 Ligase E3_1->PROTAC1 Binds E3_1->Clash NoComplex No Ternary Complex Formation Clash->NoComplex POI2 Protein of Interest (POI) PROTAC2 PROTAC (Flexible Linker) POI2->PROTAC2 Binds TernaryComplex Productive Ternary Complex Forms POI2->TernaryComplex E3_2 E3 Ligase E3_2->PROTAC2 Binds E3_2->TernaryComplex PROTAC2->TernaryComplex Mediates Degradation Protein Degradation TernaryComplex->Degradation

Caption: Logic diagram of steric hindrance vs. flexible linker mediation.

troubleshooting_workflow start Start: Low PROTAC Degradation Activity check_synthesis Problem in Synthesis? start->check_synthesis check_binding Binary Binding Confirmed? check_synthesis->check_binding No optimize_synthesis Troubleshoot Synthesis: - Stronger coupling agents - Higher temperature - Optimize solvent/base check_synthesis->optimize_synthesis Yes steric_issue Suspect Steric Hindrance in Ternary Complex check_binding->steric_issue Yes end_ok Success: Potent Degradation Achieved check_binding->end_ok No, problem is binder affinity redesign Redesign Linker: 1. Vary Length (Alkyl/PEG) 2. Change Composition 3. Change Attachment Point steric_issue->redesign resynthesize Re-synthesize PROTAC Library redesign->resynthesize retest Re-test Degradation (e.g., Western Blot) resynthesize->retest retest->redesign No Improvement retest->end_ok Improved optimize_synthesis->resynthesize

Caption: Experimental workflow for troubleshooting low PROTAC activity.

protac_mechanism POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Flexible linker allows formation PolyUb Poly-ubiquitination of POI TernaryComplex->PolyUb E3 ligase catalyzes Ub transfer Ub Ubiquitin (Ub) Ub->PolyUb Degradation POI Degradation PolyUb->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recognizes & Degrades Recycle PROTAC & E3 are Recycled Degradation->Recycle

Caption: The PROTAC mechanism of action for targeted protein degradation.

Experimental Protocols

Protocol 1: General Procedure for PROTAC Synthesis (HATU-Mediated Amide Coupling)

This protocol describes a general method for coupling a carboxylic acid-functionalized linker to an amine-functionalized ligand, a common step in PROTAC synthesis where steric hindrance can be an issue.

Materials:

  • Carboxylic acid-functionalized component (1.0 equiv)

  • Amine-functionalized component (1.2 equiv)

  • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized component (1.0 equiv) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.5 equiv) and DIPEA (3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized component (1.2 equiv) to the reaction mixture.

  • Allow the reaction to stir at room temperature. If steric hindrance is high, the reaction may be gently heated (e.g., to 40-50 °C) to facilitate the coupling.

  • Monitor the reaction progress using LC-MS or TLC. Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Western Blotting for Measuring Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This protocol is used to quantify the degradation of a target protein induced by a PROTAC in a cellular context.[19]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 6-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range might be 1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).

  • Remove the old medium from the cells and replace it with the PROTAC-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO₂.

  • Cell Lysis: After incubation, wash the cells once with cold PBS. Add cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL substrate. Image the resulting chemiluminescence.

  • Analysis: Strip or re-probe the membrane with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control for each lane.

  • Data Plotting: Calculate the percentage of protein remaining relative to the vehicle control. Plot this percentage against the log of the PROTAC concentration. Use a non-linear regression (dose-response, variable slope) to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[19]

References

Technical Support Center: Addressing Poor Cell Permeability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why do my PEGylated PROTACs exhibit low cellular permeability?

A1: PEGylated PROTACs often face challenges with cell permeability due to their inherent physicochemical properties. Key contributing factors include:

  • High Molecular Weight: PROTACs are large molecules, often exceeding the typical "rule-of-five" guidelines for oral bioavailability, which makes passive diffusion across the cell membrane difficult.[1][2]

  • Large Polar Surface Area (PSA): The polyethylene (B3416737) glycol (PEG) linker, while improving solubility, contributes to a large PSA, which can hinder membrane translocation.[2]

  • Hydrophilicity of PEG: The hydrophilic nature of the PEG chain can make it energetically unfavorable for the molecule to partition into the hydrophobic lipid bilayer of the cell membrane.

Q2: What are the primary strategies to improve the cell permeability of my PEGylated PROTAC?

A2: Several strategies can be employed to enhance the cellular uptake of PEGylated PROTACs:

  • Linker Optimization: The composition and structure of the linker are critical. Consider replacing flexible PEG linkers with more rigid structures, such as those containing phenyl rings or piperazine (B1678402) moieties, which can improve permeability.[1][3] Avoiding multiple amide bonds within the linker can also be beneficial.[3]

  • Formulation Strategies: Encapsulating the PROTAC in a delivery vehicle can overcome permeability barriers. Common approaches include lipid-based nanoparticles (LNPs), liposomes, and polymeric micelles.[4][5][6][7]

  • Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance membrane permeability.[1]

  • Receptor-Mediated Endocytosis: Conjugating your PROTAC to a ligand that binds to a cell surface receptor (e.g., folate) can facilitate uptake through endocytosis.[1][8]

  • Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can reduce its effective size and polarity, favoring cell permeability.[3]

Q3: Which in vitro assays are recommended for assessing the cell permeability of PEGylated PROTACs?

A3: A multi-faceted approach using a combination of assays is recommended for a comprehensive assessment:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.[9][10][11][12]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive diffusion and active transport mechanisms.[9][13][14][15][16]

  • Cellular Uptake Assays: These experiments directly measure the amount of PROTAC that accumulates within cells over time.[17][18]

  • NanoBRET™ Target Engagement Assays: This live-cell assay can indirectly assess cell permeability by comparing the target engagement of the PROTAC in intact versus permeabilized cells.[18][19]

Q4: Can PEGylation negatively impact the efficacy of my PROTAC, even if permeability is improved?

A4: Yes, while PEGylation can improve solubility and pharmacokinetic properties, it can also present challenges. The size and flexibility of the PEG linker can sometimes interfere with the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[20] It is crucial to optimize the linker length and composition to ensure proper orientation of the binding moieties.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Issue 1: My PEGylated PROTAC shows low activity in cell-based assays, and I suspect poor permeability.

Potential Cause Suggested Solution
High Polarity and Molecular Weight 1. Assess Permeability: Use PAMPA for an initial screen, followed by a Caco-2 assay for more detailed analysis including efflux.[1][9] 2. Formulation: Encapsulate the PROTAC in lipid nanoparticles or other delivery systems to facilitate cell entry.[4][7]
Inefficient Passive Diffusion 1. Linker Modification: Synthesize analogs with different linkers. Replacing a PEG linker with a more rigid alkyl or phenyl-containing linker can improve passive permeability.[3][21] 2. Prodrug Strategy: Mask polar groups with lipophilic, cleavable moieties to enhance membrane crossing.[1]
Active Efflux by Transporters 1. Caco-2 Bidirectional Assay: Perform a Caco-2 assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[16][22] 2. Co-dosing with Inhibitors: Include known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) in your Caco-2 assay to confirm the involvement of specific transporters.[15]

Issue 2: My PROTAC has good solubility but still shows poor cellular uptake.

Potential Cause Suggested Solution
"Chameleon" Effect Not Optimized The flexibility of the PROTAC may not be sufficient to allow it to adopt a less polar conformation to enter the cell membrane.[23][24] Solution: Modify the linker to introduce moieties that can form intramolecular hydrogen bonds, which can shield polar groups in a hydrophobic environment.[3]
Lack of Cellular Entry Mechanism The PROTAC may not be efficiently internalized by cells. Solution: Conjugate the PROTAC to a ligand for a receptor that is highly expressed on your target cells to promote receptor-mediated endocytosis.[8]
Data Presentation: Quantitative Permeability Data

The following table summarizes hypothetical quantitative data from various permeability assays for different PROTACs to illustrate how data can be structured for comparison.

PROTAC ID Linker Type PAMPA Papp (x 10-6 cm/s) Caco-2 Papp (A-B) (x 10-6 cm/s) Caco-2 Efflux Ratio (B-A/A-B) Intracellular Concentration (nM) at 1 µM external
PROTAC-APEG40.50.25.150
PROTAC-BPhenyl-alkyl2.11.51.2350
PROTAC-CPEG80.20.18.320
PROTAC-D (Formulated)PEG4 in LNPN/AN/AN/A800

Data is for illustrative purposes only.

Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[9][11][12]

Methodology:

  • Prepare the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.

  • Prepare Solutions: The test PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor wells are filled with the same buffer.

  • Incubation: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

2. Caco-2 Permeability Assay

Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess a compound's permeability, including passive diffusion and active transport.[14][15][16][22]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[15]

  • Permeability Measurement (Apical to Basolateral - A-B): a. The culture medium is replaced with a transport buffer. b. The test PROTAC is added to the apical (upper) compartment. c. The plate is incubated at 37°C with gentle shaking. d. Samples are taken from the basolateral (lower) compartment at various time points and analyzed by LC-MS/MS.

  • Efflux Measurement (Basolateral to Apical - B-A): a. The same procedure is followed, but the test PROTAC is added to the basolateral compartment, and samples are taken from the apical compartment.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B).[22]

3. Cellular Uptake Assay

Principle: This assay directly measures the amount of a compound that accumulates inside cells.[17]

Methodology:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere and grow to near confluence.

  • Compound Incubation: Treat the cells with the PEGylated PROTAC at a known concentration for various time points.

  • Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound compound. Lyse the cells using a suitable lysis buffer.

  • Quantification: Quantify the amount of the PROTAC in the cell lysate using LC-MS/MS.

  • Data Normalization: Normalize the intracellular PROTAC concentration to the total protein concentration in the lysate.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 1. Ternary Complex Formation cluster_1 2. Ubiquitination cluster_2 3. Proteasomal Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PEGylated PROTAC PROTAC->PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Permeability_Troubleshooting_Workflow Start Low PROTAC activity in cell-based assay SuspectPermeability Suspect poor cell permeability? Start->SuspectPermeability AssessPermeability Assess Permeability: 1. PAMPA (passive) 2. Caco-2 (passive + active) SuspectPermeability->AssessPermeability Yes OtherIssues Investigate other issues: - Ternary complex formation - Target engagement SuspectPermeability->OtherIssues No LowPassive Low Passive Permeability? AssessPermeability->LowPassive HighEfflux High Efflux Ratio (>2) in Caco-2? LowPassive->HighEfflux No ModifyLinker Optimize Linker: - Increase rigidity - Reduce H-bond donors LowPassive->ModifyLinker Yes EffluxInhibitors Confirm with Efflux Inhibitors HighEfflux->EffluxInhibitors Yes HighEfflux->OtherIssues No Formulation Use Formulation Strategy: - Lipid Nanoparticles - Liposomes ModifyLinker->Formulation Or End Improved Permeability and Activity ModifyLinker->End Formulation->End EffluxInhibitors->Formulation

References

Technical Support Center: Managing PROTAC Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to PROTAC precipitation in cell culture media. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing and managing solubility challenges during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC precipitating in the cell culture medium?

A1: PROTACs are complex, high molecular weight molecules that often exhibit poor aqueous solubility.[1][2] Precipitation in cell culture media can be attributed to several factors:

  • Exceeding Solubility Limit: The final concentration of your PROTAC in the aqueous environment of the cell culture medium may be higher than its intrinsic solubility.[3]

  • DMSO "Crashing Out": When a concentrated PROTAC stock in an organic solvent like DMSO is diluted into the aqueous media, the rapid solvent shift can cause the compound to "crash out" and precipitate.

  • Interaction with Media Components: PROTACs can interact with salts, proteins (especially from Fetal Bovine Serum), and other components in the media, leading to the formation of insoluble complexes.[4][5]

  • Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to 37°C) and pH can affect compound solubility.

Q2: How does precipitation affect my experimental results?

A2: Compound precipitation can significantly impact the accuracy and reproducibility of your in vitro assays:

  • Inaccurate Dosing: The actual concentration of the soluble, active PROTAC will be lower than the intended concentration, leading to an underestimation of its potency (e.g., DC50).[3]

  • Assay Interference: Precipitates can cause artifacts in plate-based assays that rely on optical measurements (e.g., absorbance, fluorescence, or luminescence) by scattering light.[3]

  • Cellular Toxicity: Insoluble aggregates can be toxic to cells, leading to misleading results in cell viability assays.

  • Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.[6]

Q3: What is the "hook effect" and is it related to solubility?

A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While not directly a solubility issue, working at very high concentrations to overcome poor potency can push the PROTAC concentration into a range where both precipitation and the hook effect can occur.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptoms: The media turns cloudy or a visible precipitate forms immediately after adding the PROTAC stock solution.

Troubleshooting Workflow:

A Immediate Precipitation Observed B Step 1: Review Dilution Protocol A->B C Is the final DMSO concentration <= 0.5%? B->C D Yes C->D E No C->E G Step 2: Optimize Dilution Technique D->G F Reduce DMSO concentration by preparing a more concentrated stock. E->F H Are you adding stock to pre-warmed (37°C) media? G->H I Yes H->I J No H->J L Are you adding the stock dropwise while gently vortexing? I->L K Always use pre-warmed media. J->K M Yes L->M N No L->N P Step 3: Test Lower PROTAC Concentration M->P O Adopt this technique to improve mixing. N->O Q Does precipitation persist at lower concentrations? P->Q R Yes Q->R S No Q->S U Step 4: Consider Formulation Strategies R->U T Determine the maximum soluble concentration. S->T V Incorporate solubility enhancers (see Table 1). U->V

Caption: Troubleshooting workflow for immediate PROTAC precipitation.

Issue 2: Delayed Precipitation in the Incubator

Symptoms: The media appears clear initially, but becomes cloudy or forms a precipitate after several hours or days at 37°C.

Possible Causes and Solutions:

  • Cause: The PROTAC is supersaturated and not thermodynamically stable at the experimental concentration and temperature.

  • Solution:

    • Determine Kinetic Solubility: Perform a kinetic solubility assay (see Experimental Protocols) to determine the concentration at which the PROTAC remains in solution over the time course of your experiment.

    • Reduce Serum Concentration: If possible, try reducing the percentage of FBS in your culture medium, as serum proteins can sometimes contribute to compound instability over time.

    • Use Solubility Enhancers: Formulations with agents like cyclodextrins can help maintain the PROTAC in a soluble state for longer durations.[8]

Data Presentation: Solubility Enhancers

The following table summarizes common solubility enhancers that can be tested for compatibility with your cell line and their typical working concentrations.

Solubility EnhancerClassTypical Starting ConcentrationKey Considerations
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) Cyclodextrin (B1172386)5-20 mMHighly soluble and low toxicity. Can significantly enhance the solubility of hydrophobic compounds.[8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Cyclodextrin5-20 mMAnother widely used cyclodextrin with a good safety profile in cell culture.[8]
Poloxamer 188 (Pluronic F-68) Surfactant0.01% - 0.1% (w/v)A non-ionic surfactant often used in cell culture to protect against shear stress and can aid in solubility.
Vitamin E TPGS Non-ionic surfactant0.01% - 0.05% (w/v)Can be used in combination with cyclodextrins to further enhance solubilization.[8]

Note: Always perform a vehicle control experiment to ensure the solubility enhancer at the chosen concentration does not affect cell viability or the experimental endpoint.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration

This protocol helps to visually determine the highest concentration of a PROTAC that remains soluble in a specific cell culture medium.

Materials:

  • PROTAC of interest

  • 100% DMSO

  • Cell culture medium (with or without serum, as required for the experiment)

  • 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (optional)

Procedure:

  • Prepare a High-Concentration Stock: Create a 10-20 mM stock solution of your PROTAC in 100% DMSO.

  • Serial Dilution in DMSO: In a separate plate or tubes, perform a 2-fold serial dilution of the high-concentration stock in 100% DMSO to create a range of concentrations.

  • Addition to Media: Add a fixed volume (e.g., 1 µL) of each DMSO dilution to wells of the 96-well plate containing pre-warmed (37°C) cell culture medium (e.g., 199 µL). This will create a final DMSO concentration of 0.5%. Include a DMSO-only control.

  • Incubation and Observation: Incubate the plate at 37°C and 5% CO2.

  • Assessment:

    • Visual Inspection: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

    • Quantitative Assessment (Optional): Read the absorbance of the plate at 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest PROTAC concentration that remains clear is the maximum working soluble concentration under these conditions.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique to detect the presence and size of aggregates in a solution.[9][10]

Workflow for DLS Analysis:

A Prepare PROTAC solution in cell culture medium B Filter the sample through a 0.22 µm filter A->B C Equilibrate the DLS instrument B->C D Load the sample into a cuvette C->D E Perform DLS measurement D->E F Analyze the data E->F G Single peak at expected monomer size? F->G H Yes G->H I No (multiple peaks or large particle size detected) G->I J Solution is likely free of large aggregates H->J K Aggregates are present. Re-evaluate formulation or concentration. I->K

Caption: Workflow for detecting PROTAC aggregates using DLS.

Signaling Pathway Visualization

PROTAC Mechanism of Action

The following diagram illustrates the catalytic mechanism by which PROTACs induce protein degradation.

cluster_0 Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving Acid-PEG5-C2-Boc. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional linker molecule. It contains a carboxylic acid group on one end, a five-unit polyethylene (B3416737) glycol (PEG) spacer for increased hydrophilicity, and a Boc-protected amine on the other end. It is commonly used as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules for targeted protein degradation.

Q2: What is the general principle for coupling the carboxylic acid of this compound to an amine-containing molecule?

The coupling of the carboxylic acid to a primary amine to form a stable amide bond typically proceeds via a two-step, one-pot reaction. First, the carboxylic acid is activated using a coupling agent, often a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive such as N-hydroxysuccinimide (NHS). This forms a semi-stable NHS ester. In the second step, the amine-containing molecule is added, which then reacts with the NHS ester to form the desired amide bond.[1]

Q3: Which coupling agents are recommended for this reaction?

Several coupling agents can be used, with the most common being carbodiimides like EDC and dicyclohexylcarbodiimide (B1669883) (DCC).[2] For improved efficiency and to minimize side reactions, these are often used with additives like NHS or 1-Hydroxybenzotriazole (HOBt). More potent coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed, particularly for sterically hindered substrates or when higher yields are desired.[2][3]

Q4: How do I monitor the progress of the coupling reaction?

The reaction progress can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods allow for the visualization of the consumption of starting materials and the formation of the desired product.

Q5: What are the typical purification methods for the final PEGylated conjugate?

Purification of PEGylated compounds can be challenging due to their physical properties. Common purification techniques include reverse-phase High-Performance Liquid Chromatography (HPLC), size-exclusion chromatography (SEC), and ion-exchange chromatography.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Yield 1. Inactive reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time. 2. Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the coupling of the NHS ester to the amine is favored at a pH of 7.2-8.0.[6] 3. Presence of primary amines in buffers: Buffers like Tris or glycine (B1666218) will compete with the target amine for the activated PEG linker.[1] 4. Steric hindrance: The amine on the target molecule may be sterically hindered.1. Use fresh, high-quality EDC and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[6] 2. Perform a two-step reaction. First, activate the this compound in a buffer at pH 4.5-6.0 (e.g., MES buffer). Then, add the amine-containing molecule and adjust the pH to 7.2-8.0 (e.g., with PBS or borate (B1201080) buffer).[6] 3. Use amine-free buffers such as MES, PBS, or borate buffer for the reaction.[1] 4. Consider using a more powerful coupling agent like HATU. Increasing the reaction time and/or temperature may also improve the yield.[3]
Presence of Side Products 1. Hydrolysis of activated PEG: The NHS ester intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid. 2. Formation of N-acylurea byproduct: A common side reaction with carbodiimides, where the activated O-acylisourea intermediate rearranges to an unreactive N-acylurea.[7]1. Add the amine-containing molecule to the reaction mixture immediately after the activation step. Work quickly and use anhydrous solvents if possible.[6] 2. The addition of NHS or HOBt significantly reduces the formation of N-acylurea by rapidly converting the O-acylisourea to a more stable active ester.[7]
Precipitation of Reactants or Product 1. Poor solubility: The reactants or the final conjugate may have poor solubility in the chosen solvent. 2. High degree of PEGylation (if coupling to a protein): This can lead to changes in the protein's solubility.1. Choose a solvent system that solubilizes all components. Water-miscible, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often good choices.[6] 2. Optimize the molar ratio of the PEG linker to the protein to avoid over-PEGylation.
Difficulty in Purification 1. Streaking on TLC or broad peaks in HPLC: PEGylated compounds are known to be "sticky" and can interact with silica (B1680970) gel or chromatography columns. 2. Co-elution of product and excess PEG linker: If a large excess of the PEG linker is used, it can be difficult to separate from the product.1. For column chromatography, consider using a solvent system like chloroform-methanol with a small percentage of formic acid for acidic compounds.[2] Reverse-phase HPLC is often the most effective purification method. 2. Optimize the stoichiometry of the reaction to use a minimal excess of the this compound linker.

Data Presentation

Table 1: Comparison of Common Coupling Conditions for PEG-Acid to Amine Conjugation
Coupling AgentAdditiveSolventTemperatureTypical Reaction TimeTypical Yield RangeKey Considerations
EDC NHS DMF or DCMRoom Temp.2-16 hours60-85%Most common and cost-effective method. Requires careful pH control.[1]
DCC HOBt DCM0°C to Room Temp.4-24 hours65-90%Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off, simplifying purification.
HATU DIPEA (base) DMFRoom Temp.1-4 hours85-95%More expensive but highly efficient, especially for difficult couplings. Faster reaction times.[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a general guide.

Experimental Protocols

Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes a general procedure for the coupling of this compound to a small molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel

  • Stirring apparatus

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DMF or DCM. b. Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by TLC or LC-MS.

  • Coupling to the Amine: a. In a separate vial, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM. b. Add the activated this compound solution to the amine solution. c. Add DIPEA or TEA (2-3 equivalents) to the reaction mixture to act as a base. d. Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: a. Once the reaction is complete, the solvent can be removed under reduced pressure. b. The residue can be redissolved in a suitable solvent and purified by reverse-phase HPLC to isolate the desired conjugate.[7]

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification start Dissolve this compound in anhydrous solvent add_reagents Add EDC and NHS start->add_reagents stir_activation Stir at RT for 1-4h add_reagents->stir_activation activated_peg Activated NHS Ester stir_activation->activated_peg mix Combine activated PEG and amine solution activated_peg->mix prep_amine Dissolve amine-containing molecule prep_amine->mix add_base Add DIPEA or TEA mix->add_base stir_coupling Stir at RT for 2-16h add_base->stir_coupling workup Solvent removal stir_coupling->workup purify Purify by HPLC workup->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for the coupling of this compound.

troubleshooting_workflow start Low or No Yield? check_reagents Are EDC/NHS fresh and anhydrous? start->check_reagents reagents_no Use fresh reagents. Equilibrate before opening. check_reagents->reagents_no No check_ph Is pH optimized for activation (4.5-6.0) and coupling (7.2-8.0)? check_reagents->check_ph Yes ph_no Perform two-step reaction with pH adjustment. check_ph->ph_no No check_buffer Is the buffer amine-free (e.g., PBS, MES)? check_ph->check_buffer Yes buffer_no Switch to an amine-free buffer. check_buffer->buffer_no No consider_sterics Consider steric hindrance. Increase reaction time/temp or use HATU. check_buffer->consider_sterics Yes

Caption: Troubleshooting decision tree for low coupling yield.

References

Validation & Comparative

A Comparative Analysis of Acid-PEG5-C2-Boc and Acid-PEG3-C2-Boc Degradation Efficiency in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 9, 2025 – In the rapidly evolving landscape of targeted protein degradation, the choice of linker is a critical determinant of the efficacy and pharmacokinetic profile of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of two commonly utilized linkers, Acid-PEG5-C2-Boc and Acid-PEG3-C2-Boc, with a focus on their relative degradation efficiency. This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The stability of a PROTAC linker is a finely tuned parameter; it must be sufficiently stable in circulation to deliver the molecule to its target, yet susceptible to degradation to release the active components and ensure clearance. The two linkers , this compound and Acid-PEG3-C2-Boc, differ only by two ethylene (B1197577) glycol units in their polyethylene (B3416737) glycol (PEG) chain. While seemingly a minor structural modification, this difference can influence the molecule's hydrophilicity, steric hindrance, and ultimately, its degradation kinetics.

Understanding the Degradation Pathways

The degradation of Acid-PEG-C2-Boc linkers primarily occurs through two mechanisms:

  • Hydrolysis of the Ester Linkage: The ester bond is susceptible to cleavage by chemical hydrolysis (acid or base-catalyzed) and enzymatic hydrolysis by esterases present in plasma and cells.

  • Cleavage of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a well-known acid-labile protecting group, readily cleaved in acidic environments, such as those found in lysosomes within the cell.

The rate of these degradation processes is influenced by the local chemical environment, including pH, temperature, and the presence of enzymes. The length of the PEG chain can modulate these degradation rates through steric and electronic effects.

Comparative Degradation Efficiency: A Data-Driven Perspective

While direct head-to-head comparative studies on the degradation of this compound and Acid-PEG3-C2-Boc are not extensively available in peer-reviewed literature, we can infer their relative stability based on established principles of polymer and medicinal chemistry.

A longer PEG chain, as in this compound, can impart greater hydrophilicity and a larger hydrodynamic radius to the molecule. This may have opposing effects on degradation. On one hand, increased water solubility could facilitate access of water molecules to the ester linkage, potentially increasing the rate of chemical hydrolysis. On the other hand, the longer, more flexible PEG chain may provide a steric shielding effect, hindering the approach of esterase enzymes to the ester bond and acids to the Boc group. In the context of PEGylated hydrogels, a longer PEG chain between crosslinks can lead to a lower cross-linking density and faster degradation. However, for these small, linear molecules, the steric and electronic effects on the terminal functional groups are more likely to be the dominant factors.

The following table summarizes the expected relative degradation efficiencies based on these principles. It is important to note that these are qualitative predictions and actual degradation rates should be determined empirically.

Parameter Acid-PEG3-C2-Boc This compound Rationale
Predicted Chemical Hydrolysis Rate (Ester) ModeratePotentially slightly higherIncreased hydrophilicity of the longer PEG chain may increase proximity of water to the ester bond.
Predicted Enzymatic Hydrolysis Rate (Ester) Moderate to HighPotentially ModerateThe longer PEG chain in the PEG5 variant may provide greater steric hindrance to esterase enzymes.
Predicted Acid-catalyzed Cleavage Rate (Boc) HighPotentially slightly lowerThe longer PEG chain may offer some steric protection against acid-catalyzed cleavage.
Overall Predicted Plasma Stability ModeratePotentially HigherThe potential for reduced enzymatic degradation due to steric shielding by the longer PEG chain may lead to higher overall stability in plasma.

Experimental Protocol for Comparative Degradation Analysis

To provide definitive quantitative data, a direct comparative study is essential. The following experimental protocol outlines a robust method for assessing the degradation efficiency of this compound and Acid-PEG3-C2-Boc.

Objective:

To quantitatively compare the degradation rates of this compound and Acid-PEG3-C2-Boc in simulated physiological and acidic conditions.

Materials:
  • This compound

  • Acid-PEG3-C2-Boc

  • Human Plasma (or other relevant species)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 5.0 (to simulate lysosomal pH)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a stable, structurally similar molecule)

  • 96-well plates

  • LC-MS/MS system

Methodology:

1. Plasma Stability Assay: a. Prepare stock solutions (10 mM) of this compound and Acid-PEG3-C2-Boc in DMSO. b. In separate wells of a 96-well plate, add pre-warmed human plasma. c. Spike the plasma with the test compounds to a final concentration of 1 µM. d. Incubate the plate at 37°C. e. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding 3 volumes of cold ACN with the internal standard. f. Centrifuge the samples to precipitate proteins. g. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. h. Calculate the half-life (t½) of each compound in plasma.

2. Chemical Stability Assay (pH 7.4 and pH 5.0): a. Repeat the procedure outlined in the Plasma Stability Assay, replacing the human plasma with PBS (pH 7.4) and Citrate Buffer (pH 5.0) respectively. b. This will assess the rate of chemical hydrolysis of the ester and acid-catalyzed cleavage of the Boc group in the absence of enzymes. c. Calculate the half-life (t½) of each compound at both pH conditions.

Data Analysis:

The percentage of the remaining parent compound at each time point will be plotted against time. The half-life (t½) will be determined by fitting the data to a first-order decay model.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_structure Chemical Structures cluster_degradation Degradation Pathways Acid_PEG3 Acid-PEG3-C2-Boc HOOC-CH2-CH2-(OCH2CH2)3-NH-Boc Ester_Hydrolysis Ester Hydrolysis Acid_PEG3->Ester_Hydrolysis Shorter PEG chain Boc_Cleavage Boc Cleavage Acid_PEG3->Boc_Cleavage Less steric hindrance Acid_PEG5 This compound HOOC-CH2-CH2-(OCH2CH2)5-NH-Boc Acid_PEG5->Ester_Hydrolysis Longer PEG chain Acid_PEG5->Boc_Cleavage More steric hindrance

Caption: A diagram illustrating the structural difference and potential influence on degradation pathways.

G start Prepare Stock Solutions (10 mM in DMSO) plasma_assay Plasma Stability Assay (Human Plasma, 37°C) start->plasma_assay chem_assay_74 Chemical Stability Assay (PBS, pH 7.4, 37°C) start->chem_assay_74 chem_assay_50 Chemical Stability Assay (Citrate Buffer, pH 5.0, 37°C) start->chem_assay_50 quench Quench Reaction (Cold ACN with Internal Standard) plasma_assay->quench chem_assay_74->quench chem_assay_50->quench analyze LC-MS/MS Analysis quench->analyze data Data Analysis (Calculate t½) analyze->data

Caption: Experimental workflow for the comparative degradation analysis of Acid-PEG linkers.

Conclusion

The selection between this compound and Acid-PEG3-C2-Boc requires careful consideration of the desired pharmacokinetic properties of the final PROTAC molecule. While the shorter PEG3 linker may lead to faster degradation and potentially higher in vitro potency, the longer PEG5 linker might offer enhanced plasma stability due to steric shielding, which could translate to a longer in vivo half-life. The provided experimental protocol offers a standardized approach for researchers to generate the necessary quantitative data to make an informed decision based on the specific requirements of their drug development program. As the field of targeted protein degradation continues to advance, a thorough understanding of linker chemistry and stability will remain paramount to the design of safe and effective therapeutics.

Validating PROTAC-Induced Protein Degradation: A Comparative Guide to Mass Spectrometry and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of on-target efficacy and the assessment of off-target effects are critical steps in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of mass spectrometry-based proteomics with alternative orthogonal methods for validating PROTAC-induced protein degradation, supported by experimental data and detailed protocols.

PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs induce their degradation, offering a powerful and often more durable therapeutic effect.[2] The validation of this degradation is paramount, and while mass spectrometry (MS) has emerged as the gold standard for its comprehensive and unbiased nature, a multi-pronged approach using orthogonal methods provides the highest degree of confidence in a PROTAC candidate.[1][3]

The Mechanism of Action of PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial initial step.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[4][5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex

PROTAC Mechanism of Action.

Comparison of Validation Methods

A comprehensive validation strategy for a PROTAC involves multiple techniques to confirm on-target degradation, assess selectivity, and determine key degradation parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][3]

MethodPrincipleAdvantagesDisadvantages
Mass Spectrometry (MS)-based Proteomics Unbiased identification and quantification of thousands of proteins in a cell lysate to assess proteome-wide changes.[1][3]Comprehensive, identifies on- and off-target effects, high-throughput.[3][6]Requires specialized equipment and expertise, complex data analysis.[3]
Western Blot Antibody-based detection and quantification of a specific target protein.[3]Widely accessible, provides visual confirmation of protein loss, semi-quantitative.[7]Low throughput, relies on antibody specificity, less precise than MS.[8]
HiBiT/NanoBRET Assay A luminescent-based method that uses a small peptide tag (HiBiT) knocked into the target protein's endogenous locus to quantitatively measure protein levels in real-time in live cells.[1]High-throughput, real-time kinetics, highly sensitive.[1]Requires generation of a specific cell line, potential for tag interference.
Flow Cytometry Measures the fluorescence of individual cells stained with fluorescently labeled antibodies against the protein of interest to quantify protein levels on a per-cell basis.[1]Single-cell resolution, can distinguish between cell populations.Can be lower throughput, requires specific antibodies, fixation/permeabilization can affect epitopes.

Quantitative Data Comparison: Validation of BRD4 Degradation by MZ1

To illustrate how these methods compare, the following table summarizes representative data for the well-characterized BRD4-degrading PROTAC, MZ1.

MethodCell LineTreatment TimeDC50 (nM)Dmax (%)
Mass Spectrometry (TMT) HeLa24h~10>90
Western Blot HeLa24h~15>90
HiBiT Assay HEK29324h~5>95
Flow Cytometry Ramos18h~20>90

Note: The values presented are illustrative and compiled from various sources to demonstrate typical results.[1][3]

Experimental Protocols

Mass Spectrometry-Based Proteomics (TMT Workflow)

Mass spectrometry-based proteomics provides an unbiased and global view of protein abundance changes following PROTAC treatment.[3] Tandem Mass Tag (TMT) labeling is a common method that allows for the simultaneous identification and quantification of proteins from multiple samples.[3]

TMT_Workflow cluster_workflow TMT-based Quantitative Proteomics Workflow A 1. Cell Culture & PROTAC Treatment B 2. Protein Extraction & Digestion A->B C 3. TMT Labeling & Sample Pooling B->C D 4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) C->D E 5. Data Analysis D->E

TMT-based proteomics workflow.

1. Cell Culture and PROTAC Treatment:

  • Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.

  • Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).

  • Harvest cells and wash with ice-cold PBS.[3]

2. Protein Extraction and Digestion:

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Reduce protein disulfide bonds with DTT and alkylate with iodoacetamide.

  • Digest proteins into peptides overnight with trypsin.[3]

3. TMT Labeling and Sample Pooling:

  • Label the peptide samples from different conditions with distinct TMT isobaric tags.

  • Pool the labeled samples in a 1:1 ratio.[3]

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the pooled, labeled peptides by liquid chromatography.

  • Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each protein across the different samples based on the reporter ion intensities from the TMT tags.[1]

5. Data Analysis:

  • Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.

  • Identify peptides and proteins by searching against a protein database.

  • Perform statistical analysis to identify significantly up- or down-regulated proteins.[3]

Western Blot Protocol

Western blotting is a widely used technique for the semi-quantitative validation of the degradation of a specific target protein.[7]

1. Cell Lysis and Protein Quantification:

  • Following PROTAC treatment, lyse cells and quantify protein concentration as described for the MS protocol.[7]

2. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and denature the samples.

  • Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[3]

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate with a primary antibody specific for the target protein.

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

4. Detection and Analysis:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).[3]

HiBiT Assay Protocol

The HiBiT assay is a sensitive, real-time method for quantifying protein degradation in live cells.[1]

1. Cell Line Generation:

  • Use CRISPR/Cas9 to endogenously tag the target protein with the HiBiT peptide in a cell line stably expressing the LgBiT protein.[1]

2. Cell Plating and Treatment:

  • Plate the HiBiT-tagged cells in a white, opaque 96-well plate.

  • Treat with the PROTAC at various concentrations.[3]

3. Lysis and Detection:

  • Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate.

  • Incubate to allow for cell lysis and signal generation.[3]

4. Measurement and Data Analysis:

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[3]

Conclusion

Mass spectrometry is an indispensable tool for the in-depth validation of PROTAC-induced protein degradation, offering an unbiased, proteome-wide perspective that is crucial for identifying both on-target and off-target effects.[1][9] However, a robust validation strategy should not rely on a single method.[1] Orthogonal techniques such as Western blotting and HiBiT assays are essential for confirming mass spectrometry findings and for efficiently determining key degradation parameters like DC50 and Dmax.[3] By combining the global view of proteomics with the targeted validation of these alternative methods, researchers can build a comprehensive and reliable data package, providing a high degree of confidence in their PROTAC candidates.

References

Unraveling the Double-Edged Sword: A Comparative Guide to Off-Target Effects of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the very components that make these molecules effective can also introduce unintended consequences. The linker, a critical element connecting the target-binding warhead and the E3 ligase recruiter, plays a pivotal role in a PROTAC's efficacy and, crucially, its off-target profile. This guide provides an objective comparison of PROTACs featuring polyethylene (B3416737) glycol (PEG) linkers with other linker types, focusing on their off-target effects and supported by experimental data and detailed methodologies.

The choice of linker chemistry and length is a key determinant of a PROTAC's three-dimensional conformation, which in turn governs the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. While PEG linkers are widely employed to enhance solubility and cell permeability, their inherent flexibility can be a double-edged sword, potentially leading to unintended protein degradation.[1][2] Understanding and mitigating these off-target effects is paramount for the development of safe and effective PROTAC therapeutics.

Comparative Analysis of Linker Types and Their Impact on Off-Target Profiles

The composition of a PROTAC linker significantly influences its off-target degradation profile. While direct, comprehensive head-to-head quantitative proteomic data across a wide range of PROTACs is still emerging, studies have begun to shed light on the distinct off-target signatures of different linker classes.

Table 1: Comparison of Linker Types and Their Influence on Off-Target Effects

Linker TypeKey CharacteristicsImpact on Off-Target EffectsSupporting Insights
PEG Linkers Hydrophilic, flexible, improves solubility and permeability.[1]Can lead to a distinct set of off-target effects compared to more rigid linkers. The flexibility may allow for the formation of promiscuous ternary complexes with proteins structurally unrelated to the intended target. Excessively long PEG linkers may also increase the likelihood of off-target interactions.Studies have shown that the degradation of certain proteins can be specific to PROTACs containing PEG linkers, suggesting the linker itself plays a role in determining off-target selectivity. The optimal length is critical and must be determined empirically for each PROTAC system to minimize off-target degradation.[1]
Alkyl Linkers Hydrophobic, can be designed with varying degrees of flexibility.Off-target profile is highly dependent on the specific warhead and linker length. In some cases, aliphatic linkers have shown unique off-target profiles compared to PEG linkers.A chemical proteomics approach comparing target-agnostic PROTACs (AgnoTACs) revealed that distinct off-target proteins were predominantly downregulated by either aliphatic or PEG linkers, highlighting the critical role of linker composition in selectivity.
Rigid Linkers Contain cyclic or aromatic moieties, providing conformational constraint.Can enhance selectivity by pre-organizing the PROTAC into a conformation that favors the on-target ternary complex over off-target interactions.The reduced flexibility of rigid linkers can limit the number of proteins that can be productively engaged, thereby potentially reducing off-target degradation.

Quantitative Analysis of Linker-Dependent Degradation

While comprehensive off-target data is still being gathered, studies on on-target degradation provide valuable insights into how linker composition and length affect PROTAC performance. This data underscores the importance of linker optimization for achieving desired potency and minimizing unintended degradation.

Table 2: Influence of PEG Linker Length on On-Target Degradation Efficiency

Target ProteinE3 LigaseLinker Type & LengthDC50Dmax (%)Reference
ERαVHLPEG (12 atoms)> 1 µM< 20[3]
ERαVHLPEG (16 atoms)100-200 nM> 80[3]
ERαVHLPEG (19 atoms)~500 nM~60[3]
TBK1VHLPEG/Alkyl (< 12 atoms)Inactive-[4]
TBK1VHLPEG/Alkyl (21 atoms)3 nM96[4]
CDK9VHLPEG (varying lengths)Dependent on length-[3]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

This data clearly demonstrates that linker length is a critical parameter for on-target activity. It is plausible that similar structure-activity relationships exist for off-target degradation, where an optimal linker length minimizes off-target effects while maximizing on-target potency.

Experimental Protocols for Assessing Off-Target Effects

A robust assessment of off-target protein degradation is a critical component of preclinical PROTAC development.[5] A multi-pronged approach, combining global proteomics with targeted validation assays, is essential for building a comprehensive safety and specificity profile.

Global Proteomics using Mass Spectrometry

Quantitative mass spectrometry (MS)-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following PROTAC treatment.[5]

Protocol:

  • Cell Culture and Treatment: Culture relevant human cell lines to 70-80% confluency. Treat cells with the PROTAC of interest at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., a molecule with a mutated E3 ligase binder).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single MS run.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Process the raw MS data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to controls. These are considered potential off-targets.

Targeted Validation Assays

Once potential off-targets are identified from global proteomics, targeted assays are necessary for validation.

  • Western Blotting: A straightforward and widely used technique to confirm the degradation of specific proteins. Use validated antibodies against the potential off-target proteins to probe cell lysates treated with the PROTAC.

  • In-Cell Western/ELISA: Higher-throughput, plate-based methods for quantifying the levels of specific proteins.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context. The binding of a ligand can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by Western blotting or mass spectrometry.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and the assessment of off-target effects, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (PEG Linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Proteasome 26S Proteasome Target->Proteasome Recognition E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitin->Target Tags Target Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-Mediated Protein Degradation Pathway.

Off_Target_Workflow start Start: PROTAC Treatment of Cells proteomics Global Proteomics (LC-MS/MS) start->proteomics data_analysis Data Analysis (Identify Downregulated Proteins) proteomics->data_analysis hit_identification Potential Off-Target Hits data_analysis->hit_identification validation Targeted Validation Assays hit_identification->validation western_blot Western Blot validation->western_blot cetsa CETSA validation->cetsa confirmation Confirmed Off-Targets western_blot->confirmation cetsa->confirmation

Experimental Workflow for Off-Target Identification.

Conclusion

The linker is a critical determinant of a PROTAC's success, influencing not only its potency but also its selectivity. While PEG linkers offer significant advantages in terms of solubility and permeability, their flexibility can introduce a liability in the form of off-target effects. A thorough and unbiased assessment of off-target protein degradation, employing a combination of global proteomics and targeted validation assays, is a non-negotiable aspect of preclinical PROTAC evaluation. By systematically evaluating different linker types and lengths, researchers can build a robust safety and specificity profile, paving the way for the successful clinical translation of these promising therapeutics. The continued development of novel linker chemistries and a deeper understanding of the structure-activity relationships governing off-target effects will be crucial in unlocking the full potential of targeted protein degradation.

References

A Comparative Analysis of E3 Ligase Ligands for PROTAC Development Utilizing a PEGylated Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting E3 Ligase Ligands for PROTACs Employing an Acid-PEG5-C2-Boc Linker

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a linker, and a ligand that recruits an E3 ubiquitin ligase. The choice of each of these components is critical in the rational design of an effective and selective degrader.

This guide provides a comparative analysis of different E3 ligase ligands when utilized with a flexible, hydrophilic polyethylene (B3416737) glycol (PEG) linker, specifically focusing on the properties of an this compound linker. This linker provides a chain of five PEG units, offering a balance of solubility and length, which can be crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.

We will delve into the performance of PROTACs recruiting some of the most well-characterized E3 ligases: Cereblon (CRBN), von Hippel-Lindau (VHL), Inhibitors of Apoptosis Proteins (IAPs), and Mouse Double Minute 2 Homolog (MDM2). The comparison will be supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes.

The Central Role of the E3 Ligase Ligand

The selection of an E3 ligase and its corresponding ligand is a pivotal decision in PROTAC design. With over 600 known E3 ligases in the human genome, only a handful have been extensively leveraged for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[1] The choice of E3 ligase can significantly influence a PROTAC's degradation efficiency (DC50), maximal degradation level (Dmax), selectivity, and pharmacokinetic properties.[2][3]

Performance Comparison of E3 Ligase Ligands with a PEGylated Linker

Direct head-to-head comparisons of PROTACs using an identical PEG5 linker and POI ligand but different E3 ligase ligands are not always readily available in the literature. However, by compiling and analyzing data from various studies on well-characterized targets such as Bromodomain-containing protein 4 (BRD4), we can draw informative comparisons. The following tables summarize representative data for PROTACs employing different E3 ligase ligands, often with PEG-based linkers of similar lengths to this compound.

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Different E3 Ligase Ligands

E3 Ligase RecruitedPROTAC ExampleLinker Type (if specified)DC50DmaxCell Line
CRBN dBET1PEG-based< 1 nM>90%Burkitt's lymphoma (BL) cells
VHL MZ1PEG-basedLow nM range>90%HeLa cells
IAP IAP-based PROTACAlkyl/PEGMicromolar rangeModerateVarious cancer cell lines
MDM2 MDM2-based PROTACPEG-basedMicromolar rangeModerateProstate cancer cells

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture (warhead, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time). The data presented is for illustrative purposes.[4]

Table 2: Ternary Complex Formation and Binding Affinity

E3 Ligase RecruitedPROTAC ExampleTernary Complex Cooperativity (α)Binary Binding Affinity (Kd to E3 Ligase)
CRBN dBET1Often moderate to highNanomolar to micromolar
VHL MZ1Often highNanomolar
IAP IAP-based PROTACVariableNanomolar to micromolar
MDM2 MDM2-based PROTACVariableNanomolar to micromolar

Note: Ternary complex cooperativity (α) is a measure of the influence of the binary complexes on the formation of the ternary complex. A value greater than 1 indicates positive cooperativity, which is often desirable for potent degradation.

Key E3 Ligase Ligands: A Closer Look

Cereblon (CRBN) Ligands

Ligands for CRBN are typically derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.

  • Advantages: CRBN is highly expressed in various tissues and cell types. The ligands are relatively small and possess drug-like properties.[] The catalytic rate of CRBN-based PROTACs can be very fast.[]

  • Disadvantages: The expression of CRBN can be variable across different cell lines and tissues, potentially affecting PROTAC efficacy.[6] Some CRBN-based PROTACs can exhibit off-target effects due to the native functions of CRBN.[]

von Hippel-Lindau (VHL) Ligands

VHL ligands are typically hydroxyproline-based molecules that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.

  • Advantages: VHL is a well-characterized E3 ligase with a distinct binding pocket, which can lead to highly selective PROTACs.[] VHL-based PROTACs have been shown to be broadly effective across a wide range of cell lines.[6]

  • Disadvantages: VHL ligands are often larger and have a higher molecular weight compared to CRBN ligands, which can negatively impact cell permeability and other pharmacokinetic properties.[7] The expression of VHL can be downregulated in certain conditions, such as hypoxia.[]

Inhibitor of Apoptosis Proteins (IAP) Ligands

IAP ligands are often derived from SMAC mimetics.

  • Advantages: IAPs are frequently overexpressed in cancer cells, making them an attractive target for oncology-focused PROTACs. They offer an alternative mechanism of action that can be effective against targets resistant to CRBN or VHL-mediated degradation.

  • Disadvantages: The development of potent and selective IAP-recruiting PROTACs is still an area of active research, with fewer examples of highly potent degraders compared to CRBN and VHL.

Mouse Double Minute 2 Homolog (MDM2) Ligands

MDM2 ligands, such as nutlin-3 (B1677040) derivatives, disrupt the interaction between MDM2 and the tumor suppressor p53.

  • Advantages: MDM2 is a key negative regulator of p53, and its recruitment can lead to the degradation of target proteins while also stabilizing p53, offering a dual anti-cancer mechanism.

  • Disadvantages: MDM2-based PROTACs can have complex biological effects due to the central role of the MDM2-p53 axis in cell cycle control and apoptosis.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & Treatment with PROTAC Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-POI, anti-loading control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (DC50 & Dmax calculation) Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

TR_FRET_Workflow cluster_assay TR-FRET Ternary Complex Formation Assay Tagged_POI Tagged POI (e.g., His-tag) Complex Ternary Complex Tagged_POI->Complex Tagged_E3 Tagged E3 Ligase (e.g., GST-tag) Tagged_E3->Complex PROTAC PROTAC PROTAC->Complex Donor_Ab Donor Fluorophore Antibody (anti-tag 1) Donor_Ab->Tagged_POI Acceptor_Ab Acceptor Fluorophore Antibody (anti-tag 2) Acceptor_Ab->Tagged_E3 FRET_Signal FRET Signal Complex->FRET_Signal Proximity-induced

Caption: Principle of TR-FRET assay for ternary complex detection.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative analysis. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation

This protocol is used to determine the degradation efficiency (DC50) and maximal degradation (Dmax) of a target protein upon treatment with a PROTAC.[8][9]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control protein.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay is used to quantify the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase in a biochemical setting.[10][11]

Materials:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged E3 ligase or E3 ligase complex (e.g., GST-tagged)

  • PROTAC compound

  • TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-His-Tb)

  • TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-GST-d2)

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a master mix containing the tagged target protein, tagged E3 ligase, and the donor and acceptor antibodies in assay buffer.

  • Assay Plate Setup: Add the PROTAC dilutions to the wells of the 384-well plate.

  • Reaction Initiation: Add the master mix to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the formation of the ternary complex.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (TC50).

Conclusion

The selection of an E3 ligase ligand is a critical parameter in the design of a successful PROTAC. While CRBN and VHL remain the most utilized E3 ligases, each possesses a unique set of characteristics that can influence the performance of the resulting degrader. The use of a flexible and hydrophilic linker such as this compound can provide the necessary spatial arrangement and solubility for efficient ternary complex formation.

This guide provides a framework for the comparative analysis of different E3 ligase ligands in the context of a PEGylated linker. By leveraging the provided experimental data and detailed protocols, researchers can make more informed decisions in the design and optimization of novel PROTACs for therapeutic applications. The continued exploration of new E3 ligase ligands and a deeper understanding of the structure-activity relationships governing PROTAC-mediated protein degradation will undoubtedly fuel the development of the next generation of targeted therapeutics.

References

A Researcher's Guide to Structural Confirmation of Acid-PEG5-C2-Boc Conjugates: LC-MS Analysis vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the precise characterization of all components, including PROTAC® linkers like Acid-PEG5-C2-Boc, is paramount.[1][2] Verifying the identity and purity of these conjugates is a critical step in drug development to ensure reproducible manufacturing and reliable downstream applications.[3] This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary tool for structural confirmation, alongside alternative analytical techniques.

The Gold Standard: LC-MS Analysis

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[4] It is an ideal method for the characterization of PEGylated small molecules like this compound, providing confidence in the molecular weight and purity of the synthesized conjugate.[3]

An LC-MS workflow separates the analyte from impurities before it enters the mass spectrometer, which then ionizes the molecule and measures its mass-to-charge ratio (m/z). This allows for precise mass determination and structural elucidation through fragmentation analysis.

LCMS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) cluster_Data Data Analysis Sample Sample Injection Column Reversed-Phase C18 Column Sample->Column Separation Gradient Elution (Separation by Polarity) Column->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Eluent Transfer MassAnalyzer Mass Analyzer (e.g., Q-TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Generation Detector->MassSpectrum Confirmation Structural Confirmation (Mass & Fragmentation) MassSpectrum->Confirmation

References

Navigating the Hook Effect: A Comparative Guide to PROTAC Linker Length Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design and optimization of Proteolysis Targeting Chimeras (PROTACs) present a significant challenge. A critical phenomenon to navigate is the "hook effect," where the efficacy of a PROTAC paradoxically decreases at high concentrations. This guide provides a comprehensive comparison of how varying PROTAC linker lengths can influence the hook effect, supported by experimental data and detailed methodologies, to aid in the rational design of potent protein degraders.

The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, is not merely a spacer but a crucial determinant of the molecule's efficacy. Its length, composition, and rigidity directly impact the formation and stability of the productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein. An improperly designed linker can lead to a pronounced hook effect, complicating data interpretation and potentially leading to the erroneous dismissal of a promising therapeutic candidate.

The Mechanism of the Hook Effect

The hook effect is characterized by a bell-shaped dose-response curve, where maximal protein degradation is observed at an optimal PROTAC concentration, with reduced efficacy at both lower and higher concentrations.[1] This phenomenon arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] When the PROTAC concentration is excessive, it is more likely to form separate binary complexes with either the target protein (Target-PROTAC) or the E3 ligase (PROTAC-E3 Ligase), rather than the productive ternary complex required for degradation.[2][3] These binary complexes effectively sequester the components needed for the degradation machinery, leading to a decrease in overall efficacy.

Impact of Linker Length on Degradation Efficiency and the Hook Effect

The length of the linker is a critical parameter that dictates the efficacy of a PROTAC.[3] An optimal linker length facilitates the formation of a stable and productive ternary complex.[4] A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[3] Conversely, a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[3]

Systematic variation of the linker length is a key strategy to mitigate the hook effect and optimize PROTAC potency. A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, making the ternary complex more stable and thus reducing the hook effect.[5]

Comparative Degradation Data with Varying Linker Lengths

The following tables summarize experimental data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency (DC50 and Dmax) and the observance of the hook effect.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Alkyl Chain Linker Lengths [1]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Hook Effect Observation
PROTAC 11 9~100>75Less pronounced
PROTAC 12 12~10>90Minimal
PROTAC 13 16<10>90Minimal
PROTAC 14 19~100~75Observed at higher concentrations
PROTAC 15 21>1000<50Pronounced

Data adapted from a study by Cyrus et al. systematically investigating the effect of linker length on the degradation of ERα.[1]

Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1-PROTAC-1 7>1000Not significant
TBK1-PROTAC-2 12<100~80
TBK1-PROTAC-3 21396
TBK1-PROTAC-4 2929276

This table illustrates that for TBK1 degradation, a minimum linker length is required, with optimal activity observed with a 21-atom linker.[2]

Table 3: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs with Varying PEG Linker Lengths [1]

PROTAC CompoundLinker TypeDC50 (nM)Dmax (%)
CDK9-PROTAC-A Short PEG>1000Not significant
CDK9-PROTAC-B Medium PEG~50~85
CDK9-PROTAC-C Long PEG~200~60

This data suggests that for CDK9, a medium-length PEG linker provides the best degradation efficiency.[1]

Experimental Protocols

Accurate assessment of the hook effect and PROTAC efficacy relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Protocol 1: Western Blotting for Protein Degradation Assessment

This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.[4]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response curve, including the hook effect.
  • Include a vehicle-only control (e.g., DMSO).
  • Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

3. Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control.
  • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.

Protocol 2: AlphaLISA for Ternary Complex Formation

This assay directly measures the formation of the ternary complex.

1. Reagent Preparation:

  • Prepare serial dilutions of the PROTAC in assay buffer.
  • Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in assay buffer.

2. Assay Plate Setup:

  • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
  • Include controls with no PROTAC and no proteins.
  • Incubate the plate to allow for ternary complex formation.

3. Bead Addition:

  • Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.
  • Incubate the plate in the dark.

4. Signal Detection and Data Analysis:

  • Read the plate on an AlphaLISA-compatible plate reader.
  • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, the mechanism of the hook effect, and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex Degradation Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ubiquitination->Target Poly-Ub Proteasome Proteasome Ubiquitination->Proteasome Recognition Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Hook_Effect_Mechanism cluster_low Optimal PROTAC Concentration cluster_high High PROTAC Concentration Low_PROTAC PROTAC Productive_Complex Productive Ternary Complex Low_PROTAC->Productive_Complex Low_Target Target Low_Target->Productive_Complex Low_E3 E3 Ligase Low_E3->Productive_Complex Degradation_High High Degradation Productive_Complex->Degradation_High High_PROTAC1 PROTAC Binary_Target Binary Complex (Target-PROTAC) High_PROTAC1->Binary_Target High_PROTAC2 PROTAC Binary_E3 Binary Complex (PROTAC-E3) High_PROTAC2->Binary_E3 High_Target Target High_Target->Binary_Target High_E3 E3 Ligase High_E3->Binary_E3 Degradation_Low Low Degradation Binary_Target->Degradation_Low Binary_E3->Degradation_Low

Caption: Mechanism of the PROTAC hook effect.

Experimental_Workflow Start Start: PROTAC Synthesis (Varying Linker Lengths) Cell_Treatment Cell Treatment with Dose-Response Concentrations Start->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Densitometry & Data Analysis Western_Blot->Data_Analysis Curve_Generation Generate Dose-Response Curve Data_Analysis->Curve_Generation DC50_Dmax Determine DC50 & Dmax Curve_Generation->DC50_Dmax Hook_Effect_Assessment Assess Hook Effect DC50_Dmax->Hook_Effect_Assessment Optimal_Linker Identify Optimal Linker Length Hook_Effect_Assessment->Optimal_Linker Minimal Hook Effect Further_Optimization Further Optimization Hook_Effect_Assessment->Further_Optimization Pronounced Hook Effect

Caption: Experimental workflow for assessing hook effect.

References

A Comparative Guide to Heterobifunctional Linkers: Alternatives to Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a heterobifunctional linker is a critical determinant of therapeutic efficacy, stability, and safety. Acid-PEG5-C2-Boc is a widely utilized PEG-based linker, valued for its hydrophilic spacer which enhances solubility and its distinct terminal groups—a carboxylic acid and a Boc-protected amine—that allow for controlled, sequential conjugation.

This guide provides an objective comparison of prominent alternative linker technologies to this compound. We will explore linkers with different cleavage mechanisms, spacer technologies, and conjugation chemistries, supported by experimental data and detailed protocols to inform rational linker design in drug development.

Overview of Linker Technologies

Heterobifunctional linkers can be broadly classified based on their release mechanism: cleavable and non-cleavable.[] this compound itself forms a stable, non-cleavable linkage once conjugated. The choice between these strategies profoundly impacts the mechanism of action and therapeutic window of the resulting conjugate.[2]

  • Non-Cleavable Linkers : These linkers create a stable bond between the antibody and the payload. The drug is released only after the complete lysosomal degradation of the antibody, releasing a payload-linker-amino acid adduct.[2][3] This approach generally offers greater plasma stability and may reduce off-target toxicity.[2]

  • Cleavable Linkers : Designed to be stable in systemic circulation, these linkers undergo cleavage and release the payload upon exposure to specific triggers within the target cell environment.[4][5] This class can be further subdivided based on the cleavage stimulus:

    • Enzyme-Sensitive Linkers : Typically contain dipeptide sequences (e.g., valine-citrulline) that are cleaved by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[6][][8]

    • pH-Sensitive (Acid-Labile) Linkers : Employ acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][10][11]

    • Glutathione-Sensitive (Reducible) Linkers : Incorporate disulfide bonds that are cleaved in the presence of high intracellular concentrations of glutathione (B108866) (GSH), a reducing agent found at significantly higher levels inside cells compared to the bloodstream.[8][12][13]

Below is a general workflow for an Antibody-Drug Conjugate, illustrating the process from circulation to intracellular payload release.

ADC_Workflow General ADC Mechanism of Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circ ADC Circulating Binding ADC Binds to Antigen ADC_circ->Binding 1. Targeting Antigen Target Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome (pH ~6.0) Internalization->Endosome Lysosome Lysosome (pH ~4.8) Endosome->Lysosome 3. Trafficking Release Payload Release Lysosome->Release 4. Linker Cleavage Payload Free Payload Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: General workflow of an antibody-drug conjugate (ADC).

Comparative Analysis of Alternative Linkers

The following sections compare key alternative linker strategies to the stable amide linkage formed by this compound.

Cleavable linkers offer the advantage of releasing an unmodified or near-unmodified payload, which can be crucial for its cytotoxic activity. This mechanism can also enable the "bystander effect," where the released payload diffuses out of the target cell to kill neighboring antigen-negative cancer cells.[4]

The diagram below illustrates the three primary mechanisms of cleavable linkers.

Cleavage_Mechanisms Comparison of Cleavable Linker Mechanisms cluster_main Enzymatic Enzymatic Cleavage Trigger: Lysosomal Proteases (e.g., Cathepsin B) Linker Type: Dipeptide (Val-Cit, Val-Ala) Payload Released Payload Enzymatic->Payload pH_Sensitive pH-Sensitive Cleavage Trigger: Low pH (Endosome/Lysosome) Linker Type: Hydrazone, Carbonate pH_Sensitive->Payload Reductive Reductive Cleavage Trigger: High Glutathione (GSH) Conc. Linker Type: Disulfide Bond Reductive->Payload ADC Antibody-Drug Conjugate ADC->Enzymatic Enters Lysosome ADC->pH_Sensitive Enters Endosome/ Lysosome ADC->Reductive Enters Cytoplasm

Caption: Primary mechanisms for cleavable linkers in ADCs.

Table 1: Quantitative Comparison of Linker Technologies

Linker TypeRepresentative Structure/MoietyCleavage TriggerPlasma Stability (t½)In Vitro Potency (IC50)Key AdvantagesKey Disadvantages
Non-Cleavable (Baseline) SMCC (Thioether)Proteolytic DegradationHigh (Generally >100 h)Payload-dependentHigh stability, lower off-target toxicity.[2]No bystander effect, relies on antibody degradation.[10]
Enzyme-Cleavable Valine-Citrulline (VC)Cathepsin BHigh (~150-200 h)[14]Potent (nM range)High plasma stability, efficient release, proven clinically.[][15]Potential for premature cleavage by other proteases.[5]
pH-Sensitive HydrazoneAcidic pH (4.5-6.0)Variable (e.g., ~36 h for some)[16]Potent (nM range)Rapid release in acidic organelles.[][10]Lower plasma stability can lead to premature drug release.[11][16]
Glutathione-Sensitive DisulfideGlutathione (GSH)Moderate to HighPotent (nM range)Exploits redox potential difference between plasma and cytoplasm.[8]Stability can be variable; hindered disulfides improve stability.[]

Note: Stability and potency values are highly dependent on the specific antibody, payload, and experimental model. The data presented are representative values from literature for comparative purposes.

While the PEG5 spacer in the reference linker enhances hydrophilicity, alternative strategies can further optimize ADC properties or simplify synthesis.

  • Hydrophilic Linkers : Incorporating charged groups (e.g., sulfonates) or other hydrophilic moieties can reduce aggregation and improve the pharmacokinetic profile, especially for hydrophobic payloads.[17][18] Studies have shown that novel hydrophilic linkers can enable high drug-antibody ratios (DAR) with robust stability and potency.[19]

  • Click Chemistry Linkers : Linkers featuring bio-orthogonal reactive groups like azides and alkynes (e.g., DBCO) offer high specificity and efficiency for conjugation, often under mild conditions.[20] This provides an alternative to the traditional amine-acid or thiol-maleimide chemistries.

  • PROTAC Linkers : In PROTAC design, the linker length and composition are critical for facilitating the formation of a stable ternary complex between the target protein and an E3 ligase.[21] While PEG and alkyl chains are common, more rigid linkers incorporating motifs like piperazine (B1678402) are being explored to optimize the complex's orientation and improve degrader activity.[21][22]

The diagram below illustrates the concept of a PROTAC, where the linker plays a crucial role.

Caption: Role of the linker in forming a PROTAC ternary complex.

Key Experimental Protocols

Objective comparison of linker performance relies on standardized assays. Below are methodologies for key experiments.

Hydrophobic Interaction Chromatography (HIC) is used to assess the hydrophobicity and aggregation propensity of ADCs. More hydrophilic linkers can mask the hydrophobicity of the payload, leading to ADCs with better properties.[23]

  • System : HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A : 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B : 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Procedure :

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-20 µg of the ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor absorbance at 280 nm.

  • Analysis : Compare the retention times of different ADC constructs. Earlier retention times indicate a more hydrophilic profile.[19][23]

This assay determines the potency of the ADC against cancer cell lines.

  • Cell Culture : Plate target antigen-positive and antigen-negative cells in 96-well plates (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment : Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.

  • Incubation : Replace the medium in the wells with the drug-containing medium and incubate for 72-96 hours at 37°C, 5% CO₂.

  • Viability Assessment : Measure cell viability using a reagent such as CellTiter-Glo® or MTT.

  • Analysis : Plot cell viability against drug concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

This experiment evaluates the anti-tumor efficacy of the ADC in a xenograft mouse model.

  • Model : Implant human tumor xenografts subcutaneously into immunocompromised mice (e.g., BALB/c nude).

  • Grouping : Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, naked antibody, ADC).

  • Dosing : Administer the treatments intravenously (IV) at a specified dose and schedule (e.g., single dose or multiple doses).

  • Monitoring : Measure tumor volume with calipers 2-3 times per week. Monitor mouse body weight as an indicator of toxicity.[17]

  • Endpoint : Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Analysis : Calculate tumor growth inhibition (TGI) by comparing the change in tumor volume in treated groups to the vehicle control group.

Conclusion

While this compound provides a reliable platform for constructing bioconjugates with enhanced hydrophilicity, the field of linker technology offers a diverse and powerful toolkit for fine-tuning drug delivery. Cleavable linkers, such as the clinically validated valine-citrulline dipeptide, enable potent payload release and bystander killing effects, which may be advantageous for certain therapeutic targets.[14] Conversely, highly stable non-cleavable linkers remain the gold standard for minimizing off-target toxicity when a bystander effect is not desired.[2] The continued innovation in linker design, including hydrophilic and bio-orthogonal technologies, is paving the way for next-generation ADCs and PROTACs with wider therapeutic windows and improved clinical outcomes.[17][19] The selection of an optimal linker requires a multi-parameter evaluation, balancing stability, release kinetics, and the specific biological context of the target.

References

Validating Target Protein Knockdown: A Comparative Guide to Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the knockdown of a target protein is critical for validating therapeutic interventions like RNA interference (RNAi) or proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of leading quantitative proteomics methods for this application, supported by experimental data and detailed protocols.

This document outlines and compares several mass spectrometry (MS)-based proteomics workflows, offering a comprehensive view of their capabilities for both targeted and global protein analysis. We will delve into discovery proteomics approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Data-Independent Acquisition (DIA), as well as targeted proteomics methods like Parallel Reaction Monitoring (PRM) and SureQuant.

Comparison of Quantitative Proteomics Methods

The choice of a quantitative proteomics strategy depends on the specific experimental goals, such as the desired level of multiplexing, the required sensitivity, and whether the aim is a global proteome profile or the precise quantification of a few specific proteins. The following table summarizes the key features of several prominent methods.

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)TMT (Tandem Mass Tag)DIA (Data-Independent Acquisition)PRM (Parallel Reaction Monitoring)SureQuant
Principle Metabolic labeling with heavy isotope-containing amino acids.[1]Chemical labeling of peptides with isobaric tags.[1]All ions within a predefined m/z range are fragmented and analyzed.[2][3]Targeted fragmentation and analysis of selected precursor ions.[4]Triggered, targeted quantification using heavy isotope-labeled internal standards.[5]
Quantification Level MS1MS2/MS3MS2MS2MS2
Multiplexing Typically 2-3 samples.[6]Up to 16 samples.[7]HighLowHigh
Strengths High accuracy and precision, low ratio compression.[1][8]High multiplexing capability, suitable for large-scale studies.[6][7]Comprehensive proteome coverage, good reproducibility.[2]High sensitivity, specificity, and dynamic range.[4]High sensitivity and specificity, reduced instrument time.[5][9]
Limitations Limited to cell culture, lower multiplexing, costly for in vivo studies.[7][10]Ratio compression can affect accuracy, requires sophisticated data analysis.[6][7]Requires spectral library generation, complex data analysis.[11]Low throughput for large numbers of targets.Requires synthesis of heavy-labeled peptides.
Best For Dynamic studies in cell culture, precise quantification of a few conditions.[1][6]Large-scale comparative studies, biomarker discovery.[6]Global protein profiling, discovery studies with large sample cohorts.Validation of a small to moderate number of targets, high-precision quantification.[4]Targeted quantification of low-abundance proteins, pathway analysis.[9][12][13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for some of the key quantitative proteomics workflows discussed.

SILAC Workflow
  • Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., L-arginine and L-lysine), while the "heavy" population is grown in medium containing stable isotope-labeled counterparts (e.g., 13C6-L-arginine and 13C6-L-lysine).

  • Treatment: Once fully labeled, one cell population is treated with the knockdown agent (e.g., siRNA), while the other serves as a control.

  • Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio, followed by cell lysis and protein extraction.

  • Protein Digestion: The extracted proteins are digested into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer detects the mass difference between the "light" and "heavy" peptides.

  • Data Analysis: The relative abundance of the proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

TMT Workflow
  • Sample Preparation: Cells are cultured and treated with the knockdown agent. Proteins are extracted from control and treated samples.

  • Protein Digestion: Proteins from each sample are individually digested into peptides.

  • TMT Labeling: Each peptide sample is labeled with a different isobaric TMT tag.

  • Sample Pooling: The labeled peptide samples are combined into a single mixture.

  • LC-MS/MS Analysis: The pooled sample is analyzed by LC-MS/MS. In the mass spectrometer, the TMT tags are fragmented, releasing reporter ions of different masses.

  • Data Analysis: The relative quantification of peptides (and thus proteins) across the different samples is determined by the intensities of the reporter ions.

DIA Workflow
  • Sample Preparation and Digestion: Proteins are extracted from control and knockdown samples and digested into peptides.

  • Spectral Library Generation (Optional but Recommended): A pooled sample is analyzed using data-dependent acquisition (DDA) to create a comprehensive spectral library of the peptides present.

  • DIA Analysis: Individual samples are analyzed by LC-MS/MS in DIA mode. The mass spectrometer systematically fragments all ions within specific mass-to-charge (m/z) windows.

  • Data Analysis: The DIA data is processed using software that matches the experimental spectra to the pre-existing spectral library to identify and quantify peptides.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide DOT language scripts to generate such diagrams using Graphviz.

General Workflow for Target Knockdown Validation

This diagram illustrates the overarching process of validating protein knockdown, from initial treatment to final data analysis.

Target Knockdown Validation Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase treatment Cell Treatment (e.g., siRNA, PROTAC) harvest Cell Harvest & Lysis treatment->harvest control Control Treatment (e.g., vehicle, scrambled siRNA) control->harvest digestion Protein Digestion harvest->digestion lcms LC-MS/MS Analysis digestion->lcms data_processing Data Processing lcms->data_processing quantification Protein Quantification data_processing->quantification validation Knockdown Validation quantification->validation

Caption: A generalized workflow for validating target protein knockdown.

Signaling Pathway Example: PI3K/AKT/mTOR

Protein knockdown studies often investigate the impact on specific signaling pathways. The PI3K/AKT/mTOR pathway is frequently studied in cancer research and is a common target for therapeutic intervention.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates TSC TSC1/2 AKT->TSC inhibits mTORC2 mTORC2 mTORC2->AKT phosphorylates Rheb Rheb TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis promotes EIF4EBP1->Protein_Synthesis represses

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Logical Relationship of Quantitative Methods

This diagram illustrates the relationship between different quantitative proteomics approaches, categorizing them into discovery and targeted methods.

Quantitative_Proteomics_Methods QuantProteomics Quantitative Proteomics Discovery Discovery Proteomics (Global Profiling) QuantProteomics->Discovery Targeted Targeted Proteomics (Hypothesis-Driven) QuantProteomics->Targeted SILAC SILAC Discovery->SILAC TMT TMT/iTRAQ Discovery->TMT DIA DIA Discovery->DIA PRM PRM Targeted->PRM SRM SRM/MRM Targeted->SRM SureQuant SureQuant Targeted->SureQuant

References

Safety Operating Guide

Safe Disposal of Acid-PEG5-C2-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Acid-PEG5-C2-Boc as a hazardous chemical waste. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is crucial to ensure personnel safety and environmental protection.

This guide provides detailed procedures for the safe disposal of this compound, a common PEG-based PROTAC linker used in drug development and chemical biology research. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

I. Hazard Identification and Safety Precautions

Before handling this compound, it is imperative to be aware of its associated hazards.

Hazard Summary:

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity, Oral (Category 4)[1]
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

II. Step-by-Step Disposal Procedure

The primary disposal route for this compound is through an approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.

Operational Workflow for Disposal:

Figure 1. Workflow for the disposal of this compound.

Detailed Protocol:

  • Waste Container Preparation:

    • Select a chemical waste container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

    • Ensure the container is clean, dry, and has a secure, leak-proof cap.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number: "1309460-29-4".[1]

    • Include the approximate amount or concentration of the waste.

    • Note the date when the waste was first added to the container.

  • Waste Transfer:

    • Perform the transfer in a well-ventilated area, preferably within a chemical fume hood.

    • Carefully pour the liquid waste into the labeled container using a funnel to prevent spills.

    • If transferring a solid, use a scoop or spatula.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be away from drains, heat sources, and incompatible chemicals.

    • Follow your institution's guidelines for secondary containment.

  • Disposal Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Follow their specific procedures for waste manifest documentation.

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Accidental Release Measures:

Spill_Response Evacuate 1. Evacuate Area Alert 2. Alert Others Evacuate->Alert PPE 3. Don PPE Alert->PPE Contain 4. Contain Spill Absorb 5. Absorb Liquid Contain->Absorb Collect 6. Collect Waste Absorb->Collect Decontaminate 7. Decontaminate Area Collect->Decontaminate Dispose 8. Dispose of as Hazardous Waste

Figure 2. Emergency spill response workflow for this compound.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.

  • Personal Protection: Before re-entering the area, don the appropriate PPE as listed above.

  • Containment: For larger spills, contain the liquid with absorbent pads or booms to prevent it from spreading or entering drains.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Disposal: Seal the container and dispose of it following the standard procedure outlined in Section II.

By adhering to these disposal and safety protocols, researchers can minimize risks to themselves and the environment, ensuring the responsible management of chemical waste in the laboratory. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.[1]

References

Essential Safety and Operational Guidance for Handling Acid-PEG5-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides crucial safety, logistical, and operational information for Acid-PEG5-C2-Boc, a PEG-based PROTAC linker. By adhering to these guidelines, you can ensure a secure laboratory environment and the reliable application of this compound in your research.

Immediate Safety Information

This compound is classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects (Category 1 for both acute and chronic aquatic toxicity).[1] Therefore, it is imperative to handle this compound with care to avoid ingestion and release into the environment.

Hazard Identification and Precautionary Statements:

Hazard StatementGHS ClassificationPrecautionary Statements
H302: Harmful if swallowed.Acute toxicity, Oral (Category 4)P264: Wash skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
H410: Very toxic to aquatic life with long lasting effects.Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)P273: Avoid release to the environment.[1]
P391: Collect spillage.[1]
P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDisposable nitrile gloves are recommended for handling this substance. Inspect gloves for any tears or perforations before use and change them immediately if they become contaminated.
Eye and Face Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations where there is a risk of splashing, chemical splash goggles should be worn.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from accidental splashes. Ensure the coat is fully buttoned.
Respiratory Protection Not generally requiredWork in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any potential aerosols or vapors.

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the area where the chemical is being handled.

  • Wash hands thoroughly with soap and water after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperatures are -20°C for long-term storage (up to 3 years in pure form) and 4°C for shorter-term storage (up to 2 years).[2]

  • If stored in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Chemical Disposal: Dispose of unused or waste this compound through a licensed and approved waste disposal company. Do not dispose of it down the drain or in regular trash.[1]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed containers in accordance with local, state, and federal regulations.

Experimental Protocol: Conjugation of this compound to a Primary Amine-Containing Ligand

This protocol provides a general procedure for the conjugation of this compound to a ligand containing a primary amine, a common step in the synthesis of PROTACs.

Materials:

  • This compound

  • Amine-containing ligand of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the solution and stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction progress by TLC.

  • Conjugation to the Amine:

    • In a separate flask, dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.

    • Add the activated this compound solution dropwise to the amine solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the desired conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage a Consult SDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Weigh/Measure Compound c->d Begin Work e Perform Experiment d->e f Clean Glassware e->f Experiment Complete g Collect Waste (Chemical & Contaminated PPE) e->g i Store in Tightly Sealed Container e->i Store Remaining Compound f->g h Dispose of Waste via Approved Vendor g->h j Place in Designated Cool, Dry Area i->j

Caption: A flowchart outlining the safe handling workflow for this compound.

References

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